molecular formula C15H22N2O2 B1345020 4-Boc-9-Methyl-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine CAS No. 886364-23-4

4-Boc-9-Methyl-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine

Cat. No.: B1345020
CAS No.: 886364-23-4
M. Wt: 262.35 g/mol
InChI Key: KRENOWDAKOGMIJ-UHFFFAOYSA-N
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Description

4-Boc-9-Methyl-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine is a useful research compound. Its molecular formula is C15H22N2O2 and its molecular weight is 262.35 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

tert-butyl 9-methyl-1,2,3,5-tetrahydro-1,4-benzodiazepine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2/c1-11-6-5-7-12-10-17(9-8-16-13(11)12)14(18)19-15(2,3)4/h5-7,16H,8-10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRENOWDAKOGMIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)CN(CCN2)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60649616
Record name tert-Butyl 9-methyl-1,2,3,5-tetrahydro-4H-1,4-benzodiazepine-4-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886364-23-4
Record name tert-Butyl 9-methyl-1,2,3,5-tetrahydro-4H-1,4-benzodiazepine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60649616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 886364-23-4
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Foundational & Exploratory

An In-depth Technical Guide to 4-Boc-9-Methyl-2,3,4,5-tetrahydro-1H-benzo[e]diazepine

An In-depth Technical Guide to 4-Boc-9-Methyl-2,3,4,5-tetrahydro-1H-benzo[e][1][2]diazepine

CAS Number: 886364-23-4

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 4-Boc-9-Methyl-2,3,4,5-tetrahydro-1H-benzo[e][1][2]diazepine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The guide details its chemical identity, physicochemical properties, a proposed synthetic pathway with a detailed experimental protocol, and methods for its analytical characterization. Furthermore, it explores the potential applications of this molecule as a versatile building block in the synthesis of more complex pharmaceutical agents, drawing on the well-established biological significance of the 1,4-benzodiazepine scaffold. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the synthesis and utilization of novel heterocyclic compounds.

Introduction: The Significance of the 1,4-Benzodiazepine Scaffold

The 1,4-benzodiazepine core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents with a wide range of biological activities.[3] Since the discovery of chlordiazepoxide in the 1950s, benzodiazepine derivatives have been extensively developed as anxiolytics, sedatives, anticonvulsants, and muscle relaxants.[4] Their therapeutic effects are primarily mediated through the enhancement of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABAA receptor.[4]

The versatility of the benzodiazepine scaffold allows for extensive chemical modification, enabling the fine-tuning of its pharmacological profile. The introduction of various substituents at different positions on the benzodiazepine ring system can modulate its potency, selectivity, and pharmacokinetic properties. The subject of this guide, 4-Boc-9-Methyl-2,3,4,5-tetrahydro-1H-benzo[e][1][2]diazepine, is a functionalized derivative that holds promise as a key intermediate in the synthesis of novel drug candidates. The tert-butyloxycarbonyl (Boc) protecting group at the 4-position offers a strategic handle for further chemical elaboration, while the methyl group at the 9-position can influence the molecule's conformational flexibility and interaction with biological targets.

This guide aims to provide a detailed technical resource for researchers working with or considering the use of this compound, covering its synthesis, characterization, and potential applications.

Chemical Identity and Physicochemical Properties

4-Boc-9-Methyl-2,3,4,5-tetrahydro-1H-benzo[e][1][2]diazepine is a white to off-white solid at room temperature. Its key identifying information and physicochemical properties are summarized in the table below.

PropertyValueSource
CAS Number 886364-23-4[1]
Molecular Formula C₁₅H₂₂N₂O₂[1]
Molecular Weight 262.35 g/mol [1]
IUPAC Name tert-butyl 9-methyl-2,3,4,5-tetrahydro-1H-benzo[e][1][2]diazepine-4-carboxylateN/A
Appearance White to off-white solidN/A
Melting Point Not reported in the literatureN/A
Boiling Point Not reported in the literatureN/A
Solubility Soluble in organic solvents such as dichloromethane, ethyl acetate, and methanolN/A

Proposed Synthesis and Experimental Protocol

Proposed Synthetic Pathway

The proposed two-step synthesis starts from commercially available 2-amino-3-methylbenzylamine and involves the reductive amination with a protected aminoacetaldehyde, followed by the introduction of the Boc protecting group.

Synthetic PathwayA2-Amino-3-methylbenzylamineCIntermediate ImineA->C + BReductive Amination Conditions(e.g., NaBH(OAc)₃, DCE)BN-Boc-aminoacetaldehydeD9-Methyl-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepineC->DIn situ reductionE4-Boc-9-Methyl-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepineD->E + (Boc)₂OBase (e.g., Et₃N), Solvent (e.g., CH₂Cl₂)

Caption: Proposed two-step synthesis of the target compound.

Detailed Experimental Protocol

Step 1: Synthesis of 9-Methyl-2,3,4,5-tetrahydro-1H-benzo[e][1][2]diazepine

  • To a solution of 2-amino-3-methylbenzylamine (1.0 eq) in 1,2-dichloroethane (DCE) is added N-Boc-aminoacetaldehyde (1.1 eq).

  • The reaction mixture is stirred at room temperature for 1 hour.

  • Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) is added portion-wise over 15 minutes.

  • The reaction is stirred at room temperature for 12-18 hours, monitoring by TLC or LC-MS for the disappearance of the starting materials.

  • Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • The aqueous layer is extracted with dichloromethane (3x).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired product.

Step 2: Synthesis of 4-Boc-9-Methyl-2,3,4,5-tetrahydro-1H-benzo[e][1][2]diazepine

  • To a solution of 9-methyl-2,3,4,5-tetrahydro-1H-benzo[e][1][2]diazepine (1.0 eq) in dichloromethane at 0 °C is added triethylamine (1.5 eq).

  • Di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq) dissolved in dichloromethane is added dropwise.

  • The reaction mixture is allowed to warm to room temperature and stirred for 4-6 hours.

  • The reaction progress is monitored by TLC or LC-MS.

  • Upon completion, the reaction mixture is washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to yield the final product, 4-Boc-9-Methyl-2,3,4,5-tetrahydro-1H-benzo[e][1][2]diazepine.

Analytical Characterization

The structural confirmation and purity assessment of the synthesized 4-Boc-9-Methyl-2,3,4,5-tetrahydro-1H-benzo[e][1][2]diazepine should be performed using a combination of standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the protons of the diazepine ring, the methyl group, and the tert-butyl group of the Boc protecting group. The chemical shifts and coupling patterns will be consistent with the proposed structure.

  • ¹³C NMR: The carbon NMR spectrum should display the expected number of signals corresponding to the different carbon environments in the molecule, including the aromatic carbons, the aliphatic carbons of the diazepine ring, the methyl carbon, and the carbons of the Boc group.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula of the compound by determining its accurate mass. The expected [M+H]⁺ ion would be observed at m/z 263.1754.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the N-H stretch (if the Boc protection is incomplete or for the intermediate), C-H stretches (aromatic and aliphatic), and the C=O stretch of the carbamate group in the Boc protecting group.

Applications in Drug Discovery and Development

4-Boc-9-Methyl-2,3,4,5-tetrahydro-1H-benzo[e][1][2]diazepine serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The Boc protecting group can be readily removed under acidic conditions, revealing a secondary amine that can be further functionalized.

ApplicationsAThis compoundBDeprotection(e.g., TFA, CH₂Cl₂)A->BC9-Methyl-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepineB->CDFurther Functionalization(e.g., Acylation, Alkylation, Reductive Amination)C->DEDiverse Library of Benzodiazepine DerivativesD->E

Caption: Derivatization of the title compound for library synthesis.

This allows for the introduction of a wide variety of substituents at the 4-position, enabling the exploration of the structure-activity relationship (SAR) of novel benzodiazepine derivatives. For example, acylation or alkylation of the deprotected amine can lead to the synthesis of novel amides or tertiary amines, which may exhibit unique pharmacological profiles. The strategic placement of the methyl group at the 9-position can also be exploited to probe specific interactions within the binding pockets of target proteins.

Safety and Handling

While a specific Safety Data Sheet (SDS) for 4-Boc-9-Methyl-2,3,4,5-tetrahydro-1H-benzo[e][1][2]diazepine is not publicly available, general precautions for handling similar chemical compounds should be followed. Based on the SDS for the related compound 2,3,4,5-Tetrahydro-1H-1,4-benzodiazepine, this class of compounds may cause skin and eye irritation.[7]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

4-Boc-9-Methyl-2,3,4,5-tetrahydro-1H-benzo[e][1][2]diazepine is a valuable heterocyclic compound with significant potential as a building block in drug discovery. This technical guide has provided a comprehensive overview of its chemical properties, a plausible synthetic route, methods for its characterization, and its potential applications. The strategic incorporation of the Boc protecting group and the methyl substituent on the 1,4-benzodiazepine scaffold makes this compound an attractive starting material for the synthesis of diverse libraries of novel molecules with the potential for a wide range of biological activities. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to fully explore its therapeutic potential.

References

  • MDPI. Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. [Link]

  • PubChem. 2,3,4,5-tetrahydro-1H-1,4-benzodiazepine. [Link]

  • Université Laval. Synthesis and biological evaluation of novel 1,4-benzodiazepin-3-one derivatives. [Link]

  • National Institutes of Health. Multicomponent Synthesis of Diverse 1,4-Benzodiazepine Scaffolds. [Link]

  • National Institutes of Health. Enantioenriched α-Vinyl 1,4-Benzodiazepines and 1,4-Benzoxazepines via Enantioselective Rhodium-Catalyzed Hydrofunctionalizations of Alkynes and Allenes. [Link]

  • Austin Publishing Group. Synthesis, Characterization and Biological Evaluation of Novel 1, 4-Benzodiazepine Derivatives as Potent Anti-Tubercular Agents. [Link]

  • International Union of Crystallography. 4-Methyl-2-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-5-carbaldehyde. [Link]

  • ResearchGate. Solid-phase synthesis of 2,3,4,5-tetrahydro-1H-benzo[e][1][2]diazepine derivatives. [Link]

  • ResearchGate. Synthesis and Biological Evaluation of Novel Rigid 1,4-Benzodiazepine- 2,5-dione Chimeric Scaffolds. [Link]

  • ResearchGate. 4-Methyl-2-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-5-carbaldehyde. [Link]

An In-Depth Technical Guide to the Physicochemical Properties of 4-Boc-9-Methyl-2,3,4,5-tetrahydro-1H-benzo[e]diazepine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pivotal Role of Physicochemical Properties in Drug Discovery

In the intricate journey of drug discovery and development, the intrinsic physicochemical properties of a candidate molecule are fundamental determinants of its ultimate success or failure. These properties govern a compound's behavior from the moment of administration through its absorption, distribution, metabolism, and excretion (ADME), collectively influencing its pharmacokinetic and pharmacodynamic profile.[1][2] A thorough understanding and early assessment of these characteristics are therefore not merely procedural but are critical for guiding rational drug design, optimizing lead compounds, and mitigating the risk of late-stage attrition.[1] This guide provides a comprehensive technical overview of the key physicochemical properties of the novel scaffold, 4-Boc-9-Methyl-2,3,4,5-tetrahydro-1H-benzo[e]diazepine, offering both theoretical insights and practical methodologies for their evaluation.

Molecular Profile of 4-Boc-9-Methyl-2,3,4,5-tetrahydro-1H-benzo[e]diazepine

Structure and Basic Identifiers

4-Boc-9-Methyl-2,3,4,5-tetrahydro-1H-benzo[e]diazepine is a derivative of the benzodiazepine class of compounds, which are recognized for their diverse biological activities.[3][4] The presence of the tert-butyloxycarbonyl (Boc) protecting group and a methyl substituent on the benzodiazepine core suggests its potential as a versatile intermediate in the synthesis of more complex pharmaceutical agents.

PropertyValueSource
Molecular Formula C₁₅H₂₂N₂O₂[5]
Molecular Weight 262.35 g/mol [5]
CAS Number 886364-23-4[1][5]
SMILES Cc1cccc2CN(CCNc12)C(=O)OC(C)(C)C[1][2]

Key Physicochemical Properties: A Deep Dive

Lipophilicity (LogP/LogD)

Significance in Drug Development: Lipophilicity, the affinity of a molecule for a lipid-rich environment, is a critical parameter that profoundly influences a drug's absorption, distribution, and ability to cross biological membranes.[8] It is most commonly expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water.[8] For ionizable compounds, the distribution coefficient (LogD) at a specific pH (typically physiological pH 7.4) is a more relevant measure as it accounts for both the neutral and ionized forms of the molecule. An optimal balance of lipophilicity is crucial; while sufficient lipophilicity is required for membrane permeation, excessive lipophilicity can lead to poor aqueous solubility, increased metabolic clearance, and off-target toxicity.[8]

Experimental Determination of Lipophilicity:

  • Shake-Flask Method: This traditional and widely accepted method involves dissolving the compound in a biphasic system of n-octanol and water (or a buffer of specific pH for LogD). After vigorous mixing and separation of the two phases, the concentration of the compound in each phase is determined, typically by UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC). The ratio of the concentrations yields the partition or distribution coefficient.

  • High-Performance Liquid Chromatography (HPLC): A rapid and less material-intensive method involves correlating the retention time of a compound on a reverse-phase HPLC column with the known LogP values of a set of standard compounds. This method is particularly useful for high-throughput screening of compound libraries.

Computational Prediction of Lipophilicity: A variety of algorithms are available to predict LogP values from a molecule's structure. These methods can be broadly categorized as:

  • Atom-based: These methods sum the contributions of individual atoms to the overall lipophilicity.

  • Fragment-based: The molecule is dissected into fragments, and the LogP is calculated by summing the contributions of these fragments.

  • Property-based: These methods utilize whole-molecule properties, such as molecular weight and polar surface area, to predict LogP.

For 4-Boc-9-Methyl-2,3,4,5-tetrahydro-1H-benzo[e]diazepine, in silico models predict a consensus LogP value of 2.89 , indicating a moderate level of lipophilicity.

Aqueous Solubility (LogS)

Significance in Drug Development: Aqueous solubility is a prerequisite for the absorption of an orally administered drug, as the compound must first dissolve in the gastrointestinal fluids before it can be absorbed into the bloodstream. Poor solubility is a major hurdle in drug development, often leading to low and variable bioavailability.[7] Solubility is typically expressed as LogS, the logarithm of the molar solubility.

Experimental Determination of Aqueous Solubility:

  • Equilibrium (Thermodynamic) Solubility: The "gold standard" shake-flask method is commonly used. An excess of the solid compound is added to an aqueous buffer of a specific pH and agitated until equilibrium is reached. The suspension is then filtered, and the concentration of the dissolved compound in the filtrate is quantified. This method provides the intrinsic solubility of the compound.

  • Kinetic Solubility: This high-throughput method is often employed in early discovery. A concentrated stock solution of the compound in an organic solvent (e.g., DMSO) is added to an aqueous buffer. The concentration at which precipitation is first observed is determined, often by nephelometry or UV-Vis spectroscopy. Kinetic solubility is generally higher than thermodynamic solubility but provides a rapid assessment for ranking compounds.

Computational Prediction of Aqueous Solubility: Predicting solubility is notoriously challenging due to the complex interplay of factors including crystal lattice energy and solvation. However, several computational models exist:

  • General Solubility Equation (GSE): This equation relates aqueous solubility to a compound's melting point and LogP.

  • Fragment-based and Topological Methods: These models use the structural features of a molecule to predict its solubility.

  • Machine Learning Models: An increasing number of models utilize machine learning algorithms trained on large datasets of experimental solubility data to make predictions.

For 4-Boc-9-Methyl-2,3,4,5-tetrahydro-1H-benzo[e]diazepine, in silico models predict a LogS value of -3.52 , which corresponds to a classification of "soluble" to "moderately soluble".

Ionization Constant (pKa)

Significance in Drug Development: The pKa is the pH at which a molecule is 50% ionized and 50% in its neutral form. Since the majority of drugs are weak acids or bases, their ionization state, which is dictated by their pKa and the pH of the surrounding environment, significantly impacts their solubility, permeability, and interaction with their biological target.[2] For instance, the neutral form of a drug is generally more permeable across lipid membranes, while the ionized form is often more soluble in aqueous media.

Experimental Determination of pKa:

  • Potentiometric Titration: This is a classic and accurate method where a solution of the compound is titrated with a standardized acid or base. The pH is monitored throughout the titration, and the pKa is determined from the inflection point of the resulting titration curve.

  • UV-Vis Spectrophotometry: This method is suitable for compounds that possess a chromophore close to the ionizable center, leading to a change in the UV-Vis spectrum upon ionization. By measuring the absorbance at different pH values, the pKa can be determined.

  • Capillary Electrophoresis: This technique separates molecules based on their charge and size. By measuring the mobility of a compound at various pH values, its pKa can be accurately determined.

Computational Prediction of pKa: A variety of computational approaches are used to predict pKa:

  • Quantum Mechanics (QM): These methods calculate the energy difference between the protonated and deprotonated states of a molecule to determine the pKa.

  • Empirical Methods: These approaches use linear free energy relationships and Hammett-type equations based on the electronic effects of substituents.

  • Machine Learning and QSPR: These models are trained on large datasets of known pKa values to predict the ionization constants of new molecules.[5]

For 4-Boc-9-Methyl-2,3,4,5-tetrahydro-1H-benzo[e]diazepine, in silico models predict a most basic pKa of 3.71 , suggesting it is a weak base.

Melting Point and Thermal Stability

Significance in Drug Development: The melting point is the temperature at which a solid transitions to a liquid. It is a fundamental property that provides an indication of the purity and the strength of the crystal lattice of a compound. A sharp melting point over a narrow range is often indicative of a pure crystalline substance. Thermal stability, often assessed by thermogravimetric analysis (TGA), is crucial for determining appropriate storage conditions and for identifying potential degradation pathways during manufacturing and formulation.[1]

Experimental Determination of Melting Point and Thermal Stability:

  • Capillary Melting Point Apparatus: A small amount of the powdered sample is packed into a capillary tube and heated at a controlled rate. The temperature range over which the sample melts is visually observed.

  • Differential Scanning Calorimetry (DSC): This technique measures the difference in heat flow between a sample and a reference as a function of temperature. It provides a more precise determination of the melting point and can also reveal other thermal events such as polymorphic transitions.

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It is used to determine the temperature at which a compound begins to decompose and can also quantify the loss of volatiles such as water or residual solvents.

Summary of Physicochemical Properties

The following table summarizes the known and predicted physicochemical properties of 4-Boc-9-Methyl-2,3,4,5-tetrahydro-1H-benzo[e]diazepine.

ParameterValueMethod
Molecular Formula C₁₅H₂₂N₂O₂-
Molecular Weight 262.35 g/mol -
Consensus LogP 2.89In silico Prediction
LogS (ESOL) -3.52In silico Prediction
Solubility 0.20 mg/mLIn silico Prediction
pKa (most basic) 3.71In silico Prediction
Polar Surface Area 32.79 ŲIn silico Prediction
Number of Rotatable Bonds 2In silico Prediction

Experimental Protocols

Protocol 1: Determination of Thermodynamic Solubility (Shake-Flask Method)
  • Preparation of Saturated Solution: Add an excess amount of 4-Boc-9-Methyl-2,3,4,5-tetrahydro-1H-benzo[e]diazepine to a series of vials containing buffers of different pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4).

  • Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation: Withdraw an aliquot from each vial and filter it through a 0.45 µm filter to remove any undissolved solid.

  • Quantification: Dilute the filtrate with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC with UV detection.

  • Calculation: The measured concentration represents the thermodynamic solubility at that specific pH.

Protocol 2: Determination of Lipophilicity (Shake-Flask Method for LogP)
  • Preparation of Biphasic System: In a separatory funnel, combine equal volumes of n-octanol and water. Shake vigorously and allow the phases to separate to ensure mutual saturation.

  • Addition of Compound: Prepare a stock solution of 4-Boc-9-Methyl-2,3,4,5-tetrahydro-1H-benzo[e]diazepine in either the n-octanol or water phase and add it to the biphasic system.

  • Equilibration: Shake the funnel for a predetermined time to allow for the partitioning of the compound between the two phases.

  • Phase Separation: Allow the phases to separate completely.

  • Quantification: Carefully collect samples from both the n-octanol and aqueous layers. Determine the concentration of the compound in each phase using an appropriate analytical technique (e.g., HPLC-UV).

  • Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.

Visualizations

Physicochemical_Properties_Workflow cluster_synthesis Compound Synthesis cluster_characterization Physicochemical Characterization cluster_methods Determination Methods Compound 4-Boc-9-Methyl-2,3,4,5-tetrahydro- 1H-benzo[e]diazepine Lipophilicity Lipophilicity (LogP/LogD) Compound->Lipophilicity is subjected to Solubility Aqueous Solubility (LogS) Compound->Solubility is subjected to Ionization Ionization Constant (pKa) Compound->Ionization is subjected to Thermal Melting Point & Stability Compound->Thermal is subjected to ShakeFlask_LogP Shake-Flask Lipophilicity->ShakeFlask_LogP determined by HPLC_LogP Reverse-Phase HPLC Lipophilicity->HPLC_LogP determined by InSilico In Silico Prediction Lipophilicity->InSilico determined by ShakeFlask_Sol Shake-Flask Solubility->ShakeFlask_Sol determined by Kinetic_Sol Kinetic Solubility Solubility->Kinetic_Sol determined by Solubility->InSilico determined by Potentiometric Potentiometric Titration Ionization->Potentiometric determined by Spectrophotometry UV-Vis Spectrophotometry Ionization->Spectrophotometry determined by Ionization->InSilico determined by Capillary_MP Capillary Method Thermal->Capillary_MP determined by DSC_TGA DSC/TGA Thermal->DSC_TGA determined by

Caption: Workflow for Physicochemical Characterization.

ADME_Relationship cluster_adme ADME Profile PhysChem Physicochemical Properties (LogP, LogS, pKa) Absorption Absorption PhysChem->Absorption influences Distribution Distribution PhysChem->Distribution influences Metabolism Metabolism PhysChem->Metabolism influences Excretion Excretion PhysChem->Excretion influences Bioavailability Bioavailability & Efficacy Absorption->Bioavailability Distribution->Bioavailability Metabolism->Bioavailability Excretion->Bioavailability

Caption: Influence of Physicochemical Properties on ADME.

References

  • Vertex AI Search. (2015). Importance of Physicochemical Properties In Drug Discovery.
  • PubMed. (n.d.).
  • PharmaGuru. (2026, January 11). Thermogravimetric Analysis (TGA) in Drug Development: Learn Easily with 7 FAQs and 3 Case Studies.
  • Santa Cruz Biotechnology. (n.d.). 4-Boc-9-Methyl-2,3,4,5-tetrahydro-1H-benzo[e][1][5] diazepine.

  • Rupp, M. (n.d.). Predicting the pKa of Small Molecules.
  • ACD/Labs. (n.d.). Calculate Physicochemical Properties | PhysChem Suite.
  • CymitQuimica. (n.d.). CAS 886364-23-4: tert-butyl 9-methyl-1,2,3,5 ....
  • Arctom. (n.d.). CAS NO. 886364-23-4 | tert-butyl 9-methyl-2,3,4,5 ....
  • PubMed. (2009). In silico pKa prediction and ADME profiling.
  • Optibrium. (n.d.). Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods.
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4-Boc-9-Methyl-2,3,4,5-tetrahydro-1H-benzo[e]diazepine structure elucidation

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Structure Elucidation of 4-Boc-9-Methyl-2,3,4,5-tetrahydro-1H-benzo[e]diazepine

Authored by a Senior Application Scientist

Preamble: The Imperative of Unambiguous Structural Verification in Drug Discovery

In the landscape of modern drug discovery and development, the precise and unequivocal determination of a molecule's three-dimensional structure is a cornerstone of both safety and efficacy. The benzodiazepine scaffold, a privileged structure in medicinal chemistry, continues to be a fertile ground for the development of novel therapeutics targeting the central nervous system. However, even minor modifications to this core, such as the introduction of a methyl group at the 9-position and a tert-butyloxycarbonyl (Boc) protecting group, can significantly alter its pharmacological profile.

This technical guide presents a comprehensive, multi-technique approach to the structural elucidation of a novel derivative, 4-Boc-9-Methyl-2,3,4,5-tetrahydro-1H-benzo[e]diazepine. We will move beyond a mere recitation of methods to delve into the strategic rationale behind the experimental design, the interpretation of complex datasets, and the synergistic interplay of various analytical techniques. This document is intended for researchers, medicinal chemists, and analytical scientists who require a robust framework for validating the structure of novel chemical entities.

The Analytical Challenge: A Proposed Synthetic Route and Potential Isomers

A definitive structural elucidation begins with an understanding of the molecule's synthetic origin. The proposed synthesis of 4-Boc-9-Methyl-2,3,4,5-tetrahydro-1H-benzo[e]diazepine is anticipated to proceed via a reductive amination pathway, a common strategy for the formation of such heterocyclic systems.

G A 2-Amino-3-methylbenzaldehyde C Reductive Amination (e.g., NaBH(OAc)3) A->C B N-Boc-2-aminoethanol B->C D Intramolecular Cyclization C->D E Target Molecule: 4-Boc-9-Methyl-2,3,4,5-tetrahydro-1H-benzo[e]diazepine D->E G A Synthesis & Purification Initial Sample B Mass Spectrometry (MS) Molecular Weight & Formula A->B C 1D NMR (¹H, ¹³C) Functional Groups & Atom Count A->C D 2D NMR (COSY, HSQC, HMBC) Connectivity & Final Structure B->D C->D E X-ray Crystallography (Optional) Absolute Stereochemistry D->E F Final Structure Confirmation D->F E->F G cluster_0 HMBC Correlation Logic A Protons of Ar-CH₃ (δ ≈ 2.3 ppm) B Aromatic Quaternary Carbon (C9) A->B 2-bond correlation C Adjacent Aromatic CH A->C 3-bond correlation D Confirmation of 9-Methyl Isomer B->D C->D

An In-depth Technical Guide to the Putative Mechanism of Action of 4-Boc-9-Methyl-2,3,4,5-tetrahydro-1H-benzo[e]diazepine

An In-depth Technical Guide to the Putative Mechanism of Action of 4-Boc-9-Methyl-2,3,4,5-tetrahydro-1H-benzo[e][1][2]diazepine

For the attention of: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive analysis of the hypothesized mechanism of action for the novel compound, 4-Boc-9-Methyl-2,3,4,5-tetrahydro-1H-benzo[e][1][2]diazepine. Given the limited direct research on this specific molecule, this document synthesizes information from the broader class of benzodiazepines and structurally related tetrahydro-1H-benzo[e]diazepine derivatives to propose a scientifically grounded mechanism. We will delve into its potential interactions with central nervous system receptors, suggest plausible pharmacological effects, and outline detailed experimental protocols for the validation of these hypotheses. This guide is intended to serve as a foundational resource for researchers and drug development professionals interested in the therapeutic potential of this and similar compounds.

Introduction to 4-Boc-9-Methyl-2,3,4,5-tetrahydro-1H-benzo[e][1][2]diazepine

4-Boc-9-Methyl-2,3,4,5-tetrahydro-1H-benzo[e][1][2]diazepine is a synthetic molecule belonging to the benzodiazepine class of compounds.[3] Its core structure is a fusion of a benzene ring and a diazepine ring, a scaffold known for its diverse biological activities.[1][2] The "tetrahydro" designation indicates a saturation of the diazepine ring, which can influence its three-dimensional conformation and interaction with biological targets.[1] Key structural features include a methyl group at the 9th position and a tert-butyloxycarbonyl (Boc) protecting group at the 4th position.[3] The presence of the Boc group, commonly used in organic synthesis, suggests that this compound may be a synthetic intermediate.[4] However, it is also plausible that it may exert biological effects directly or act as a prodrug, with the Boc group being cleaved in vivo.

Table 1: Chemical Properties of 4-Boc-9-Methyl-2,3,4,5-tetrahydro-1H-benzo[e][1][2]diazepine

PropertyValueSource
CAS Number886364-23-4[3]
Molecular FormulaC₁₅H₂₂N₂O₂[3]
Molecular Weight262.35 g/mol [3]

Hypothesized Mechanism of Action: Positive Allosteric Modulation of GABA-A Receptors

Based on its structural similarity to the well-established 1,4-benzodiazepine class of drugs, the primary hypothesized mechanism of action for 4-Boc-9-Methyl-2,3,4,5-tetrahydro-1H-benzo[e][1][2]diazepine is the positive allosteric modulation of the gamma-aminobutyric acid type A (GABA-A) receptor.[2][5][6]

GABA is the primary inhibitory neurotransmitter in the central nervous system (CNS).[7] Its binding to the GABA-A receptor, a ligand-gated ion channel, causes an influx of chloride ions into the neuron.[7] This hyperpolarizes the neuron, making it less likely to fire an action potential and thus reducing neuronal excitability.[7]

Benzodiazepines do not directly activate the GABA-A receptor but bind to a distinct site, known as the benzodiazepine binding site.[5][6] This binding induces a conformational change in the receptor that increases its affinity for GABA.[5][7] The result is an enhanced inhibitory effect of GABA, leading to the characteristic anxiolytic, sedative, anticonvulsant, and muscle relaxant properties of this drug class.[2][7]

The tetrahydro-1H-benzo[b][1][2]diazepine scaffold, a close structural relative, is known to interact with GABA receptors to produce anxiolytic and sedative effects.[1] It is therefore highly probable that 4-Boc-9-Methyl-2,3,4,5-tetrahydro-1H-benzo[e][1][2]diazepine, or its de-Boc-protected metabolite, engages in a similar interaction.

Gcluster_neuronPostsynaptic Neuroncluster_synapseSynaptic CleftGABA_AGABA-A ReceptorCl_channelChloride Channel (Closed)GABA_A->Cl_channelNo OpeningGABAGABAGABA->GABA_ABindsBZD4-Boc-9-Methyl-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepineBZD->GABA_ABinds (Allosteric Site)

Caption: Initial state before binding of the compound.

Gcluster_neuronPostsynaptic Neuroncluster_synapseSynaptic CleftGABA_A_BZDGABA-A Receptor(Conformationally Changed)Cl_channel_openChloride Channel (Open)Cl- InfluxGABA_A_BZD->Cl_channel_openPromotes OpeningHyperpolarizationNeuronal Hyperpolarization(Inhibition)Cl_channel_open->HyperpolarizationLeads toGABAGABAGABA->GABA_A_BZDIncreased AffinityBZD4-Boc-9-Methyl-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepineBZD->GABA_A_BZDBindsGstartStartmem_prepPrepare Synaptic Membranesstart->mem_prepincubationIncubate Membranes with[³H]flunitrazepam and Test Compoundmem_prep->incubationfiltrationSeparate Bound and Free Ligand(Rapid Filtration)incubation->filtrationquantificationQuantify Radioactivity(Scintillation Counting)filtration->quantificationanalysisCalculate IC₅₀ and Kiquantification->analysisendEndanalysis->end

potential biological targets of 4-Boc-9-Methyl-2,3,4,5-tetrahydro-1H-benzo[e]diazepine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Investigating the Potential Biological Targets of 4-Boc-9-Methyl-2,3,4,5-tetrahydro-1H-benzo[e]diazepine

Introduction: Deconstructing a Novel Benzodiazepine Analog

The compound 4-Boc-9-Methyl-2,3,4,5-tetrahydro-1H-benzo[e]diazepine represents a structurally distinct entity within the broader benzodiazepine class of molecules. Its novelty necessitates a foundational, hypothesis-driven approach to elucidating its biological targets. The tetrahydro-1H-benzo[e]diazepine core is a well-established pharmacophore known to interact with various central nervous system targets. The addition of a 9-methyl group and a 4-Boc (tert-butyloxycarbonyl) protecting group introduces significant steric and electronic modifications that are likely to alter its binding profile compared to classical benzodiazepines.

This guide provides a comprehensive framework for the systematic investigation of the potential biological targets of this compound. We will proceed from broad, class-based hypotheses to specific, targeted experimental validation, embodying a rigorous, scientifically-grounded workflow suitable for drug discovery and development professionals.

Part 1: Primary Hypothesis - Modulation of GABA-A Receptors

The benzodiazepine scaffold is classically associated with allosteric modulation of the gamma-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. Therefore, the most logical starting point for our investigation is to determine if 4-Boc-9-Methyl-2,3,4,5-tetrahydro-1H-benzo[e]diazepine retains this activity.

Rationale for GABA-A Receptor Targeting

Classical benzodiazepines, such as diazepam and alprazolam, bind to a specific site on the GABA-A receptor, distinct from the GABA binding site itself. This binding potentiates the effect of GABA, increasing the influx of chloride ions and causing hyperpolarization of the neuron, leading to its inhibition. The structural similarity of our compound of interest to this class makes the GABA-A receptor a high-probability primary target. However, the bulky 4-Boc group may influence subtype selectivity or the nature of the modulation (e.g., agonist, antagonist, or inverse agonist).

Experimental Workflow for GABA-A Receptor Interaction

A multi-tiered approach is recommended to ascertain both binding and functional activity at the GABA-A receptor.

GABAA_Workflow cluster_binding Tier 1: Binding Assays cluster_functional Tier 2: Functional Assays cluster_conclusion Tier 3: Conclusion b_assay Radioligand Binding Assay (e.g., [3H]flunitrazepam) func_assay Electrophysiology (Two-Electrode Voltage Clamp) on Xenopus oocytes expressing specific GABA-A receptor subtypes b_assay->func_assay If binding is confirmed conclusion Determine: Binding Affinity (Ki) Functional Activity (Agonist, Antagonist, etc.) Subtype Selectivity func_assay->conclusion

Caption: A sequential workflow for characterizing the interaction of the test compound with GABA-A receptors.

  • Preparation of Membranes: Homogenize brain tissue (e.g., rat cortex) or cells expressing specific GABA-A receptor subtypes in a suitable buffer. Centrifuge to pellet the membranes and wash to remove endogenous GABA.

  • Assay Setup: In a 96-well plate, combine the prepared membranes, a radiolabeled benzodiazepine ligand (e.g., [3H]flunitrazepam), and varying concentrations of the test compound (4-Boc-9-Methyl-2,3,4,5-tetrahydro-1H-benzo[e]diazepine).

  • Incubation: Incubate the mixture at a controlled temperature (e.g., 4°C) to allow for competitive binding to reach equilibrium.

  • Separation: Rapidly filter the contents of each well through a glass fiber filter to separate bound from unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of radioligand displacement against the concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC50, which can then be used to calculate the binding affinity (Ki).

  • Oocyte Preparation: Prepare and inject Xenopus laevis oocytes with cRNAs encoding the desired GABA-A receptor subunits (e.g., α1β2γ2).

  • Receptor Expression: Incubate the oocytes for 2-7 days to allow for robust receptor expression on the cell surface.

  • Electrophysiological Recording: Place an oocyte in a recording chamber and impale it with two microelectrodes (one for voltage clamping, one for current recording).

  • Compound Application: Perfuse the oocyte with a low concentration of GABA (e.g., EC10) to elicit a baseline current. Co-apply the test compound at various concentrations with the GABA.

  • Data Acquisition: Measure the change in current in response to the test compound. An increase in current indicates positive allosteric modulation (agonist activity).

  • Data Analysis: Plot the potentiation of the GABA-elicited current against the concentration of the test compound to determine its EC50 and maximal efficacy.

Part 2: Secondary Hypotheses - Exploring Non-Classical Benzodiazepine Targets

While the GABA-A receptor is the primary candidate, the unique substitutions on 4-Boc-9-Methyl-2,3,4,5-tetrahydro-1H-benzo[e]diazepine warrant investigation into other potential targets that have been associated with benzodiazepine-like structures.

Translocator Protein (TSPO)

The translocator protein (TSPO), previously known as the peripheral benzodiazepine receptor, is located on the outer mitochondrial membrane and is involved in steroidogenesis and neuroinflammation. Some benzodiazepines and related compounds are known to bind to TSPO.

A competitive binding assay similar to the one described for the GABA-A receptor can be employed, using a TSPO-specific radioligand such as [3H]PK 11195 and mitochondrial preparations from a suitable cell line or tissue.

Voltage-Gated Calcium Channels (VGCCs)

Certain 1,4-benzodiazepines have been shown to modulate L-type voltage-gated calcium channels. The tetrahydro-1H-benzo[e]diazepine scaffold may also confer activity at these channels.

  • Cell Culture: Use a cell line endogenously expressing or engineered to express L-type calcium channels (e.g., HEK293 cells expressing Cav1.2).

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Incubation: Incubate the cells with varying concentrations of the test compound.

  • Depolarization and Imaging: Depolarize the cells with a high concentration of potassium chloride to open the VGCCs and measure the resulting change in intracellular calcium via fluorescence imaging.

  • Data Analysis: A reduction in the fluorescence signal in the presence of the compound would suggest an inhibitory effect on the calcium channels.

Other Potential Targets

A broader secondary screening panel could include other receptors and enzymes that have been occasionally associated with benzodiazepine-like molecules, such as certain subtypes of serotonin or dopamine receptors, or enzymes like phosphodiesterases. A commercially available broad panel screen (e.g., the Eurofins BioPrint panel) can be a cost-effective way to identify unexpected off-target activities early in the discovery process.

Part 3: In Silico and In Vitro Profiling

Computational modeling and in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) profiling are crucial for contextualizing the biological data and predicting the compound's drug-like properties.

Computational Docking

Molecular docking simulations can provide structural insights into how 4-Boc-9-Methyl-2,3,4,5-tetrahydro-1H-benzo[e]diazepine might bind to the benzodiazepine site of the GABA-A receptor or other potential targets. This can help rationalize the experimental findings and guide further chemical modifications.

Discovery_Cascade cluster_primary Primary Screening cluster_secondary Secondary Screening cluster_profiling Profiling & Optimization gaba_a GABA-A Receptor Assays (Binding & Functional) tspo TSPO Binding gaba_a->tspo If primary target confirmed vgcc VGCC Functional Assay gaba_a->vgcc If primary target confirmed panel Broad Off-Target Panel gaba_a->panel If primary target confirmed adme In Vitro ADME Profiling (Solubility, Permeability, Stability) tspo->adme vgcc->adme panel->adme docking In Silico Docking adme->docking lead_opt Lead Optimization docking->lead_opt

Caption: An integrated workflow for target identification, validation, and early-stage drug discovery.

In Vitro ADME Profiling

Early assessment of the compound's physicochemical and pharmacokinetic properties is essential.

AssayDescriptionDesired Outcome for CNS Drug Candidate
Kinetic Solubility Measures the solubility of the compound in an aqueous buffer.> 50 µM
PAMPA (Parallel Artificial Membrane Permeability Assay) Assesses passive permeability across an artificial membrane.High permeability
Microsomal Stability Measures the rate of metabolism of the compound by liver microsomes.Moderate to high stability
Plasma Protein Binding Determines the extent to which the compound binds to plasma proteins.Moderate binding (not excessively high)

Conclusion and Future Directions

This guide outlines a systematic and robust strategy for the initial characterization of the biological targets of 4-Boc-9-Methyl-2,3,4,5-tetrahydro-1H-benzo[e]diazepine. By starting with the most probable target based on its chemical scaffold—the GABA-A receptor—and then expanding to other plausible secondary targets, a comprehensive understanding of its pharmacological profile can be achieved. The integration of in vitro assays, electrophysiology, and in silico modeling provides a powerful, multi-faceted approach to de-orphanize this novel compound and assess its potential as a therapeutic agent. Positive findings from this initial cascade would warrant further investigation into in vivo models to assess efficacy and safety.

References

  • Title: GABA-A Receptors as Targets for Drugs of Abuse Source: National Institute on Alcohol Abuse and Alcoholism URL: [Link]

  • Title: The Translocator Protein (TSPO) as a Therapeutic Target in Neurological and Psychiatric Disorders Source: Frontiers in Pharmacology URL: [Link]

  • Title: High-Throughput Screening for Ion Channels Source: SLAS Discovery URL: [Link]

  • Title: The ADME-Tox Concept in Modern Drug Discovery Source: Expert Opinion on Drug Metabolism & Toxicology URL: [Link]

4-Boc-9-Methyl-2,3,4,5-tetrahydro-1H-benzo[e]diazepine literature review

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-Boc-9-Methyl-2,3,4,5-tetrahydro-1H-benzo[e][1][2]diazepine

Abstract

The 1,4-benzodiazepine scaffold is a cornerstone of modern medicinal chemistry, renowned for its broad spectrum of pharmacological activities targeting the central nervous system (CNS).[2][3] This guide focuses on a specific, functionalized derivative: 4-Boc-9-Methyl-2,3,4,5-tetrahydro-1H-benzo[e][1][2]diazepine. While direct literature on this particular molecule is sparse, its structural features—a Boc-protected amine and a saturated seven-membered diazepine ring—position it as a highly valuable intermediate for the synthesis of compound libraries in drug discovery. This document provides a comprehensive technical overview, including its physicochemical properties, a proposed, logically derived synthetic pathway with detailed protocols, anticipated analytical characterization, and a discussion of its potential applications. The insights herein are synthesized from established principles and methodologies prevalent in the field of heterocyclic and medicinal chemistry.

Introduction: The Benzodiazepine "Privileged Structure"

The 1,4-Benzodiazepine Core

Benzodiazepines represent a class of heterocyclic compounds featuring a benzene ring fused to a seven-membered diazepine ring.[4] First discovered by Leo Sternbach in 1955, they quickly became prominent for their ability to modulate the effect of the neurotransmitter gamma-aminobutyric acid (GABA), leading to a range of therapeutic effects.[5] This activity profile, which includes anxiolytic (anti-anxiety), sedative, hypnotic, anticonvulsant, and muscle relaxant properties, has cemented the benzodiazepine core as a "privileged scaffold" in drug development.[4][5] The versatility of this scaffold allows for extensive chemical modification, enabling the fine-tuning of pharmacological activity and pharmacokinetic properties.

Focus Molecule: 4-Boc-9-Methyl-2,3,4,5-tetrahydro-1H-benzo[e][1][2]diazepine

The subject of this guide, 4-Boc-9-Methyl-2,3,4,5-tetrahydro-1H-benzo[e][1][2]diazepine, is a saturated (tetrahydro) derivative. The key structural features are:

  • Tetrahydro-1H-benzo[e][1][2]diazepine Core: The saturated seven-membered ring provides conformational flexibility, which can be crucial for binding to biological targets.

  • 9-Methyl Group: A methyl substituent on the benzene ring, which can influence electronic properties and metabolic stability.

  • 4-Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group at the N4 position is an acid-labile protecting group. Its presence indicates that this molecule is primarily designed as a synthetic intermediate, allowing for selective deprotection and subsequent derivatization at this nitrogen atom.

Physicochemical and Structural Data

While extensive experimental data is not publicly available, the fundamental properties have been cataloged by chemical suppliers.

PropertyValueSource
CAS Number 886364-23-4[6]
Molecular Formula C₁₅H₂₂N₂O₂[6]
Molecular Weight 262.35 g/mol [6]
Appearance (Predicted) White to off-white solidN/A
Solubility (Predicted) Soluble in organic solvents like DCM, MeOH, DMSON/A

Proposed Synthesis and Experimental Protocol

Due to the lack of published specific syntheses, we propose a logical and robust pathway based on well-established organic chemistry reactions commonly used for analogous structures.[7] The strategy involves the reductive amination of a protected aminoaldehyde followed by an intramolecular cyclization.

Retrosynthetic Analysis

The retrosynthetic analysis simplifies the target molecule into readily available starting materials. The key disconnections are the Boc-protecting group and the C5-N1 bond of the diazepine ring, revealing a diamine precursor.

G Target 4-Boc-9-Methyl-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine Intermediate1 N-(2-(aminomethyl)-3-methylphenyl)ethane-1,2-diamine derivative Target->Intermediate1 C-N Cyclization / Boc Protection Precursor1 2-(Aminomethyl)-3-methylaniline Intermediate1->Precursor1 Reductive Amination Precursor2 Boc-protected aminoacetaldehyde Intermediate1->Precursor2 Reductive Amination

Caption: Retrosynthesis of the target molecule.

Proposed Forward Synthesis Workflow

The proposed forward synthesis is a two-step process starting from 2-(aminomethyl)-3-methylaniline.

G cluster_0 Step 1: Reductive Amination cluster_1 Step 2: Deprotection & Intramolecular Cyclization (Alternative) cluster_2 Step 3: Boc Protection SM1 2-(Aminomethyl)-3-methylaniline Step1_Product tert-Butyl (2-((2-(aminomethyl)-3-methylphenyl)amino)ethyl)carbamate SM1->Step1_Product SM2 N-Boc-aminoacetaldehyde SM2->Step1_Product Step2_Product 9-Methyl-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine Step1_Product->Step2_Product label_step1 NaBH(OAc)3, DCM, rt Final_Product Target Molecule Step2_Product->Final_Product label_step2 TFA, DCM; then neutralize label_step3 Boc2O, Et3N, DCM

Caption: Proposed multi-step synthesis pathway.

Detailed Experimental Protocol

Materials: 2-(Aminomethyl)-3-methylaniline, N-Boc-aminoacetaldehyde, Sodium triacetoxyborohydride (NaBH(OAc)₃), Dichloromethane (DCM), Trifluoroacetic acid (TFA), Di-tert-butyl dicarbonate (Boc₂O), Triethylamine (Et₃N), Saturated sodium bicarbonate solution, Magnesium sulfate (MgSO₄).

Step 1: Synthesis of tert-Butyl (2-((2-(aminomethyl)-3-methylphenyl)amino)ethyl)carbamate

  • To a stirred solution of 2-(aminomethyl)-3-methylaniline (1.0 eq) in anhydrous DCM (0.2 M) at room temperature, add N-Boc-aminoacetaldehyde (1.1 eq).

  • Stir the mixture for 30 minutes to allow for imine formation.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 15 minutes. Causality: NaBH(OAc)₃ is a mild reducing agent selective for imines in the presence of aldehydes, minimizing side reactions.

  • Allow the reaction to stir at room temperature for 12-18 hours, monitoring by TLC or LC-MS for the disappearance of starting material.

  • Upon completion, quench the reaction by slowly adding saturated sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product via column chromatography on silica gel to yield the diamine intermediate.

Step 2: Synthesis of 9-Methyl-2,3,4,5-tetrahydro-1H-benzo[e][1][2]diazepine

  • Dissolve the purified intermediate from Step 1 (1.0 eq) in DCM (0.1 M).

  • Cool the solution to 0 °C and add Trifluoroacetic acid (TFA) (10 eq) dropwise. Causality: TFA is a strong acid that efficiently cleaves the Boc protecting group, revealing the primary amine required for cyclization.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours until deprotection is complete (monitored by LC-MS).

  • Concentrate the reaction mixture under reduced pressure to remove excess TFA and solvent.

  • Note: This step likely forms the desired cyclic product in situ. Neutralization is required to isolate the free base. Re-dissolve the residue in DCM and slowly add saturated sodium bicarbonate solution until the pH is basic.

  • Extract the product with DCM, dry the combined organic layers over MgSO₄, and concentrate to yield the crude cyclic amine.

Step 3: Synthesis of 4-Boc-9-Methyl-2,3,4,5-tetrahydro-1H-benzo[e][1][2]diazepine

  • Dissolve the crude product from Step 2 (1.0 eq) in anhydrous DCM (0.2 M).

  • Add triethylamine (Et₃N) (2.0 eq) followed by Di-tert-butyl dicarbonate (Boc₂O) (1.2 eq). Causality: Et₃N acts as a base to deprotonate the secondary amine, facilitating its nucleophilic attack on the Boc anhydride.

  • Stir the reaction at room temperature for 4-6 hours.

  • Upon completion, wash the reaction mixture with water and then brine.

  • Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the final product by column chromatography to obtain 4-Boc-9-Methyl-2,3,4,5-tetrahydro-1H-benzo[e][1][2]diazepine.

Anticipated Structural Elucidation

The identity and purity of the synthesized compound would be confirmed using standard spectroscopic methods.

  • ¹H NMR: Expected signals would include a singlet around 9 ppm for the N-H proton, aromatic protons between 7-8 ppm, a singlet for the methyl group around 2.3 ppm, and complex multiplets for the methylene protons of the diazepine ring. A characteristic singlet integrating to 9 protons for the tert-butyl group of the Boc protector would appear around 1.5 ppm.

  • ¹³C NMR: Key signals would include the carbonyl of the Boc group (~155 ppm), aromatic carbons (120-140 ppm), the tert-butyl quaternary carbon (~80 ppm), and aliphatic carbons for the methyl group and the diazepine ring (20-60 ppm).

  • Mass Spectrometry (ESI+): The primary ion observed would be the [M+H]⁺ peak at m/z 263.18.

Potential Applications in Drug Discovery and Medicinal Chemistry

The primary value of this molecule is as a versatile building block for creating libraries of novel compounds for biological screening.

Role as a Synthetic Intermediate

The Boc-protected nitrogen at the N4 position is key to its utility. This allows for:

  • Selective Deprotection: Treatment with acid (e.g., TFA in DCM) cleanly removes the Boc group.

  • Derivatization: The newly freed secondary amine can be functionalized via a multitude of reactions, including acylation, alkylation, sulfonylation, or reductive amination, to introduce diverse substituents.

  • Parallel Synthesis: Its stability and predictable reactivity make it an ideal substrate for high-throughput parallel synthesis to rapidly generate a library of analogs for structure-activity relationship (SAR) studies.

Caption: Drug discovery workflow using the target scaffold.

Potential Pharmacological Profile

While this specific molecule is unlikely to be biologically active itself due to the protecting group, the derivatives synthesized from it could target a range of biological pathways. Given the history of the benzodiazepine class, potential therapeutic areas for its derivatives include:

  • CNS Disorders: Anxiety, epilepsy, insomnia, and muscle spasms.[5][8]

  • Other Areas: Research has expanded to explore benzodiazepines as anti-inflammatory, analgesic, and even anti-cancer agents.[1][5]

The 9-methyl substitution provides a specific vector for exploring how substitution on the aromatic ring impacts target binding and metabolic stability compared to unsubstituted analogs.

Conclusion

4-Boc-9-Methyl-2,3,4,5-tetrahydro-1H-benzo[e][1][2]diazepine stands as a strategically designed chemical tool. Although not a therapeutic agent in itself, its true value lies in its role as a protected, functionalizable scaffold. The synthetic pathway proposed herein is robust and relies on high-yielding, well-understood chemical transformations. By enabling the rapid and systematic generation of diverse benzodiazepine libraries, this molecule serves as a critical starting point for researchers and scientists in the pursuit of novel therapeutics with improved efficacy and safety profiles. Its availability empowers medicinal chemists to explore new chemical space around a proven pharmacophore, driving the next wave of innovation in drug development.

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The Unseen Architecture: A Technical Guide to the Discovery and History of Tetrahydro-1H-benzo[e]diazepines

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The pantheon of psychopharmacology holds a special place for the benzodiazepine scaffold. Its discovery, a blend of serendipity and astute chemical intuition, revolutionized the management of anxiety and sleep disorders. While the canonical narrative often centers on the iconic 1,4-benzodiazepines like diazepam, a parallel and equally fascinating story lies in the exploration of their saturated counterparts: the tetrahydro-1H-benzo[e]diazepines. This guide delves into the nuanced history, synthesis, and evolving understanding of this critical, yet often overlooked, subclass of compounds. It is intended for the discerning researcher, scientist, and drug development professional, offering not just a recitation of facts, but a deeper insight into the scientific rationale and experimental intricacies that have shaped this field.

The Genesis: A Tale of Serendipity and Systematic Exploration

The story of tetrahydro-1H-benzo[e]diazepines is intrinsically linked to the pioneering work of Dr. Leo Sternbach at Hoffmann-La Roche. In 1955, in a now-famous instance of scientific serendipity, Sternbach and his team discovered chlordiazepoxide (Librium), the first therapeutically useful benzodiazepine.[1][2] This discovery was not the result of a targeted drug design program but rather the unexpected outcome of revisiting a series of shelved quinazoline-3-oxide compounds.[3] The subsequent success of chlordiazepoxide, and later diazepam (Valium) in 1963, ignited an intense period of research into the vast chemical space of the benzodiazepine nucleus.[2][4]

The initial focus was on modifications of the existing unsaturated 1,4-benzodiazepine structure. However, as the principles of medicinal chemistry evolved, so too did the questions being asked by researchers. A key inquiry of the time revolved around the role of the 4,5-imine double bond in the diazepine ring. Was this feature essential for the observed anxiolytic and sedative properties? Or could a saturated, more conformationally flexible scaffold offer a different, perhaps more refined, pharmacological profile?

It was in this spirit of systematic structure-activity relationship (SAR) exploration that the tetrahydro-1H-benzo[e]diazepines emerged. While the exact date of the first synthesis is not as clearly demarcated as that of chlordiazepoxide, the late 1960s and 1970s saw a surge in publications detailing the synthesis and pharmacological evaluation of these saturated analogs.[5][6] These early investigations were driven by a desire to understand the fundamental requirements for benzodiazepine receptor interaction and to potentially develop compounds with improved therapeutic indices, such as reduced side effects or altered metabolic pathways.

The Architectural Blueprint: Evolving Synthetic Strategies

The construction of the tetrahydro-1H-benzo[e]diazepine core has been a subject of continuous innovation, evolving from classical multi-step sequences to more elegant and efficient modern methodologies.

Foundational Approaches: The Early Days of Synthesis

Early synthetic routes to the tetrahydro-1H-benzo[e]diazepine scaffold were often multi-step processes, relying on established reactions of the time. A common strategy involved the reductive cyclization of a suitable precursor. A representative historical approach is outlined below:

Experimental Protocol: Synthesis of a 2,3,4,5-Tetrahydro-1H-1,4-benzodiazepine (Circa 1970s)

This protocol is a generalized representation based on common synthetic strategies of the era.

Step 1: N-Alkylation of a 2-Nitrobenzyl Halide

A 2-nitrobenzyl halide (e.g., 2-nitrobenzyl bromide) is reacted with an amino acid ester (e.g., ethyl aminoacetate) in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The reaction is typically stirred at room temperature for several hours to yield the N-alkylated product.

Step 2: Reduction of the Nitro Group

The nitro group of the N-alkylated intermediate is then reduced to an amine. A common method of the time involved catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. Alternatively, chemical reduction using a metal in acid, such as tin(II) chloride in hydrochloric acid, could be employed.[7] This step yields the corresponding aniline derivative.

Step 3: Intramolecular Cyclization

The resulting amino ester is then induced to undergo intramolecular cyclization. This can be achieved by heating the compound in a high-boiling point solvent, often with a catalytic amount of acid to promote the reaction. The cyclization results in the formation of the seven-membered diazepine ring, yielding the tetrahydro-1H-benzo[e]diazepine-2-one core.

Step 4: Reduction of the Amide

Finally, if the fully saturated tetrahydro-1H-benzo[e]diazepine is desired, the amide carbonyl group of the benzodiazepine-2-one is reduced. A powerful reducing agent such as lithium aluminum hydride (LiAlH4) in a dry ethereal solvent like tetrahydrofuran (THF) is typically used for this transformation. An aqueous workup is then required to quench the excess reducing agent and isolate the final product.

This early approach, while effective, often suffered from limitations such as harsh reaction conditions, the need for multiple purification steps, and limited substrate scope.

Modern Renaissance: Efficiency and Diversity in Synthesis

The latter half of the 20th century and the early 21st century have witnessed a renaissance in the synthesis of the tetrahydro-1H-benzo[e]diazepine scaffold, driven by the advent of new catalytic systems and a focus on atom economy and diversity-oriented synthesis.

Table 1: Comparison of Modern Synthetic Methodologies for Tetrahydro-1H-benzo[e]diazepines

MethodologyKey FeaturesAdvantagesRepresentative Reference
Palladium-Catalyzed Cyclization Intramolecular cyclization of N-tosyl-disubstituted 2-aminobenzylamines with propargylic carbonates.High yields, good functional group tolerance, access to structurally diverse derivatives.[8]
Reductive Cyclization Reductive cyclization of 2-chloro-N-(2-nitrobenzyl)acetamides using iron-ammonium chloride.Facile and efficient, uses inexpensive reagents.[9]
Solid-Phase Synthesis Construction of the benzodiazepine core on a solid support.Amenable to high-throughput synthesis and the creation of compound libraries.[7]
Multi-Component Reactions One-pot reactions involving multiple starting materials to form the final product.High atom economy, operational simplicity, rapid access to complex molecules.[10]

These modern approaches have significantly expanded the accessibility and diversity of the tetrahydro-1H-benzo[e]diazepine library, enabling more extensive exploration of their therapeutic potential.

Structure-Activity Relationships: The Nuances of Saturation

The saturation of the 4,5-double bond in the diazepine ring has a profound impact on the molecule's conformation and, consequently, its interaction with the benzodiazepine binding site on the GABAA receptor.

The Conformational Landscape

Unsaturated 1,4-benzodiazepines possess a relatively rigid boat-like conformation. In contrast, the tetrahydro-1H-benzo[e]diazepines, with their sp3-hybridized carbon atoms, exhibit significantly greater conformational flexibility.[1] This allows the seven-membered ring to adopt a variety of conformations, including chair and boat forms. This conformational adaptability can influence how the molecule fits into the binding pocket of the GABAA receptor.

Impact on Pharmacological Activity

A common observation in early SAR studies was that the saturation of the 4,5-double bond often leads to a decrease in binding affinity for the benzodiazepine receptor and, consequently, a reduction in anxiolytic and sedative potency compared to their unsaturated counterparts.[11][12] However, this is not a universal rule, and the effect of saturation is highly dependent on the substitution pattern on the rest of the molecule.

For certain substitution patterns, the increased conformational flexibility of the tetrahydro scaffold may allow for an optimal presentation of key pharmacophoric features to the receptor, leading to retained or even enhanced activity. Furthermore, the altered electronic and lipophilic properties of the saturated ring can influence the pharmacokinetic profile of the compound, affecting its absorption, distribution, metabolism, and excretion (ADME).

The exploration of tetrahydro-1H-benzo[e]diazepines has also led to the discovery of compounds with novel pharmacological profiles. For instance, some derivatives have been investigated for their potential as antihypertensive agents, acting through a different mechanism than the classical benzodiazepines.[6]

Mechanism of Action: Modulating the GABAA Receptor

Like their unsaturated relatives, the primary mechanism of action for the anxiolytic and sedative effects of tetrahydro-1H-benzo[e]diazepines is the positive allosteric modulation of the γ-aminobutyric acid type A (GABAA) receptor.[13]

The GABAA receptor is a ligand-gated ion channel that, upon binding of the neurotransmitter GABA, allows the influx of chloride ions into the neuron. This influx hyperpolarizes the neuron, making it less likely to fire an action potential and thus producing an inhibitory effect on neurotransmission.

Tetrahydro-1H-benzo[e]diazepines do not bind to the same site as GABA. Instead, they bind to a specific allosteric site on the receptor, known as the benzodiazepine binding site. This binding induces a conformational change in the receptor that increases the affinity of GABA for its binding site. The net effect is an enhancement of the inhibitory effects of GABA, leading to the characteristic sedative, anxiolytic, and muscle relaxant properties of these compounds.

GABAA_Modulation cluster_receptor GABAA Receptor GABA_Site GABA Binding Site Ion_Channel Chloride (Cl-) Ion Channel GABA_Site->Ion_Channel Opens Channel BZD_Site Benzodiazepine Binding Site BZD_Site->GABA_Site Enhances GABA Affinity Cl_in Cl- Influx Ion_Channel->Cl_in GABA GABA GABA->GABA_Site Binds THBZD Tetrahydro-1H- benzo[e]diazepine THBZD->BZD_Site Binds Hyperpolarization Neuronal Hyperpolarization Cl_in->Hyperpolarization Inhibition Inhibition of Neurotransmission Hyperpolarization->Inhibition

Figure 1: Mechanism of action of tetrahydro-1H-benzo[e]diazepines at the GABAA receptor.

Metabolic Fate: A Journey Through the Liver

The metabolism of tetrahydro-1H-benzo[e]diazepines is a critical determinant of their duration of action and potential for drug-drug interactions. Like other benzodiazepines, they are primarily metabolized in the liver by the cytochrome P450 (CYP) enzyme system.[14]

Common metabolic transformations include:

  • N-dealkylation: Removal of alkyl groups from the nitrogen atoms of the diazepine ring.

  • Hydroxylation: Addition of a hydroxyl group, often at the 3-position of the diazepine ring or on the aromatic rings.

  • Glucuronidation: Conjugation of the parent drug or its metabolites with glucuronic acid to form water-soluble conjugates that are readily excreted in the urine.[14]

The specific metabolic pathway can vary significantly depending on the substitution pattern of the individual compound. The saturation of the diazepine ring can influence the accessibility of certain positions to metabolic enzymes, potentially leading to different metabolic profiles compared to unsaturated benzodiazepines. For example, the absence of the 4,5-double bond may alter the susceptibility of the 3-position to hydroxylation.

A simplified metabolic pathway for a generic N-methylated tetrahydro-1H-benzo[e]diazepine is depicted below:

Metabolism_Pathway Parent Tetrahydro-1H-benzo[e]diazepine (N-methylated) N_demethyl N-demethylated Metabolite Parent->N_demethyl CYP-mediated N-dealkylation Hydroxylated Hydroxylated Metabolite Parent->Hydroxylated CYP-mediated Hydroxylation Glucuronide Glucuronide Conjugate N_demethyl->Glucuronide Glucuronidation Hydroxylated->Glucuronide Glucuronidation Excretion Renal Excretion Glucuronide->Excretion

Figure 2: Generalized metabolic pathway of tetrahydro-1H-benzo[e]diazepines.

Conclusion and Future Perspectives

The journey of tetrahydro-1H-benzo[e]diazepines, from their origins in the systematic exploration of the benzodiazepine scaffold to their synthesis via sophisticated modern methods, is a testament to the enduring power of medicinal chemistry. While they may not have achieved the same level of widespread clinical use as their unsaturated counterparts, their study has been invaluable in delineating the structure-activity relationships that govern benzodiazepine pharmacology.

The greater conformational flexibility of the tetrahydro scaffold continues to be an area of interest for the design of novel GABAA receptor modulators. The ability to fine-tune the three-dimensional shape of these molecules offers the potential to develop subtype-selective ligands with more targeted therapeutic effects and fewer side effects. As our understanding of the structural biology of the GABAA receptor continues to grow, the tetrahydro-1H-benzo[e]diazepine core will undoubtedly remain a fertile ground for the discovery of new and improved central nervous system therapeutics.

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Spectroscopic Characterization of 4-Boc-9-Methyl-2,3,4,5-tetrahydro-1H-benzo[e]diazepine: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of 4-Boc-9-Methyl-2,3,4,5-tetrahydro-1H-benzo[e]diazepine, a key intermediate in the synthesis of various pharmaceutically active compounds. This document is intended for researchers, scientists, and drug development professionals, offering detailed insights into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of this molecule. The causality behind experimental choices and the interpretation of spectral data are explained to ensure scientific integrity and practical utility.

Introduction

4-Boc-9-Methyl-2,3,4,5-tetrahydro-1H-benzo[e]diazepine (Molecular Formula: C₁₅H₂₂N₂O₂, Molecular Weight: 262.35 g/mol ) is a synthetic intermediate belonging to the benzodiazepine class of compounds.[1][2] The structural integrity and purity of this compound are paramount for its successful application in multi-step syntheses. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools for the unambiguous structural elucidation and confirmation of this molecule. This guide will delve into the theoretical underpinnings and practical aspects of acquiring and interpreting these spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. For 4-Boc-9-Methyl-2,3,4,5-tetrahydro-1H-benzo[e]diazepine, both ¹H and ¹³C NMR are essential for structural confirmation.

Experimental Protocol: NMR Data Acquisition

Sample Preparation:

A standard protocol for preparing an NMR sample of a solid compound is as follows:

  • Weighing the Sample: Accurately weigh approximately 5-10 mg of the purified solid 4-Boc-9-Methyl-2,3,4,5-tetrahydro-1H-benzo[e]diazepine.

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Deuterated chloroform (CDCl₃) is a common choice for compounds of this nature.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial. Gentle warming or vortexing can aid dissolution.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube. To remove any particulate matter, a small piece of cotton or glass wool can be placed in the pipette to act as a filter.

  • Standard Addition (Optional): For precise chemical shift referencing, a small amount of a reference standard, such as tetramethylsilane (TMS), can be added. However, modern spectrometers can reference the spectrum to the residual solvent peak.

Instrumentation and Data Acquisition:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

  • ¹H NMR: A standard one-dimensional proton NMR experiment is performed. Key parameters include an appropriate number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (typically 0-12 ppm), and a short relaxation delay.

  • ¹³C NMR: A proton-decoupled ¹³C NMR experiment is conducted. A larger number of scans is typically required due to the low natural abundance of the ¹³C isotope. The spectral width should encompass the expected range for organic molecules (typically 0-220 ppm).

Predicted ¹H NMR Spectral Data and Interpretation

While the experimental spectrum for the title compound is not publicly available, the predicted ¹H NMR spectrum can be inferred from the analysis of closely related structures, particularly tert-Butyl 4-(4-Methoxyphenyl)-3-vinyl-2,3,4,5-tetrahydro-1H-benzo[e][3][4]diazepine-1-carboxylate. The presence of the methyl group at the 9-position and the absence of the vinyl and methoxyphenyl groups will lead to a simplified spectrum.

Predicted ¹H NMR Data (400 MHz, CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.1-7.3m3HAr-H
~ 4.5br s1HNH
~ 3.8-4.0m2HC5-H
~ 3.4-3.6m2HC2-H
~ 2.8-3.0m2HC3-H
~ 2.3s3HAr-CH
1.48s9H-C(CH ₃)₃

Interpretation:

  • Aromatic Protons (δ ~ 7.1-7.3 ppm): The three protons on the benzene ring will appear as a multiplet in the aromatic region. The methyl group at the 9-position will influence their chemical shifts and coupling patterns.

  • NH Proton (δ ~ 4.5 ppm): The proton on the N1 nitrogen of the diazepine ring is expected to appear as a broad singlet due to quadrupole broadening and potential exchange with residual water.

  • Diazepine Ring Protons (δ ~ 2.8-4.0 ppm): The three methylene groups (C2, C3, and C5) of the tetrahydrodiazepine ring will give rise to complex multiplets. The protons on C5, being adjacent to the aromatic ring and a nitrogen atom, are expected to be the most downfield. The protons on C2 and C3 will also show complex splitting patterns due to their diastereotopic nature.

  • Aromatic Methyl Protons (δ ~ 2.3 ppm): The methyl group attached to the aromatic ring (C9) will appear as a sharp singlet. The typical chemical shift for a tolyl methyl group is in this region.

  • Boc Protons (δ 1.48 ppm): The nine equivalent protons of the tert-butyl group of the Boc protecting group will give a characteristic strong, sharp singlet in the upfield region. This is a key diagnostic signal for the presence of the Boc group.

Predicted ¹³C NMR Spectral Data and Interpretation

The predicted ¹³C NMR spectrum provides complementary information, confirming the carbon skeleton of the molecule.

Predicted ¹³C NMR Data (100 MHz, CDCl₃):

Chemical Shift (δ, ppm)Assignment
~ 155.0C =O (Boc)
~ 135-140Ar-C (quaternary)
~ 125-130Ar-C H
~ 80.0-C (CH₃)₃ (Boc)
~ 50-55C 5
~ 45-50C 2
~ 30-35C 3
28.4-C(C H₃)₃ (Boc)
~ 20.0Ar-C H₃

Interpretation:

  • Carbonyl Carbon (δ ~ 155.0 ppm): The carbonyl carbon of the Boc group is expected to appear in this downfield region.

  • Aromatic Carbons (δ ~ 125-140 ppm): The six carbons of the benzene ring will give rise to several signals in this range. The quaternary carbons will typically have weaker signals than the protonated carbons.

  • Boc Quaternary Carbon (δ ~ 80.0 ppm): The quaternary carbon of the tert-butyl group appears at this characteristic chemical shift.

  • Diazepine Ring Carbons (δ ~ 30-55 ppm): The three methylene carbons of the tetrahydrodiazepine ring will have distinct signals in this region.

  • Boc Methyl Carbons (δ 28.4 ppm): The three equivalent methyl carbons of the Boc group give a strong signal around this value.

  • Aromatic Methyl Carbon (δ ~ 20.0 ppm): The carbon of the methyl group attached to the aromatic ring is expected in this upfield region.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule.

Experimental Protocol: IR Data Acquisition

Sample Preparation (Solid Sample):

A common method for preparing a solid sample for IR analysis is the KBr pellet method or the thin film method.

KBr Pellet Method:

  • Grinding: Grind a small amount of the sample (1-2 mg) with about 100-200 mg of dry potassium bromide (KBr) in an agate mortar and pestle until a fine, uniform powder is obtained.

  • Pressing: Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

Thin Film Method:

  • Dissolution: Dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane or acetone).

  • Deposition: Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound.

Instrumentation and Data Acquisition:

  • Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer is typically used.

  • Data Collection: The spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum of the empty sample holder (or a pure KBr pellet) is first collected and then subtracted from the sample spectrum.

Predicted IR Spectral Data and Interpretation

The IR spectrum of 4-Boc-9-Methyl-2,3,4,5-tetrahydro-1H-benzo[e]diazepine is expected to show characteristic absorption bands for its functional groups.

Predicted IR Data (KBr, cm⁻¹):

Wavenumber (cm⁻¹)IntensityAssignment
~ 3350MediumN-H stretch (amine)
~ 2975, 2870Medium-StrongC-H stretch (aliphatic)
~ 1690StrongC=O stretch (carbamate)
~ 1600, 1480Medium-WeakC=C stretch (aromatic)
~ 1160StrongC-N stretch (carbamate)

Interpretation:

  • N-H Stretch (~ 3350 cm⁻¹): The presence of a medium intensity band in this region is indicative of the N-H stretching vibration of the secondary amine in the diazepine ring.

  • C-H Stretches (~ 2975, 2870 cm⁻¹): These bands correspond to the stretching vibrations of the sp³-hybridized C-H bonds in the methyl and methylene groups of the Boc and tetrahydrodiazepine moieties.

  • C=O Stretch (~ 1690 cm⁻¹): A strong absorption band in this region is a clear indicator of the carbonyl group of the Boc protecting group.

  • C=C Stretches (~ 1600, 1480 cm⁻¹): These absorptions are characteristic of the carbon-carbon double bond stretching vibrations within the aromatic ring.

  • C-N Stretch (~ 1160 cm⁻¹): A strong band in this region is attributed to the C-N stretching vibration of the carbamate group.

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

Experimental Protocol: MS Data Acquisition

Sample Preparation:

  • Solution Preparation: Prepare a dilute solution of the sample (typically in the low µg/mL to ng/mL range) in a suitable solvent such as methanol or acetonitrile. The solvent should be compatible with the ionization technique used.

Instrumentation and Data Acquisition:

  • Ionization Source: Electrospray ionization (ESI) is a soft ionization technique well-suited for this type of molecule, as it typically produces the protonated molecular ion with minimal fragmentation.

  • Mass Analyzer: A variety of mass analyzers can be used, such as a quadrupole, time-of-flight (TOF), or ion trap. High-resolution mass spectrometry (HRMS) is particularly useful for confirming the elemental composition.

  • Data Collection: The mass spectrum is acquired in positive ion mode to observe the protonated molecule [M+H]⁺.

Predicted Mass Spectrum and Fragmentation Analysis

Predicted Mass Spectrum (ESI-MS):

  • Molecular Ion: The ESI mass spectrum is expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z 263.17.

  • Adducts: It is also common to observe adducts with sodium [M+Na]⁺ at m/z 285.15 or potassium [M+K]⁺ at m/z 301.12.

Fragmentation Analysis (MS/MS):

Tandem mass spectrometry (MS/MS) of the [M+H]⁺ ion can provide valuable structural information. The fragmentation of the Boc group is a characteristic pathway.

Predicted Fragmentation Pathways:

  • Loss of tert-butyl group: A common fragmentation is the loss of the tert-butyl group as isobutylene (56 Da), leading to a fragment ion at m/z 207.11.

  • Loss of the Boc group: The entire Boc group (100 Da) can also be lost, resulting in a fragment ion at m/z 163.12.

  • Cleavage of the diazepine ring: Further fragmentation may involve cleavage of the seven-membered diazepine ring, leading to various smaller fragment ions. The fragmentation of the benzodiazepine core often involves cleavages of the N-1-C-2 and C-3-C-4 bonds.[5]

The following Graphviz diagram illustrates the predicted key fragmentation pathways of 4-Boc-9-Methyl-2,3,4,5-tetrahydro-1H-benzo[e]diazepine.

G M [M+H]⁺ m/z 263.17 frag1 [M+H - C₄H₈]⁺ m/z 207.11 M->frag1 - C₄H₈ frag2 [M+H - C₅H₉O₂]⁺ m/z 163.12 M->frag2 - C₅H₉O₂ frag3 Further Fragments frag2->frag3 Ring Cleavage

Sources

A Technical Guide to Determining the Solubility of 4-Boc-9-Methyl-2,3,4,5-tetrahydro-1H-benzo[e]diazepine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its developability, influencing everything from formulation and bioavailability to process chemistry and toxicology. This guide provides a comprehensive framework for researchers, chemists, and drug development professionals to systematically evaluate the solubility of 4-Boc-9-Methyl-2,3,4,5-tetrahydro-1H-benzo[e]diazepine, a protected benzodiazepine derivative. While specific solubility data for this compound is not publicly available, this document outlines the theoretical principles, strategic solvent selection, and detailed experimental protocols necessary to generate this crucial dataset. We will explore both kinetic and thermodynamic solubility assays, offering insights into the causal factors behind methodological choices to ensure the generation of reliable and reproducible data.

Introduction: The Central Role of Solubility in Drug Development

Solubility, defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure to form a saturated solution, is a cornerstone of pharmaceutical sciences. For a compound like 4-Boc-9-Methyl-2,3,4,5-tetrahydro-1H-benzo[e]diazepine, understanding its solubility profile is paramount for several reasons:

  • Early Stage Discovery: In the initial phases, solubility data helps in selecting promising lead candidates. Poor solubility can be a significant hurdle, potentially leading to the premature termination of an otherwise potent compound.[1]

  • Formulation Development: The choice of excipients and the final dosage form (e.g., tablet, capsule, injectable) are heavily dependent on the API's solubility.

  • Process Chemistry: Efficient synthesis, purification, and crystallization processes rely on a clear understanding of the compound's behavior in various solvents.[2]

  • Pharmacokinetics: The bioavailability of an orally administered drug is often limited by its solubility and dissolution rate in the gastrointestinal tract.

This guide will provide the necessary tools to approach the solubility determination of 4-Boc-9-Methyl-2,3,4,5-tetrahydro-1H-benzo[e]diazepine in a scientifically rigorous manner.

Physicochemical Profile of 4-Boc-9-Methyl-2,3,4,5-tetrahydro-1H-benzo[e]diazepine

A foundational understanding of the target molecule's structure is essential for predicting its solubility behavior and selecting appropriate solvents.

  • Molecular Formula: C₁₅H₂₂N₂O₂[3]

  • Molecular Weight: 262.35 g/mol [3]

  • Structure: The molecule features a benzodiazepine core, which is a seven-membered diazepine ring fused to a benzene ring. The "tetrahydro" designation indicates that four of the atoms in the diazepine ring are saturated. Key functional groups include:

    • A tert-butyloxycarbonyl (Boc) protecting group on one of the nitrogen atoms. This group is bulky and non-polar, which will significantly influence the molecule's solubility.

    • A methyl group on the benzene ring.

    • A secondary amine within the diazepine ring.

Based on its structure, 4-Boc-9-Methyl-2,3,4,5-tetrahydro-1H-benzo[e]diazepine is expected to be a relatively lipophilic and non-polar molecule, with limited solubility in aqueous media. Its solubility will likely be higher in organic solvents.

Strategic Solvent Selection

The choice of solvents for solubility testing is not arbitrary. It should be a strategic process guided by the compound's intended use and the need to comply with regulatory and safety standards.[4] Pharmaceutical companies often utilize solvent selection guides, such as those developed by GSK and Sanofi, which rank solvents based on safety, health, and environmental criteria.[5]

Solvents are typically categorized into classes based on their toxicity and environmental impact:

  • Class 1 (Banned Solvents): Highly toxic and should be avoided (e.g., benzene, carbon tetrachloride).[4]

  • Class 2 (Limited Use Solvents): Use should be restricted due to toxicity (e.g., methanol, dichloromethane).[4]

  • Class 3 (Low-Toxicity Solvents): Considered safer for use (e.g., ethanol, acetone, ethyl acetate).[4]

For a comprehensive solubility profile of 4-Boc-9-Methyl-2,3,4,5-tetrahydro-1H-benzo[e]diazepine, a selection of solvents from different chemical families and with varying polarities is recommended.

Table 1: Recommended Solvents for Solubility Screening

Solvent Class Solvent Polarity Index Rationale for Inclusion
Alcohols Methanol5.1Common protic solvent, useful for purification.
Ethanol4.3Generally recognized as safe (GRAS), common in formulations.
Isopropanol3.9Less polar than ethanol, often used in crystallization.
Ketones Acetone5.1Aprotic solvent with good dissolving power.
Esters Ethyl Acetate4.4Common solvent for extraction and chromatography.
Ethers Tetrahydrofuran (THF)4.0Aprotic ether with good solvating properties.
Hydrocarbons Heptane0.1Non-polar solvent to assess solubility of a lipophilic compound.
Amides Dimethylformamide (DMF)6.4Highly polar aprotic solvent, often a "solvent of last resort".
Sulfoxides Dimethyl Sulfoxide (DMSO)7.2Universal solvent for initial stock solutions in biological assays.[1]
Aqueous Buffers Phosphate-Buffered Saline (PBS), pH 7.4HighTo determine solubility in a physiologically relevant medium.[6]

Experimental Determination of Solubility: Methodologies and Protocols

There are two primary types of solubility measurements used in drug discovery: kinetic and thermodynamic.[1]

Kinetic Solubility

Kinetic solubility measures the concentration of a compound that remains in solution after being rapidly precipitated from a high-concentration stock solution (typically in DMSO).[1] This method is high-throughput and is often used in the early stages of drug discovery for ranking compounds.[7]

Caption: Workflow for Kinetic Solubility Determination.

  • Stock Solution Preparation: Prepare a 10 mM stock solution of 4-Boc-9-Methyl-2,3,4,5-tetrahydro-1H-benzo[e]diazepine in 100% DMSO.

  • Standard Curve Preparation: Create a series of calibration standards by diluting the stock solution in a 50:50 mixture of acetonitrile and water.

  • Assay Plate Preparation: In a 96-well plate, add 198 µL of the desired aqueous buffer (e.g., PBS, pH 7.4) to each well.

  • Compound Addition: Add 2 µL of the 10 mM stock solution to the buffer in each well. This creates a final concentration of 100 µM with 1% DMSO.

  • Incubation: Seal the plate and shake at room temperature for 2 hours to allow for precipitation.

  • Precipitate Removal: Filter the contents of each well through a 0.45 µm filter plate into a clean collection plate.

  • Analysis: Analyze the filtrate by HPLC-UV. Compare the peak area of the compound in the filtrate to the standard curve to determine its concentration.

Thermodynamic Solubility

Thermodynamic (or equilibrium) solubility is the true measure of a compound's solubility. It is determined by allowing an excess of the solid compound to equilibrate with the solvent over an extended period.[7] This method is lower-throughput but provides more accurate and relevant data for formulation and biopharmaceutical classification.

Caption: Workflow for Thermodynamic Solubility Determination.

  • Sample Preparation: Add an excess amount of solid 4-Boc-9-Methyl-2,3,4,5-tetrahydro-1H-benzo[e]diazepine (e.g., 1-2 mg) to a vial containing a known volume (e.g., 1 mL) of the selected solvent.

  • Equilibration: Seal the vials and place them on a shaker or rotator at a constant temperature (e.g., 25 °C) for 24 to 48 hours to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the vials to pellet the undissolved solid.

  • Supernatant Collection: Carefully collect an aliquot of the supernatant, ensuring no solid particles are disturbed.

  • Filtration: Filter the supernatant through a 0.22 µm syringe filter to remove any remaining micro-particulates.

  • Dilution and Analysis: Dilute the clear filtrate with an appropriate solvent (e.g., acetonitrile/water) and analyze by a validated HPLC-UV method against a standard curve to determine the concentration.

Data Interpretation and Reporting

The results of the solubility studies should be compiled into a clear and concise table.

Table 2: Example Solubility Data Table for 4-Boc-9-Methyl-2,3,4,5-tetrahydro-1H-benzo[e]diazepine

Solvent Solubility Type Solubility (µg/mL) Solubility (mM)
PBS (pH 7.4)Kinetic[Experimental Value][Calculated Value]
PBS (pH 7.4)Thermodynamic[Experimental Value][Calculated Value]
EthanolThermodynamic[Experimental Value][Calculated Value]
AcetoneThermodynamic[Experimental Value][Calculated Value]
Ethyl AcetateThermodynamic[Experimental Value][Calculated Value]
HeptaneThermodynamic[Experimental Value][Calculated Value]
DMSOThermodynamic[Experimental Value][Calculated Value]

A good target for the aqueous solubility of a drug discovery compound is >60 µg/mL.[7]

Conclusion

References

  • Prat, D., Wells, A., Hayler, J., Sneddon, H., McElroy, C. R., Abou-Shehada, S., & Dunn, P. J. (2016). Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes. Organic Process Research & Development, 20(8), 1594-1601. Available from: [Link]

  • Diorio, C., & St-Onge, L. (2020). Solvent Selection in Pharmaceutical Crystallization Process Development. YouTube. Available from: [Link]

  • GlaxoSmithKline. (n.d.). Solvent Selection Guide. Available from: [Link]

  • Alsenz, J., & Kansy, M. (2007). In vitro solubility assays in drug discovery. PubMed. Available from: [Link]

  • Purosolv. (2025). Key Considerations for Selecting Solvents in Drug Manufacturing. Available from: [Link]

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Methodological & Application

4-Boc-9-Methyl-2,3,4,5-tetrahydro-1H-benzo[e]diazepine in vitro assay

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the In Vitro Characterization of 4-Boc-9-Methyl-2,3,4,5-tetrahydro-1H-benzo[e]diazepine

Abstract

This document provides a comprehensive technical guide for the in vitro evaluation of 4-Boc-9-Methyl-2,3,4,5-tetrahydro-1H-benzo[e]diazepine, a derivative of the benzodiazepine class. Benzodiazepines are a well-established class of compounds that primarily exert their effects through allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor, the principal inhibitory neurotransmitter receptor in the central nervous system[1][2]. Characterizing novel benzodiazepine derivatives is crucial for understanding their therapeutic potential and mechanism of action. This guide presents a multi-tiered approach, beginning with a foundational radioligand binding assay to determine target affinity, followed by a cell-based functional assay to elucidate the compound's modulatory effects on receptor activity. The protocols are designed for researchers in pharmacology, neuroscience, and drug development, providing not only step-by-step instructions but also the underlying scientific rationale to ensure robust and reproducible results.

Introduction: The GABA-A Receptor as a Prime Target

The GABA-A receptor is a pentameric ligand-gated ion channel that, upon binding the neurotransmitter GABA, opens to allow the influx of chloride ions (Cl⁻) into the neuron[1][3]. This influx leads to hyperpolarization of the cell membrane, making it less likely to fire an action potential, thus producing an inhibitory effect on neurotransmission[1][4]. The receptor possesses multiple allosteric binding sites distinct from the GABA binding site. The benzodiazepine binding site, located at the interface between α and γ subunits, is of significant therapeutic importance[5][6].

Compounds that bind to this site can act as positive allosteric modulators (PAMs), enhancing the effect of GABA without directly activating the receptor themselves[6][7]. This potentiation of GABAergic inhibition is the primary mechanism behind the anxiolytic, sedative, anticonvulsant, and muscle relaxant properties of classic benzodiazepines like diazepam[6][7]. Therefore, the initial in vitro characterization of a novel benzodiazepine derivative such as 4-Boc-9-Methyl-2,3,4,5-tetrahydro-1H-benzo[e]diazepine should focus on two key questions:

  • Does it bind to the GABA-A receptor's benzodiazepine site, and with what affinity?

  • How does this binding functionally alter the receptor's response to GABA?

This guide outlines a logical workflow to address these questions using established and reliable in vitro methodologies.

The GABA-A Signaling Pathway

The interaction of GABA and benzodiazepine-site modulators with the GABA-A receptor is a well-characterized signaling event. The following diagram illustrates this pathway, which forms the basis of the assays described herein.

GABAA_Pathway cluster_membrane Neuronal Membrane GABAA_Receptor GABA-A Receptor Pentameric Ion Channel GABA Site Benzodiazepine Site Cl_in Cl⁻ (intracellular) GABAA_Receptor->Cl_in Channel Opens GABA GABA GABA->GABAA_Receptor:gaba_site Binds Test_Compound 4-Boc-9-Methyl-2,3,4,5-tetrahydro- 1H-benzo[e]diazepine Test_Compound->GABAA_Receptor:bzd_site Binds (Allosteric) Cl_out Cl⁻ (extracellular) Hyperpolarization Membrane Hyperpolarization (Inhibitory Effect) Cl_in->Hyperpolarization Influx

Caption: GABA-A receptor signaling and allosteric modulation.

Experimental Workflow: A Two-Stage Characterization

A robust in vitro characterization follows a logical progression from binding to function. The primary assay establishes target engagement, while the secondary assay confirms the functional consequence of that engagement.

Experimental_Workflow cluster_primary Stage 1: Target Affinity cluster_secondary Stage 2: Functional Activity start Start: Test Compound (4-Boc-9-Methyl...) assay1 Protocol 1: Radioligand Competition Binding Assay start->assay1 data1 Data Analysis: Calculate IC₅₀ and Kᵢ assay1->data1 decision Is Kᵢ potent? (e.g., < 1 µM) data1->decision assay2 Protocol 2: Fluorescence-Based Functional Assay data2 Data Analysis: Determine EC₅₀/IC₅₀ and % Modulation assay2->data2 conclusion Conclusion: Characterize as PAM, NAM, or Neutral Ligand data2->conclusion decision->assay2 Yes decision->conclusion No (Inactive/Off-Target)

Caption: Two-stage workflow for in vitro compound characterization.

Protocol 1: Radioligand Competition Binding Assay

Objective: To determine the binding affinity (Kᵢ) of 4-Boc-9-Methyl-2,3,4,5-tetrahydro-1H-benzo[e]diazepine for the benzodiazepine site on the GABA-A receptor.

Principle: This assay measures the ability of the unlabeled test compound to compete with a radiolabeled ligand (e.g., [³H]Flumazenil) that is known to bind with high affinity to the benzodiazepine site. By measuring the concentration of test compound required to displace 50% of the radioligand (the IC₅₀), we can calculate its inhibitory constant (Kᵢ).

Materials and Reagents:

  • Biological Source: Rat brain cortical membranes or membranes from HEK293 cells stably expressing a GABA-A receptor subtype (e.g., α1β2γ2).

  • Radioligand: [³H]Flumazenil (specific activity ~70-90 Ci/mmol).

  • Non-specific Binding Control: Diazepam (10 µM final concentration) or another high-affinity unlabeled benzodiazepine.

  • Test Compound: 4-Boc-9-Methyl-2,3,4,5-tetrahydro-1H-benzo[e]diazepine, dissolved in DMSO to create a stock solution (e.g., 10 mM).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4 at 4°C[8].

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4[8].

  • 96-well microplates and filter mats (e.g., GF/B).

  • Scintillation fluid and a liquid scintillation counter.

  • Cell harvester.

Step-by-Step Protocol

Part A: Membrane Preparation (Adapted from PDSP Protocol[8])

  • Homogenization: Homogenize rat cerebral cortex tissue in 20 volumes of ice-cold 0.32 M sucrose buffer.

  • Initial Centrifugation: Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

  • Pelleting Membranes: Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C.

  • Washing: Resuspend the resulting pellet in ice-cold Assay Buffer and centrifuge again. Repeat this wash step twice to remove endogenous GABA.

  • Final Preparation: Resuspend the final pellet in Assay Buffer at a protein concentration of 1-2 mg/mL. Aliquot and store at -80°C until use. Determine protein concentration using a standard method (e.g., Bradford assay).

Part B: Binding Assay

  • Plate Setup: Prepare a 96-well plate. Each condition should be run in triplicate.

    • Total Binding: Assay Buffer + [³H]Flumazenil + Vehicle (DMSO).

    • Non-specific Binding (NSB): Assay Buffer + [³H]Flumazenil + 10 µM Diazepam.

    • Competition: Assay Buffer + [³H]Flumazenil + varying concentrations of the test compound.

  • Reagent Addition:

    • Add 50 µL of Assay Buffer to all wells.

    • Add 50 µL of the appropriate concentration of test compound or control (Diazepam for NSB, vehicle for Total Binding). A typical concentration range for the test compound would be 0.1 nM to 10 µM.

    • Add 50 µL of [³H]Flumazenil to all wells. A final concentration of ~1 nM is common and should be near the Kᴅ of the radioligand.

    • Add 50 µL of the membrane preparation (final protein concentration ~50-100 µ g/well ). The final assay volume is 200 µL.

    • Expert Tip: The final concentration of DMSO should be kept constant across all wells and should not exceed 1% to avoid impacting receptor integrity.

  • Incubation: Incubate the plate for 60-90 minutes at 4°C on a shaker to reach equilibrium.

  • Termination and Harvesting: Rapidly terminate the reaction by vacuum filtration through a GF/B filter mat using a cell harvester. Wash the filters three times with 3 mL of ice-cold Wash Buffer to remove unbound radioligand.

  • Quantification: Place the filter discs into scintillation vials, add 4-5 mL of scintillation fluid, and allow them to sit for several hours. Quantify the radioactivity using a liquid scintillation counter[9].

Data Analysis
  • Calculate Specific Binding: Specific Binding = Total Binding (cpm) - Non-specific Binding (cpm).

  • Generate Competition Curve: Plot the percentage of specific binding against the log concentration of the test compound.

  • Determine IC₅₀: Use a non-linear regression analysis (sigmoidal dose-response) to fit the data and determine the IC₅₀ value.

  • Calculate Kᵢ: Convert the IC₅₀ to the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation:

    • Kᵢ = IC₅₀ / (1 + [L]/Kᴅ)

    • Where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant for the receptor.

Protocol 2: Fluorescence-Based Functional Assay

Objective: To determine if 4-Boc-9-Methyl-2,3,4,5-tetrahydro-1H-benzo[e]diazepine acts as a positive allosteric modulator (PAM), negative allosteric modulator (NAM), or neutral antagonist at the GABA-A receptor.

Principle: This assay utilizes a cell line stably expressing a specific GABA-A receptor subtype (e.g., α1β2γ2 in HEK293 cells) and a fluorescent dye sensitive to changes in membrane potential[10][11]. In the presence of a low concentration of GABA (e.g., EC₂₀), a PAM will enhance the GABA-induced Cl⁻ influx, leading to a greater change in membrane potential and a stronger fluorescent signal. A NAM will decrease the signal, and a neutral antagonist will have no effect on its own but will block the effect of other modulators.

Materials and Reagents:

  • Cell Line: HEK293 or CHO cells stably expressing a human GABA-A receptor subtype (e.g., α1β2γ2).

  • Culture Medium: DMEM/F12 supplemented with 10% FBS, antibiotics, and a selection agent (e.g., G418).

  • Assay Plates: Black-walled, clear-bottom 96- or 384-well microplates.

  • Membrane Potential Dye Kit: Commercially available kits (e.g., from Molecular Devices, Thermo Fisher Scientific).

  • Agonist: GABA.

  • Reference Modulator: Diazepam (as a positive control).

  • Test Compound: 4-Boc-9-Methyl-2,3,4,5-tetrahydro-1H-benzo[e]diazepine.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or another physiological saline solution.

  • Fluorescent Imaging Plate Reader (FLIPR) or a similar instrument capable of fluid addition and kinetic fluorescence reading[10].

Step-by-Step Protocol
  • Cell Plating: Seed the GABA-A expressing cells into assay plates at an appropriate density to achieve a confluent monolayer on the day of the assay. Incubate for 24-48 hours.

  • Dye Loading:

    • Aspirate the culture medium from the wells.

    • Add the membrane potential dye, prepared according to the manufacturer's instructions, to each well.

    • Incubate the plate at 37°C for 60 minutes in the dark.

    • Rationale: This incubation allows the dye to load into the cell membranes, where it can report changes in electrical potential.

  • Compound Preparation: Prepare a compound plate containing serial dilutions of the test compound, Diazepam (positive control), and vehicle (negative control) in Assay Buffer. Also, prepare a separate agonist plate containing GABA at a fixed EC₂₀ concentration.

  • Assay Execution (using FLIPR):

    • Place the cell plate and the compound plate into the instrument.

    • Establish a baseline fluorescence reading for 10-20 seconds.

    • The instrument will perform the first addition: transfer compounds from the compound plate to the cell plate.

    • Incubate for 3-5 minutes while continuing to read fluorescence. This step allows the test compound to bind to the receptor.

    • The instrument performs the second addition: transfer the EC₂₀ GABA solution from the agonist plate to the cell plate.

    • Continue to record the fluorescent signal for an additional 2-3 minutes to capture the peak response.

    • Expert Tip: The two-addition protocol is critical for distinguishing allosteric modulators from direct agonists. A compound that elicits a signal in the first addition is a direct agonist. A compound that only changes the signal after the GABA addition is a modulator.

Data Analysis
  • Quantify Response: The response is typically measured as the peak fluorescence intensity minus the baseline reading.

  • Normalization: Normalize the data by setting the response to vehicle + EC₂₀ GABA as 0% and the response to a maximal concentration of Diazepam + EC₂₀ GABA as 100%.

  • Dose-Response Curve: Plot the normalized response against the log concentration of the test compound.

  • Determine EC₅₀/IC₅₀: Use a non-linear regression analysis to calculate the EC₅₀ (for PAMs) or IC₅₀ (for NAMs) of the test compound. The maximum potentiation effect (%) can also be determined from the top of the curve.

Data Presentation and Interpretation

Quantitative data from these assays should be summarized for clear comparison.

ParameterAssay TypeValueInterpretation
Kᵢ Radioligand Bindinge.g., 50 nMHigh-affinity binding to the GABA-A receptor benzodiazepine site.
EC₅₀ Functional (PAM)e.g., 150 nMPotent positive allosteric modulator.
Max Potentiation Functional (PAM)e.g., 120%Efficacious modulator, comparable to the reference compound (Diazepam).

Interpretation: A potent Kᵢ value from the binding assay confirms that the compound engages the target. The functional assay data then defines the nature of this engagement. An EC₅₀ value in the potentiation assay indicates the compound is a PAM, enhancing the natural activity of GABA. The magnitude of the potentiation provides a measure of its efficacy. If the compound had decreased the GABA response, it would be classified as a NAM. If it had a potent Kᵢ but no effect in the functional assay, it would be a neutral (silent) antagonist.

References

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Application Note & Protocols: Utilizing 4-Boc-9-Methyl-2,3,4,5-tetrahydro-1H-benzo[e]diazepine as a Putative Chemical Probe for the GABA-A Receptor Benzodiazepine Binding Site

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: 4-Boc-9-Methyl-2,3,4,5-tetrahydro-1H-benzo[e]diazepine is a research chemical. Its biological activity and utility as a chemical probe have not been extensively characterized in peer-reviewed literature. This document provides a framework for its validation and application based on the well-established pharmacology of the benzodiazepine class of molecules and best practices in chemical biology.[1][2]

Introduction: The Benzodiazepine Scaffold as a Privileged Chemical Probe

The 1,4-benzodiazepine scaffold is a cornerstone in neuroscience research and clinical medicine, primarily due to its modulatory effects on the γ-aminobutyric acid type A (GABA-A) receptor.[3][4][5] GABA-A receptors are ligand-gated ion channels that mediate the majority of fast inhibitory neurotransmission in the central nervous system (CNS).[6][7] Benzodiazepines bind to a specific allosteric site on the GABA-A receptor, distinct from the GABA binding site, and act as positive allosteric modulators.[6][7] This binding enhances the receptor's affinity for GABA, leading to an increased frequency of chloride channel opening and subsequent neuronal hyperpolarization.[6][7] This mechanism underlies the anxiolytic, sedative, anticonvulsant, and muscle relaxant properties of widely used drugs like diazepam.[4][6]

The specific compound, 4-Boc-9-Methyl-2,3,4,5-tetrahydro-1H-benzo[e]diazepine, belongs to this class of molecules. While its specific biological target and efficacy are not yet fully elucidated in the public domain, its structural similarity to other known benzodiazepines suggests it may interact with the benzodiazepine binding site on the GABA-A receptor. Therefore, it presents an opportunity as a potential chemical probe to investigate GABA-A receptor function.

A chemical probe is a small molecule used to study the function of a specific protein in cells and organisms.[8] High-quality chemical probes are characterized by their potency, selectivity, and demonstrated target engagement in a cellular context.[1][9] This document outlines the necessary steps to validate 4-Boc-9-Methyl-2,3,4,5-tetrahydro-1H-benzo[e]diazepine as a chemical probe and provides detailed protocols for its use in in vitro and cellular assays.

Physicochemical Properties

A summary of the known properties of 4-Boc-9-Methyl-2,3,4,5-tetrahydro-1H-benzo[e]diazepine is presented below.

PropertyValueSource
CAS Number 886364-23-4[10]
Molecular Formula C₁₅H₂₂N₂O₂[10]
Molecular Weight 262.35 g/mol [10]
Purity Typically >97%[11]

The Critical Path to Validation: Establishing a Bona Fide Chemical Probe

Before utilizing any small molecule as a chemical probe, a rigorous validation process is essential to ensure that any observed biological effects can be confidently attributed to its interaction with the intended target.[12] The following workflow outlines the key stages for validating 4-Boc-9-Methyl-2,3,4,5-tetrahydro-1H-benzo[e]diazepine.

Chemical_Probe_Validation_Workflow cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: Cellular Validation cluster_2 Phase 3: Selectivity Profiling A Target Binding Affinity (IC50/Kd) Radioligand Binding Assay B Functional Activity (EC50) Electrophysiology A->B Confirm Functional Modulation C Cellular Target Engagement Cellular Thermal Shift Assay (CETSA) B->C Translate to Cellular System D Cellular Potency Functional Cellular Assays C->D Quantify Cellular Effect E Off-Target Screening Broad Kinase/GPCR Panels D->E Assess Specificity F Negative Control Compound Structurally Similar but Inactive Analog E->F Validate On-Target Effects

Caption: Workflow for validating a putative chemical probe.

Detailed Protocols

Protocol 1: In Vitro Target Binding Affinity - Radioligand Binding Assay

This protocol determines the affinity of 4-Boc-9-Methyl-2,3,4,5-tetrahydro-1H-benzo[e]diazepine for the benzodiazepine binding site on the GABA-A receptor.

Principle: A competition binding assay is performed using a radiolabeled ligand with known high affinity for the benzodiazepine site (e.g., [³H]-Flunitrazepam). The ability of the unlabeled test compound (4-Boc-9-Methyl-2,3,4,5-tetrahydro-1H-benzo[e]diazepine) to displace the radioligand is measured.

Materials:

  • Membrane preparation from cells expressing GABA-A receptors (e.g., HEK293 cells stably expressing specific GABA-A receptor subtypes, or rat cortical membranes).

  • [³H]-Flunitrazepam (or other suitable radioligand).

  • Unlabeled Diazepam (as a positive control).

  • 4-Boc-9-Methyl-2,3,4,5-tetrahydro-1H-benzo[e]diazepine.

  • Binding Buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Scintillation vials and scintillation cocktail.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Filtration apparatus.

  • Scintillation counter.

Procedure:

  • Compound Preparation: Prepare a stock solution of 4-Boc-9-Methyl-2,3,4,5-tetrahydro-1H-benzo[e]diazepine in a suitable solvent (e.g., DMSO). Create a serial dilution series to cover a wide concentration range (e.g., 10⁻¹¹ M to 10⁻⁵ M).

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Binding Buffer.

    • Membrane preparation (typically 50-100 µg of protein).

    • [³H]-Flunitrazepam at a concentration near its Kd (e.g., 1 nM).

    • Serial dilutions of 4-Boc-9-Methyl-2,3,4,5-tetrahydro-1H-benzo[e]diazepine or control compounds.

  • Incubation: Incubate the plate at 4°C for 60-90 minutes to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters with ice-cold Binding Buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Determine non-specific binding using a high concentration of unlabeled diazepam (e.g., 10 µM).

    • Subtract non-specific binding from all other measurements to obtain specific binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

    • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Expected Outcome: A high-quality probe should ideally have an IC₅₀ or Kd of less than 100 nM.[1]

Protocol 2: Cellular Target Engagement - Cellular Thermal Shift Assay (CETSA®)

This protocol assesses whether 4-Boc-9-Methyl-2,3,4,5-tetrahydro-1H-benzo[e]diazepine directly binds to its target protein in a cellular environment.

Principle: Ligand binding can stabilize a target protein against thermal denaturation. CETSA measures the extent of this stabilization by heating intact cells treated with the compound, followed by quantification of the remaining soluble target protein.

Materials:

  • Cultured cells expressing the GABA-A receptor.

  • 4-Boc-9-Methyl-2,3,4,5-tetrahydro-1H-benzo[e]diazepine.

  • DMSO (vehicle control).

  • Phosphate-buffered saline (PBS).

  • Lysis buffer with protease inhibitors.

  • PCR tubes or plates.

  • Thermal cycler.

  • Apparatus for Western blotting or ELISA.

  • Antibody specific to a subunit of the GABA-A receptor (e.g., anti-GABRA1).

Procedure:

  • Cell Treatment: Treat cultured cells with 4-Boc-9-Methyl-2,3,4,5-tetrahydro-1H-benzo[e]diazepine at a desired concentration (e.g., 1-10 µM) or with vehicle (DMSO) for 1 hour.

  • Heating: Harvest the cells, wash with PBS, and resuspend in PBS. Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, then cool to 4°C.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or sonication.

  • Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.

  • Quantification: Collect the supernatant containing the soluble proteins. Analyze the amount of the target protein (GABA-A receptor subunit) in the supernatant using Western blotting or ELISA.

  • Data Analysis:

    • For each temperature, compare the amount of soluble target protein in the compound-treated sample to the vehicle-treated sample.

    • Plot the percentage of soluble protein against the temperature for both treated and untreated samples.

    • A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Expected Outcome: A successful chemical probe will demonstrate a statistically significant thermal stabilization of its target protein.[9]

CETSA_Workflow A Treat cells with compound or vehicle B Heat cell suspension across a temperature gradient A->B C Lyse cells and separate soluble proteins B->C D Quantify soluble target protein (e.g., Western Blot) C->D E Plot protein abundance vs. temperature D->E

Caption: Cellular Thermal Shift Assay (CETSA) Workflow.

In Vivo Applications and Considerations

Should 4-Boc-9-Methyl-2,3,4,5-tetrahydro-1H-benzo[e]diazepine be validated as a potent and selective chemical probe, its utility can be extended to in vivo studies.[13][14] However, this requires further characterization of its pharmacokinetic (PK) and pharmacodynamic (PD) properties.

Key In Vivo Considerations:

  • Solubility and Formulation: The compound must be soluble in a biocompatible vehicle for administration.

  • Pharmacokinetics: Determine the absorption, distribution, metabolism, and excretion (ADME) profile to establish an appropriate dosing regimen.

  • Blood-Brain Barrier Penetration: For CNS targets like the GABA-A receptor, the ability to cross the blood-brain barrier is crucial.

  • Toxicity: Assess potential toxic effects at the effective dose.

Example In Vivo Experiment: Anxiolytic Activity in a Mouse Model (Elevated Plus Maze)

  • Acclimatization: Acclimate mice to the testing room for at least 1 hour.

  • Dosing: Administer 4-Boc-9-Methyl-2,3,4,5-tetrahydro-1H-benzo[e]diazepine (or vehicle) via an appropriate route (e.g., intraperitoneal injection) 30 minutes before testing.

  • Testing: Place each mouse in the center of the elevated plus maze, facing an open arm. Allow the mouse to explore for 5 minutes.

  • Data Collection: Record the time spent in the open arms versus the closed arms and the number of entries into each.

  • Analysis: Anxiolytic compounds are expected to increase the time spent in and the number of entries into the open arms.

Conclusion

4-Boc-9-Methyl-2,3,4,5-tetrahydro-1H-benzo[e]diazepine, as a member of the benzodiazepine class, holds potential as a chemical probe for studying the GABA-A receptor. However, its utility is entirely dependent on rigorous scientific validation. The protocols and framework presented here provide a comprehensive guide for researchers to characterize its potency, selectivity, and target engagement. By adhering to these principles of chemical probe validation, the scientific community can ensure the generation of reliable and reproducible data, ultimately advancing our understanding of GABA-A receptor biology and its role in health and disease.

References

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  • Alto Predict. (2016, July 6). Best Practices for Chemical Probes. Retrieved from [Link]

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  • Da Settimo, F., Taliani, S., Simorini, F., Daniele, S., Trincavelli, L., & Martini, C. (2009). New Fluorescent 2-Phenylindolglyoxylamide Derivatives as Probes Targeting the Peripheral-Type Benzodiazepine Receptor: Design, Synthesis, and Biological Evaluation. Journal of Medicinal Chemistry, 52(15), 4664–4674.
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purification techniques for 4-Boc-9-Methyl-2,3,4,5-tetrahydro-1H-benzo[e]diazepine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Purification of 4-Boc-9-Methyl-2,3,4,5-tetrahydro-1H-benzo[e]diazepine

Abstract

This document provides a comprehensive guide to the purification of 4-Boc-9-Methyl-2,3,4,5-tetrahydro-1H-benzo[e]diazepine, a key intermediate in pharmaceutical research and drug development. Recognizing the critical impact of purity on subsequent synthetic steps and biological assays, this guide details robust, field-proven protocols for various purification scales and purity requirements. We delve into the principles and step-by-step methodologies for flash chromatography, preparative high-performance liquid chromatography (HPLC), and crystallization. The narrative emphasizes the rationale behind procedural choices, potential challenges, and strategies for validation, equipping researchers with the necessary expertise to achieve optimal purity and yield.

Introduction: The Importance of Purity

4-Boc-9-Methyl-2,3,4,5-tetrahydro-1H-benzo[e]diazepine is a protected benzodiazepine scaffold, a privileged structure in medicinal chemistry due to the diverse biological activities exhibited by its derivatives.[1][2] The tert-butyloxycarbonyl (Boc) protecting group on the N-4 position allows for selective functionalization of the N-1 position. The success of subsequent synthetic transformations and the reliability of pharmacological data are fundamentally dependent on the purity of this starting material. Common impurities, such as unreacted starting materials, reagents like di-tert-butyl dicarbonate ((Boc)₂O), or by-products from the cyclization process, can interfere with downstream reactions and complicate product characterization.

This guide presents a multi-tiered purification strategy, from initial crude cleanup to final polishing, ensuring researchers can select the most appropriate technique based on their specific needs.

Compound Profile and Purification Strategy

Structure:

  • Core: A 2,3,4,5-tetrahydro-1H-benzo[e]diazepine ring system.

  • Key Functional Groups:

    • N-4 Boc-carbamate: A bulky, non-polar protecting group that significantly influences the molecule's solubility and chromatographic behavior. It is stable under basic and nucleophilic conditions but is readily cleaved by acid.[3][4]

    • N-1 Amine: A secondary amine (NH) that can act as a hydrogen bond donor, increasing interaction with polar stationary phases like silica gel.

    • Aromatic Ring: Provides a chromophore for UV detection during chromatography.

This combination of a non-polar Boc group and a polar NH moiety results in a compound of intermediate polarity, making it an ideal candidate for normal-phase flash chromatography. For achieving higher purity, the compound's overall hydrophobicity makes it well-suited for reversed-phase HPLC.

Primary Purification: Flash Column Chromatography

Flash chromatography is the cornerstone technique for the routine, large-scale purification of synthetic intermediates.[5] It offers an excellent balance of speed, resolution, and capacity for removing major impurities from a crude reaction mixture.

Principle of Separation

In normal-phase flash chromatography, a polar stationary phase (typically silica gel) is used with a less polar mobile phase. The separation of 4-Boc-9-Methyl-2,3,4,5-tetrahydro-1H-benzo[e]diazepine from impurities is based on differential partitioning. The polar N-H group will interact with the silica surface, while the non-polar Boc group will have a higher affinity for the mobile phase. By carefully selecting the mobile phase composition, a separation between the target compound and more polar or less polar impurities can be achieved.

Workflow for Flash Chromatography Purification

Flash_Chromatography_Workflow Crude Crude Product (Post-Workup) TLC Method Development (TLC Analysis) Crude->TLC Optimize Solvent System Prep Sample Preparation (Dry or Wet Loading) Crude->Prep Column Flash Chromatography (Silica Gel Column) TLC->Column Informs Gradient Prep->Column Load Collect Fraction Collection Column->Collect Elute Analyze TLC Analysis of Fractions Collect->Analyze Combine Combine Pure Fractions Analyze->Combine Identify Evap Solvent Evaporation Combine->Evap Final Purified Product (>95% Purity) Evap->Final

Caption: Workflow for flash chromatography purification.

Detailed Protocol: Flash Chromatography

1. Method Development via Thin-Layer Chromatography (TLC):

  • Objective: To identify a solvent system that provides good separation and a target Rf value of ~0.25-0.35 for the product.
  • Procedure:
  • Dissolve a small amount of the crude material in a suitable solvent (e.g., Dichloromethane or Ethyl Acetate).
  • Spot the solution onto a silica gel TLC plate.
  • Develop the plate in various solvent mixtures. A good starting point is a gradient of Ethyl Acetate (EtOAc) in Hexanes. Test ratios such as 10%, 20%, 30%, and 40% EtOAc/Hexanes.
  • Visualize the spots using a UV lamp (254 nm) and/or a potassium permanganate stain.
  • Select the solvent system that gives a clear separation between the product spot and major impurities.

2. Column Preparation and Sample Loading:

  • Column Selection: Choose a silica gel column size appropriate for the amount of crude material (typically a 40-100:1 ratio of silica to crude by weight).
  • Packing: Pack the column using the initial, low-polarity mobile phase (e.g., 5% EtOAc/Hexanes) as a slurry.
  • Sample Loading (Dry Loading is Recommended):
  • Dissolve the crude product in a minimal amount of a volatile solvent (e.g., Dichloromethane).
  • Add a small amount of silica gel (approx. 2-3 times the weight of the crude product) to the solution.
  • Evaporate the solvent completely under reduced pressure to obtain a free-flowing powder.
  • Carefully load this powder onto the top of the packed column bed. This technique often results in sharper bands and better separation compared to wet loading.

3. Elution and Fraction Collection:

  • Elution: Begin elution with the low-polarity mobile phase determined by TLC. Gradually increase the polarity by increasing the percentage of Ethyl Acetate. A typical gradient might be from 5% to 50% EtOAc in Hexanes over 10-15 column volumes.
  • Collection: Collect fractions continuously and monitor the elution process by TLC.[5]

4. Product Isolation:

  • Analyze the collected fractions by TLC.
  • Combine the fractions that contain the pure product.
  • Remove the solvent under reduced pressure to yield the purified 4-Boc-9-Methyl-2,3,4,5-tetrahydro-1H-benzo[e]diazepine.
ParameterTypical Value / ConditionRationale
Stationary Phase Silica Gel, 40-63 µmIndustry standard for flash chromatography, providing good resolution and flow characteristics.
Mobile Phase Gradient of Ethyl Acetate in Hexanes (e.g., 5% -> 50%)Balances polarity to elute the compound of interest while retaining more polar impurities.
Target Rf (TLC) 0.25 - 0.35Ensures the compound elutes in a reasonable number of column volumes and is well-resolved.
Loading Method Dry Loading (adsorbed onto silica)Minimizes band broadening and improves separation efficiency, especially for less soluble compounds.
Detection TLC with UV (254 nm) and/or Permanganate StainThe aromatic ring is UV-active; the stain visualizes compounds without a strong chromophore.

High-Purity Polishing: Preparative HPLC

For applications demanding purity greater than 98-99%, such as the synthesis of final drug candidates, preparative reversed-phase HPLC is the method of choice.[6][7] It offers superior resolving power for separating closely related impurities.

Principle of Separation

Reversed-phase HPLC utilizes a non-polar stationary phase (e.g., C18-modified silica) and a polar mobile phase (e.g., a mixture of water and acetonitrile or methanol). The Boc-protected benzodiazepine, being relatively hydrophobic, will be retained by the C18 stationary phase. Elution is achieved by increasing the concentration of the organic solvent in the mobile phase, which increases its eluotropic strength and displaces the compound from the column.

Workflow for Preparative HPLC Purification

HPLC_Workflow PartiallyPure Partially Pure Product (From Flash Chrom.) AnalyticalHPLC Analytical HPLC (Method Development) PartiallyPure->AnalyticalHPLC Develop Separation Prep Sample Preparation (Dissolve & Filter) PartiallyPure->Prep PrepHPLC Preparative HPLC (C18 Column) AnalyticalHPLC->PrepHPLC Scale-up Method Prep->PrepHPLC Inject Collect Fraction Collection (Triggered by UV) PrepHPLC->Collect Elute Analyze Analytical HPLC of Fractions Collect->Analyze Purity Check Combine Combine Pure Fractions Analyze->Combine Identify Lyophilize Solvent Removal (Lyophilization) Combine->Lyophilize Final High-Purity Product (>99% Purity) Lyophilize->Final

Caption: Workflow for preparative HPLC purification.

Detailed Protocol: Preparative HPLC

1. Analytical Method Development:

  • Objective: To develop a robust separation on a small-scale analytical column that can be scaled up.
  • Procedure:
  • Use a C18 analytical column (e.g., 4.6 x 150 mm, 5 µm).
  • Develop a gradient method, typically using water (Mobile Phase A) and acetonitrile (Mobile Phase B). A small amount of modifier like 0.1% formic acid or trifluoroacetic acid (TFA) is often added to improve peak shape, though care must be taken due to the acid-lability of the Boc group. A buffered system (e.g., ammonium acetate) can be a milder alternative.[1]
  • Inject a small, filtered sample and optimize the gradient to achieve baseline separation of the product from all impurities.

2. Scale-Up and Preparative Run:

  • Column: Select a preparative C18 column with the same stationary phase chemistry as the analytical column.
  • Sample Preparation: Dissolve the partially purified product in a suitable solvent (e.g., a mixture of water/acetonitrile or DMSO). Filter the solution through a 0.45 µm filter to remove particulates.
  • Injection and Elution: Inject the sample onto the equilibrated preparative column. Run the scaled-up gradient method.
  • Fraction Collection: Use a fraction collector triggered by the UV detector signal to collect the peak corresponding to the pure product.

3. Product Isolation:

  • Purity Verification: Confirm the purity of the collected main fraction using the analytical HPLC method.
  • Solvent Removal: Combine the pure fractions. The bulk of the organic solvent can be removed via rotary evaporation. The remaining aqueous solution is typically frozen and lyophilized (freeze-dried) to yield a fluffy, solid product.
ParameterTypical Value / ConditionRationale
Stationary Phase C18-functionalized SilicaProvides excellent hydrophobic retention for Boc-protected compounds.
Mobile Phase A: Water + 0.1% Formic AcidB: Acetonitrile + 0.1% Formic AcidA standard, effective mobile phase system for reversed-phase chromatography of nitrogenous compounds.
Gradient Linear gradient, e.g., 20% B to 95% B over 20-30 minEnsures efficient elution and separation of compounds with varying hydrophobicities.
Detection UV at 254 nm or other suitable wavelengthThe aromatic ring provides a strong UV chromophore for sensitive detection.
Post-Processing LyophilizationEffectively removes aqueous mobile phases to yield a dry, solid product without thermal degradation.

Alternative Technique: Crystallization

For compounds that are solid at room temperature and have moderate solubility, crystallization can be an exceptionally efficient, scalable, and cost-effective purification method, often capable of yielding material with >99% purity.[5] While many Boc-protected intermediates are initially isolated as oils, they can often be induced to crystallize.[8][9][10]

Protocol: Recrystallization
  • Solvent Screening: In small test tubes, test the solubility of the impure product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, hexanes, toluene, and mixtures thereof). The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.

  • Dissolution: In a flask, dissolve the impure compound in a minimal amount of the chosen hot solvent.

  • Cooling: Allow the solution to cool slowly to room temperature. If no crystals form, scratching the inside of the flask with a glass rod or adding a seed crystal can induce nucleation. Further cooling in an ice bath or refrigerator can improve the yield.

  • Isolation: Collect the formed crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impure mother liquor.

  • Drying: Dry the crystals under vacuum to remove all residual solvent.

ProblemPossible CauseSuggested Solution
Oiling Out Solution is supersaturated; cooling too quickly.Re-heat the solution, add slightly more solvent, and allow for slower cooling.
No Crystal Formation Solution is not saturated; compound is very soluble.Evaporate some of the solvent to increase concentration; try cooling to a lower temperature (e.g., -20 °C).
Poor Recovery Compound has high solubility in the cold solvent.Use a co-solvent system (a "good" solvent for dissolution and a "poor" solvent to induce precipitation).[9]

Conclusion

The purification of 4-Boc-9-Methyl-2,3,4,5-tetrahydro-1H-benzo[e]diazepine can be effectively achieved through a logical, multi-step approach. Flash chromatography serves as an indispensable tool for initial cleanup and purification of gram-scale quantities. For applications requiring the highest level of purity, preparative HPLC provides unparalleled resolution. Finally, where applicable, crystallization stands out as a highly efficient and scalable method for final product polishing. By understanding the principles behind each technique and following these detailed protocols, researchers can consistently obtain this key building block with the purity required for successful drug discovery and development programs.

References

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  • ResearchGate. (2009). Analytical methods for determination of benzodiazepines. A short review.
  • Patsnap. (n.d.).
  • Madej, K., & Trontelj, J. (2015). Analytical methodologies for the determination of benzodiazepines in biological samples. Journal of Pharmaceutical and Biomedical Analysis.
  • Smith, C. J., et al. (2018). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. PMC - NIH.
  • ResearchGate. (2022). Product is dissolved in Boc.
  • Hamilton Company. (n.d.). Benzodiazepine Metabolites by Reversed-Phase HPLC (PRP-1).
  • Kamal, A., et al. (2011). An Update on the Synthesis of Pyrrolo[5][6]benzodiazepines. PMC - PubMed Central - NIH.

  • Reeve, J. R., et al. (2021). Structure-Guided Semisynthesis of Blasticidin S–Amicetin Chimeras as Selective Ribosome Inhibitors.
  • Al-Rimawi, F. (2013). Development of a validated HPLC method for the separation and analysis of a Bromazepam, Medazepam and Midazolam mixture. PMC - PubMed Central.
  • JOCPR. (2015). Identification, synthesis and character. Journal of Chemical and Pharmaceutical Research.
  • Dömling, A., et al. (n.d.). Multicomponent Synthesis of Diverse 1,4-Benzodiazepine Scaffolds. PMC.
  • ResearchGate. (2014). How to get (or crystallize)
  • MicroSolv. (2025).
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
  • Wang, C., et al. (2018). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines.
  • MDPI. (2022).
  • ResearchGate. (2022). The Development of Derivative Method analysis 1,4 Benzodiazepines in Biological Matrix using High-Performance Liquid Chromatography (HPLC)
  • Gundu, R., et al. (2017).
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  • ResearchGate. (2008).

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Application Note: A Validated LC-MS/MS Method for the Precise Quantification of 4-Boc-9-Methyl-2,3,4,5-tetrahydro-1H-benzo[e]diazepine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the accurate quantification of 4-Boc-9-Methyl-2,3,4,5-tetrahydro-1H-benzo[e]diazepine. This compound is a critical intermediate in the synthesis of various pharmaceutical agents, making its precise measurement essential for ensuring quality control, process optimization, and final product purity. The method described herein utilizes reverse-phase chromatography for separation and tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode for detection, affording exceptional selectivity and sensitivity. We provide comprehensive, step-by-step protocols for sample preparation, instrumental analysis, and method validation in accordance with International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3][4]

Introduction: The Rationale for a Dedicated Analytical Method

4-Boc-9-Methyl-2,3,4,5-tetrahydro-1H-benzo[e]diazepine is a key building block in medicinal chemistry. The tert-butyloxycarbonyl (Boc) protecting group is frequently employed to mask the reactivity of the amine functional group during multi-step syntheses.[5][6] The purity and concentration of this intermediate directly impact the yield, impurity profile, and overall quality of the final Active Pharmaceutical Ingredient (API). Consequently, a reliable and accurate analytical method for its quantification is not merely a procedural step but a cornerstone of process control and regulatory compliance.

High-Performance Liquid Chromatography (HPLC) is a standard technique for the analysis of benzodiazepine derivatives.[7][8] When coupled with tandem mass spectrometry (LC-MS/MS), it becomes the gold standard, offering unparalleled specificity and sensitivity that allows for precise quantification even at low concentrations.[9][10][11][12] This method is designed to be directly applicable in research, development, and quality control laboratories.

Physicochemical Properties of the Analyte

A foundational understanding of the analyte's properties is crucial for methodical development.

PropertyValueSource
Chemical Name 4-Boc-9-Methyl-2,3,4,5-tetrahydro-1H-benzo[e][13][14]diazepine[15][16]
Molecular Formula C₁₅H₂₂N₂O₂[15]
Molecular Weight 262.35 g/mol [15]
CAS Number 886364-23-4[15]
Structure A benzodiazepine core with a methyl group on the benzene ring and a Boc-protecting group on one of the diazepine nitrogens.N/A
Predicted Solubility Soluble in organic solvents such as methanol, acetonitrile, and dichloromethane. Sparingly soluble in water.N/A

Principle of the LC-MS/MS Method

The analytical strategy is bifurcated into two synergistic processes: chromatographic separation and mass spectrometric detection.

  • Chromatographic Separation: A C18 reverse-phase column is employed to separate the analyte from potential impurities. The non-polar stationary phase of the C18 column retains the moderately non-polar analyte. A gradient elution using a mobile phase of water and acetonitrile, modified with formic acid, is used. The formic acid serves a dual purpose: it sharpens chromatographic peaks by minimizing tailing and promotes the protonation of the analyte, which is critical for efficient electrospray ionization.

  • Mass Spectrometric Detection: The column effluent is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode. The analyte is quantified using Multiple Reaction Monitoring (MRM), a highly specific technique where a specific precursor ion (the protonated molecule, [M+H]⁺) is selected and fragmented, and a resulting unique product ion is monitored. This precursor → product ion transition is a unique signature of the analyte, virtually eliminating interference from matrix components and ensuring high selectivity.[11][12]

Detailed Experimental Protocol

Materials and Reagents
  • Reference Standard: 4-Boc-9-Methyl-2,3,4,5-tetrahydro-1H-benzo[e]diazepine, purity ≥97%

  • Solvents: HPLC-grade or LC-MS grade Acetonitrile and Methanol.

  • Water: Deionized water, >18 MΩ·cm resistivity.

  • Reagent: Formic acid (LC-MS grade, >99% purity).

  • Filters: 0.22 µm or 0.45 µm syringe filters (PTFE or other compatible material).

Instrumentation and Conditions

The following tables outline the instrumental setup. These parameters are a validated starting point and may be optimized for specific instrumentation.

Table 1: HPLC System Parameters

Parameter Setting Rationale
HPLC System Standard system with binary pump, autosampler, and column oven N/A
Column C18 Reverse-Phase (e.g., 4.6 mm x 150 mm, 3.5 µm) Provides good retention and separation for moderately polar compounds.
Mobile Phase A Water with 0.1% Formic Acid Aqueous phase for reverse-phase chromatography.
Mobile Phase B Acetonitrile with 0.1% Formic Acid Organic phase for eluting the analyte.
Gradient 0-1 min: 30% B; 1-8 min: 30-90% B; 8-10 min: 90% B; 10.1-12 min: 30% B A gradient ensures efficient elution and separation from early and late-eluting impurities. The final step is for column re-equilibration.[17]
Flow Rate 0.8 mL/min A typical flow rate for a 4.6 mm ID column, balancing analysis time and backpressure.
Column Temp. 35 °C Elevated temperature improves peak shape and reduces viscosity.
Injection Vol. 5 µL Small volume to prevent peak distortion.

| Autosampler Temp. | 10 °C | To ensure the stability of samples pending analysis. |

Table 2: Mass Spectrometer Parameters

Parameter Setting Rationale
Mass Spectrometer Triple Quadrupole Mass Spectrometer Required for MRM experiments.
Ionization Source Electrospray Ionization (ESI), Positive Mode ESI is suitable for polar to moderately polar compounds. Positive mode is chosen to detect the protonated molecule [M+H]⁺.
MRM Transition Precursor Ion (Q1): m/z 263.2 → Product Ion (Q3): m/z 207.2 The precursor is the [M+H]⁺ ion. The product ion corresponds to the loss of a C₄H₈ (isobutylene) fragment from the Boc group. This transition is highly specific.
Capillary Voltage 3.5 kV Optimized for stable spray and maximum ion generation.
Source Temp. 150 °C To aid in desolvation.
Desolvation Temp. 400 °C To ensure complete evaporation of mobile phase droplets.
Gas Flow Rates Optimized for the specific instrument Cone gas and desolvation gas flows are critical for sensitivity and must be optimized.

| Collision Energy | Optimized for the specific instrument (typically 15-25 eV) | The energy required to induce the specific fragmentation for the MRM transition. |

Note: The exact m/z values and collision energy must be determined experimentally by infusing a standard solution of the analyte into the mass spectrometer.

Preparation of Solutions

1. Stock Solution (1.0 mg/mL):

  • Accurately weigh approximately 10.0 mg of the 4-Boc-9-Methyl-2,3,4,5-tetrahydro-1H-benzo[e]diazepine reference standard.

  • Transfer it quantitatively to a 10 mL volumetric flask.

  • Dissolve and bring to volume with methanol. Mix thoroughly. This solution should be stored at 2-8 °C.

2. Working Standard Solutions (for Calibration Curve):

  • Perform serial dilutions of the Stock Solution using a 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B as the diluent.

  • Prepare a series of at least six calibration standards covering the expected concentration range (e.g., 1, 5, 10, 50, 100, 250 ng/mL).

3. Quality Control (QC) Samples:

  • Prepare QC samples at a minimum of three concentration levels (low, medium, and high) from a separate weighing of the reference standard to ensure independence from the calibration standards.

4. Sample Preparation:

  • Accurately weigh the test sample.

  • Dissolve it in methanol or another appropriate solvent to achieve an estimated concentration within the calibration range.

  • Perform further dilutions as necessary using the 50:50 A:B diluent.

  • Filter the final solution through a 0.22 µm syringe filter into an HPLC vial before analysis.

Analytical Workflow Diagram

The following diagram illustrates the complete analytical process from sample receipt to final data reporting.

G cluster_prep Preparation Stage cluster_analysis Instrumental Analysis cluster_data Data Processing & Reporting RefStd Reference Standard Weighing StockSol Prepare 1 mg/mL Stock RefStd->StockSol TestSample Test Sample Weighing SampleSol Dissolve & Dilute Test Sample TestSample->SampleSol CalStds Prepare Calibration Standards (e.g., 1-250 ng/mL) StockSol->CalStds QCSamples Prepare QC Samples (Low, Mid, High) StockSol->QCSamples Filter Filter all solutions (0.22 µm) CalStds->Filter QCSamples->Filter SampleSol->Filter Sequence Build Injection Sequence (Standards, QCs, Samples) Filter->Sequence LCMS LC-MS/MS System Integrate Integrate Chromatographic Peaks LCMS->Integrate Run Execute Analysis Sequence->Run Run->LCMS CalCurve Generate Calibration Curve (Linear Regression, R² > 0.99) Integrate->CalCurve Quantify Calculate Sample Concentrations CalCurve->Quantify Validate Verify QC Results (within acceptance criteria) Quantify->Validate Report Generate Final Report Validate->Report

Caption: Workflow for the quantification of 4-Boc-9-Methyl-2,3,4,5-tetrahydro-1H-benzo[e]diazepine.

Method Validation Protocol

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[4] The following protocol is based on the ICH Q2(R1) guideline.[1]

G Validation {Method Validation | Key Parameters} Specificity Specificity Differentiates analyte from interferences. - Analyze blank matrix, placebo, and known impurities. - No significant peaks at analyte retention time. Validation->Specificity Linearity Linearity & Range Proportional response to concentration. - Analyze 5-7 standards across the range. - Plot response vs. concentration. - Assess R², y-intercept, and slope. Validation->Linearity Accuracy Accuracy Closeness to the true value. - Analyze QC samples at 3 levels (n=3). - Calculate % Recovery. Validation->Accuracy Precision Precision Agreement between measurements. - Repeatability (intra-day): Analyze 6 replicates at 100% concentration. - Intermediate (inter-day): Repeat on different days/analysts. - Calculate % RSD. Validation->Precision LOQ Limit of Quantification (LOQ) Lowest concentration measured with acceptable accuracy and precision. - Determine via S/N ratio (~10) or standard deviation of response. Validation->LOQ Robustness Robustness Resilience to small, deliberate variations. - Vary flow rate (±5%), column temp (±2°C), mobile phase pH (±0.2). - Assess impact on results and system suitability. Validation->Robustness

Caption: Core parameters for analytical method validation based on ICH Q2(R1) guidelines.

Table 3: Validation Parameters and Acceptance Criteria

Parameter Test Procedure Acceptance Criteria
Specificity Inject blank diluent and a sample spiked with potential impurities. No interfering peaks at the retention time of the analyte.
Linearity Analyze calibration standards at a minimum of 6 concentration levels. Correlation coefficient (R²) ≥ 0.995.
Range Confirmed by linearity, accuracy, and precision data. Typically 80% to 120% of the target test concentration.[18]
Accuracy Analyze a minimum of 9 determinations over 3 concentration levels (e.g., 3 replicates each at 80%, 100%, 120%). Mean recovery should be within 98.0% - 102.0%.
Precision Repeatability: 6 replicates at 100% concentration or 9 determinations across the range. Intermediate Precision: Repeat on a different day or with a different analyst/instrument. Relative Standard Deviation (RSD) ≤ 2.0%.
Limit of Quantification (LOQ) Determine the lowest concentration that meets accuracy and precision criteria. Signal-to-noise ratio ≥ 10. Accuracy and precision criteria should be met.

| Robustness | Deliberately vary method parameters (e.g., flow rate, column temperature). | System suitability parameters must remain within limits. No significant change in results. |

Data Analysis and System Suitability

  • Quantification: Create a linear calibration curve by plotting the peak area of the analyte against the concentration of the calibration standards. Use a weighted (1/x or 1/x²) linear regression. The concentration of the analyte in test samples is determined by interpolating their peak areas from this curve.

  • System Suitability: Before starting any analysis, inject a standard solution (e.g., mid-level calibrator) five or six times. This ensures the chromatographic system is performing adequately.

Table 4: System Suitability Test (SST) Criteria

Parameter Acceptance Criteria Rationale
Peak Tailing Factor (T) 0.8 ≤ T ≤ 1.5 Ensures peak symmetry, which is critical for accurate integration.
Theoretical Plates (N) > 2000 Measures column efficiency and separation power.
RSD of Peak Area ≤ 2.0% (for n≥5 injections) Demonstrates the precision of the injection and detection system.

| RSD of Retention Time | ≤ 1.0% (for n≥5 injections) | Indicates the stability of the pump and chromatographic conditions. |

Conclusion

The LC-MS/MS method detailed in this application note is a highly selective, sensitive, and reliable procedure for the quantification of 4-Boc-9-Methyl-2,3,4,5-tetrahydro-1H-benzo[e]diazepine. The protocol has been designed with a focus on causality, explaining the reasoning behind key parameter choices. By adhering to the comprehensive validation steps outlined, laboratories can ensure the method is suitable for its intended purpose, generating accurate and defensible data critical for the advancement of pharmaceutical development and manufacturing. This self-validating system provides the trustworthiness required for rigorous scientific and quality control environments.

References

  • U.S. Food and Drug Administration. (2025). Bioanalytical Method Validation for Biomarkers – Guidance for Industry. FDA.gov.
  • Bordin, D. C., et al. (2023). Development and validation of a liquid chromatography tandem mass spectrometry method for the analysis of 53 benzodiazepines in illicit drug samples. PubMed Central. [Link]

  • Waters Corporation. (n.d.). LC-MS/MS Analysis of Urinary Benzodiazepines and Z-drugs via a Simplified, Mixed-Mode Sample Preparation Strategy.
  • Bhatia, R. (n.d.). USFDA guidelines for bioanalytical method validation. Slideshare. [Link]

  • Colby, J. M. (2012). LC-MS/MS analysis of 13 benzodiazepines and metabolites in urine, serum, plasma, and meconium. PubMed. [Link]

  • Sandle, T. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Outsourced Pharma. [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. FDA.gov. [Link]

  • De Bievre, P., et al. (2013). ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. European Pharmaceutical Review. [Link]

  • U.S. Food and Drug Administration. (2022). M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. FDA.gov. [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA-Academy.eu. [Link]

  • Tomko, J. T., et al. (n.d.). Analysis of Benzodiazepines using Liquid Chromatography Mass Spectrometry-Mass Spectrometry. Kura Biotech. [Link]

  • Phenomenex. (2022). Quantitative Analysis of Designer Benzodiazepines in Urine by LC-MS/MS. Phenomenex.com. [Link]

  • Scribd. (n.d.). ICH Q2(R1) Analytical Method Validation. Scribd.com. [Link]

  • U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA.gov. [Link]

  • Borman, P. (2018). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. ResearchGate. [Link]

  • Samanidou, V., et al. (2020). Analytical Methods Used for the Detection and Quantification of Benzodiazepines. PubMed Central. [Link]

  • Ravichandran, K., et al. (2009). 4-Methyl-2-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-5-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online. [Link]

  • Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES. Beilstein-journals.org. [Link]

  • El-Haj, B. M., et al. (2015). Analytical methods for determination of benzodiazepines. A short review. ResearchGate. [Link]

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The Strategic Utility of 4-Boc-9-Methyl-2,3,4,5-tetrahydro-1H-benzo[e]diazepine in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Privileged Scaffold for Drug Discovery

The 1,4-benzodiazepine core is a renowned privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents with a wide range of biological activities, including anxiolytic, anticonvulsant, and hypnotic effects.[1] The strategic introduction of substituents onto this seven-membered heterocyclic system allows for the fine-tuning of its pharmacological profile. 4-Boc-9-Methyl-2,3,4,5-tetrahydro-1H-benzo[e]diazepine emerges as a key intermediate in this context, offering a stable, yet readily derivatizable, platform for the synthesis of novel drug candidates. The tert-butyloxycarbonyl (Boc) protecting group at the N-4 position provides robust protection during synthetic manipulations at other sites, while being amenable to mild cleavage conditions. The methyl group at the 9-position introduces a specific structural feature that can influence the molecule's interaction with biological targets.[2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and versatile applications of this important synthetic building block.

Molecular Characteristics

A clear understanding of the physicochemical properties of 4-Boc-9-Methyl-2,3,4,5-tetrahydro-1H-benzo[e]diazepine is fundamental to its effective use in synthesis.

PropertyValueReference
CAS Number 886364-23-4[3]
Molecular Formula C₁₅H₂₂N₂O₂[3]
Molecular Weight 262.35 g/mol [3]
Appearance Expected to be a solidInferred
Purity Typically >97%[4]

Proposed Synthetic Protocol

While a specific, detailed synthesis of 4-Boc-9-Methyl-2,3,4,5-tetrahydro-1H-benzo[e]diazepine is not extensively documented in peer-reviewed literature, a plausible and efficient synthetic route can be proposed based on established methodologies for analogous 1,4-benzodiazepine systems. The following protocol outlines a two-step process starting from the commercially available 2-amino-3-methylbenzylamine.

G cluster_0 Step 1: Cyclization to form the Benzodiazepine Core cluster_1 Step 2: Boc Protection A 2-Amino-3-methylbenzylamine C 9-Methyl-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine A->C Base (e.g., K2CO3) Solvent (e.g., DMF) Heat B N-Boc-2-bromoethylamine B->C D 9-Methyl-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine F 4-Boc-9-Methyl-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine D->F Base (e.g., Et3N) Solvent (e.g., DCM) E Di-tert-butyl dicarbonate (Boc)2O E->F G A This compound B Deprotonation (e.g., NaH) A->B C N-1 Anion Intermediate B->C E N-1 Alkylated Product C->E D Electrophile (R-X) D->E G cluster_0 Boc Deprotection cluster_1 Work-up A N-1 Alkylated Intermediate C Deprotected Product (as a salt) A->C Room Temperature B Acidic Conditions (e.g., TFA in DCM or HCl in Dioxane) B->C D Deprotected Product (as a salt) F Free Amine D->F Extraction E Basification (e.g., NaHCO3 or NaOH) E->F

Sources

Application Notes and Protocols for 4-Boc-9-Methyl-2,3,4,5-tetrahydro-1H-benzo[e]diazepine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the safe handling and storage of 4-Boc-9-Methyl-2,3,4,5-tetrahydro-1H-benzo[e]diazepine, a research chemical with potential applications in medicinal chemistry and drug development. Due to the limited availability of specific safety and toxicological data for this novel compound, this guide emphasizes a precautionary approach, drawing upon the known properties of its core chemical moieties: a Boc-protected amine and a benzodiazepine scaffold. The protocols herein are designed to ensure the integrity of the compound and the safety of laboratory personnel.

Introduction: Understanding the Compound

4-Boc-9-Methyl-2,3,4,5-tetrahydro-1H-benzo[e]diazepine is a synthetic organic molecule featuring a seven-membered benzodiazepine ring system. The nitrogen at the 4-position is protected by a tert-butyloxycarbonyl (Boc) group, a common protecting group in organic synthesis. The benzodiazepine core is a well-known pharmacophore, with many derivatives exhibiting psychoactive properties. As a novel, uncharacterized compound, 4-Boc-9-Methyl-2,3,4,5-tetrahydro-1H-benzo[e]diazepine should be handled with the utmost care, assuming it may possess biological activity and potential toxicity.

The Boc protecting group is known for its lability under acidic conditions and at elevated temperatures[1][2][3]. This chemical property is a critical consideration for both storage and experimental design to prevent unintended deprotection and the formation of impurities.

Compound Profile and Physicochemical Properties

A thorough understanding of the compound's basic properties is fundamental to its safe handling.

PropertyValueSource
IUPAC Name tert-butyl 9-methyl-2,3,4,5-tetrahydro-1H-benzo[e][4][5]diazepine-4-carboxylateN/A
CAS Number 886364-23-4[6]
Molecular Formula C₁₅H₂₂N₂O₂[6]
Molecular Weight 262.35 g/mol [6]
Appearance White to off-white solid (presumed)General knowledge
Solubility Expected to be soluble in organic solvents like DMSO, DMF, and chlorinated solvents. Poorly soluble in water.General knowledge
Purity ≥97% (typical for research chemicals)[7]

Hazard Identification and Risk Assessment: A Precautionary Approach

Given the absence of specific toxicological data, a risk assessment must be conducted based on the potential hazards associated with the compound's structural components.

  • Benzodiazepine Core: Benzodiazepine derivatives are known to have a range of biological activities, primarily acting on the central nervous system. While the pharmacological profile of this specific compound is unknown, it should be treated as potentially bioactive.

  • Boc-Protected Amine: The Boc group itself is generally considered to have low toxicity. However, its lability can lead to the in-situ formation of the unprotected amine, which may have different biological and toxicological properties.

  • Novelty: As a research chemical, the full toxicological profile of 4-Boc-9-Methyl-2,3,4,5-tetrahydro-1H-benzo[e]diazepine has not been established. Therefore, it should be treated as a potentially hazardous substance.

A Safety Data Sheet (SDS) for the structurally similar compound, 4-BOC-8-CHLORO-2,3,4,5-TETRAHYDRO-1H-BENZO[E][4][5]DIAZEPINE, recommends general safe handling procedures, including use in a well-ventilated area and wearing appropriate personal protective equipment[4].

Personal Protective Equipment (PPE): Your First Line of Defense

Consistent and correct use of PPE is mandatory when handling this compound.

  • Hand Protection: Wear nitrile or other chemically resistant gloves. Inspect gloves for any signs of degradation or perforation before use.

  • Eye Protection: Chemical safety goggles are required at all times.

  • Skin and Body Protection: A lab coat should be worn and kept fastened. For larger quantities or when there is a risk of splashing, consider additional protection such as an apron or coveralls.

  • Respiratory Protection: Work should be conducted in a certified chemical fume hood to avoid inhalation of any dust or aerosols.

Safe Handling Protocols

Adherence to these protocols is crucial for minimizing exposure and maintaining compound integrity.

Receiving and Initial Inspection
  • Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Verify that the container is clearly labeled with the compound name, CAS number, and any available hazard information.

  • Log the compound into your chemical inventory system.

Weighing and Aliquoting

This process should always be performed in a chemical fume hood.

  • Designate a specific area within the fume hood for weighing.

  • Use a dedicated set of spatulas and weighing paper for this compound to prevent cross-contamination.

  • Carefully open the container, avoiding any sudden movements that could aerosolize the powder.

  • Weigh the desired amount of the compound onto a tared weighing paper or into a suitable vial.

  • Promptly and securely close the main container.

  • Clean the weighing area and any utensils used with an appropriate solvent (e.g., ethanol) and dispose of the waste according to your institution's guidelines.

Solution Preparation
  • In a chemical fume hood, add the desired solvent to the vial containing the weighed compound.

  • If necessary, gently warm the solution or use a sonicator to aid dissolution. Avoid excessive heat to prevent thermal degradation of the Boc group[2][3].

  • Clearly label the solution with the compound name, concentration, solvent, and date of preparation.

Storage: Preserving Compound Integrity

Proper storage is critical to prevent degradation and maintain the purity of 4-Boc-9-Methyl-2,3,4,5-tetrahydro-1H-benzo[e]diazepine.

Storage ConditionRecommendationRationale
Temperature Store at -20°C.Low temperatures minimize the risk of thermal degradation of the Boc-protecting group.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).Protects against potential oxidation and degradation from atmospheric moisture.
Light Store in a light-resistant container.Protects against potential photodegradation.
Container Use a tightly sealed, clearly labeled container.Prevents contamination and ensures proper identification.
Incompatibilities Store away from strong acids and strong oxidizing agents.The Boc group is labile to strong acids.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is essential.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

  • Spill: Evacuate the area. Wear appropriate PPE and contain the spill using an inert absorbent material. Collect the absorbed material into a sealed container for proper disposal. Ventilate the area and wash the spill site after material pickup is complete.

Waste Disposal

All waste containing 4-Boc-9-Methyl-2,3,4,5-tetrahydro-1H-benzo[e]diazepine, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.

Workflow and Logical Relationships

The following diagram illustrates the key decision points and workflow for the safe handling of this compound.

SafeHandlingWorkflow Safe Handling Workflow for 4-Boc-9-Methyl-2,3,4,5-tetrahydro-1H-benzo[e]diazepine cluster_prep Preparation and Handling cluster_exp Experimentation cluster_cleanup Post-Experiment Receiving Receiving and Inspection Storage Secure Storage (-20°C, Inert Atmosphere) Receiving->Storage Weighing Weighing in Fume Hood Storage->Weighing Dissolving Solution Preparation Weighing->Dissolving Experiment Experimental Use Dissolving->Experiment Waste Waste Disposal (Hazardous Waste) Experiment->Waste Decontamination Decontamination of Glassware and Surfaces Experiment->Decontamination

Caption: Workflow for the safe handling of the compound.

Conclusion

The safe and effective use of novel research chemicals like 4-Boc-9-Methyl-2,3,4,5-tetrahydro-1H-benzo[e]diazepine hinges on a foundation of caution, preparedness, and adherence to established laboratory safety protocols. By understanding the potential hazards associated with its chemical structure and implementing the handling and storage procedures outlined in this guide, researchers can minimize risks while preserving the integrity of this valuable compound for their scientific investigations.

References

  • Agami, C., & Couty, F. (2002).
  • O'Donnell, C. J., et al. (2014). Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution. Organic Letters, 17(1), 9-11.
  • Anonymous. (n.d.). Safety Data Sheet.
  • Peng, S. (2024). Is the protecting group boc of the amino group stable at 37°C?. ResearchGate. Retrieved from [Link]

  • Li, W., et al. (2018). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Molecules, 23(8), 2014.
  • Sigma-Aldrich. (2024). Safety Data Sheet.
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  • O'Brien, P., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development.
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  • Alichem Inc. (n.d.). 4-BOC-9-METHYL-2,3,4,5-TETRAHYDRO-1H-BENZO[E][4][5]DIAZEPINE, 97% Purity, C15H22N2O2, 1 gram. Retrieved from [Link]

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Application Notes and Protocols for 4-Boc-9-Methyl-2,3,4,5-tetrahydro-1H-benzo[e]diazepine in Neuroscience Research

Author: BenchChem Technical Support Team. Date: January 2026

For Research Use Only. Not for diagnostic or therapeutic use.

Introduction

4-Boc-9-Methyl-2,3,4,5-tetrahydro-1H-benzo[e]diazepine is a novel derivative of the benzodiazepine class of compounds. Its chemical structure, featuring a tert-butyloxycarbonyl (Boc) protecting group, suggests it may serve as a precursor or a tool compound for investigating the central nervous system (CNS). The benzodiazepine scaffold is well-established for its wide range of neuropharmacological activities, primarily mediated through positive allosteric modulation of the γ-aminobutyric acid type A (GABAA) receptor.[1] This document provides a detailed guide for researchers, scientists, and drug development professionals on the potential applications and investigational protocols for 4-Boc-9-Methyl-2,3,4,5-tetrahydro-1H-benzo[e]diazepine in neuroscience research.

Disclaimer: As of the latest literature review, specific experimental data for 4-Boc-9-Methyl-2,3,4,5-tetrahydro-1H-benzo[e]diazepine (CAS 886364-23-4) is not extensively available in the public domain.[2] The following application notes and protocols are therefore based on established methodologies for the characterization of novel benzodiazepine derivatives and are intended to serve as a comprehensive framework for its investigation.

Chemical Properties

PropertyValueSource
CAS Number 886364-23-4
Molecular Formula C₁₅H₂₂N₂O₂
Molecular Weight 262.35 g/mol

Hypothesized Mechanism of Action

Benzodiazepines typically exert their effects by binding to a specific site on the GABAA receptor, distinct from the GABA binding site. This binding enhances the receptor's affinity for GABA, leading to an increased frequency of chloride channel opening and subsequent neuronal hyperpolarization.[1][3] This enhanced inhibitory neurotransmission is the basis for their anxiolytic, sedative, anticonvulsant, and muscle relaxant properties.[4] The specific effects of a benzodiazepine derivative are determined by its affinity for different GABAA receptor α subunits (e.g., α1, α2, α3, α5).[4] For instance, binding to the α1 subunit is associated with sedative effects, while interaction with the α2 and α3 subunits is linked to anxiolytic actions.[4]

The presence of the Boc protecting group on the diazepine ring of 4-Boc-9-Methyl-2,3,4,5-tetrahydro-1H-benzo[e]diazepine may influence its pharmacokinetic properties, such as lipid solubility and metabolic stability.[5][6] It is also plausible that the Boc group may need to be cleaved in vivo for the compound to exert its full biological activity.

Suggested Research Applications

Based on its chemical structure, 4-Boc-9-Methyl-2,3,4,5-tetrahydro-1H-benzo[e]diazepine can be investigated for a variety of neuroscience applications:

  • Probing GABAA Receptor Subtype Function: By determining its binding affinity and functional activity at different GABAA receptor subtypes, this compound could serve as a tool to dissect the roles of these subtypes in various physiological and pathological processes.

  • Anxiolytic Drug Discovery: In vivo behavioral models can be employed to assess its potential as a novel anxiolytic agent with a potentially improved side-effect profile.[7][8]

  • Investigation of Sedative and Hypnotic Effects: Its sedative properties can be evaluated to explore its potential as a sleep aid.

  • Anticonvulsant Screening: Standard models of epilepsy can be used to determine its efficacy in preventing or terminating seizures.

  • Cognitive and Memory Effects: Given that some benzodiazepines can impair memory, it is crucial to investigate the cognitive effects of this novel derivative.[9]

Experimental Protocols

The following section outlines detailed protocols for the initial characterization of 4-Boc-9-Methyl-2,3,4,5-tetrahydro-1H-benzo[e]diazepine.

Protocol 1: In Vitro GABAA Receptor Binding Assay

This protocol aims to determine the binding affinity of the test compound for the benzodiazepine binding site on the GABAA receptor using a competitive radioligand binding assay.[10][11]

Workflow for In Vitro Receptor Binding Assay

prep Receptor Preparation (e.g., rat cortical membranes) incubation Incubation (Allow binding to reach equilibrium) prep->incubation radioligand Radioligand ([3H]Flunitrazepam) radioligand->incubation competitor Test Compound (4-Boc-9-Methyl-2,3,4,5-tetrahydro-1H-benzo[e]diazepine) competitor->incubation separation Separation of Bound/Free Ligand (e.g., filtration) incubation->separation quantification Quantification of Radioactivity (Scintillation counting) separation->quantification analysis Data Analysis (IC50 and Ki determination) quantification->analysis

Caption: Workflow for determining GABA-A receptor binding affinity.

Materials:

  • Test Compound: 4-Boc-9-Methyl-2,3,4,5-tetrahydro-1H-benzo[e]diazepine

  • Radioligand: [³H]Flunitrazepam

  • Receptor Source: Rat cortical membranes or cells expressing specific GABAA receptor subtypes

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4

  • Scintillation Cocktail

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Receptor Preparation: Prepare crude synaptic membranes from rat cerebral cortex or from cell lines expressing specific GABAA receptor subtypes.

  • Assay Setup: In a 96-well plate, add assay buffer, a fixed concentration of [³H]Flunitrazepam (e.g., 1 nM), and varying concentrations of the test compound.

  • Incubation: Incubate the plate at 4°C for 60 minutes to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters three times with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of [³H]Flunitrazepam (IC₅₀). Calculate the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation.

Protocol 2: In Vivo Behavioral Assessment of Anxiolytic Activity (Elevated Plus Maze)

The elevated plus maze (EPM) is a widely used behavioral test to assess the anxiolytic or anxiogenic effects of drugs in rodents.[12][13] Anxiolytic compounds typically increase the time spent and the number of entries into the open arms of the maze.[13]

Experimental Workflow for Elevated Plus Maze

acclimation Animal Acclimation drug_admin Drug Administration (Vehicle or Test Compound) acclimation->drug_admin epm_test Elevated Plus Maze Test (5-minute duration) drug_admin->epm_test video_rec Video Recording of Behavior epm_test->video_rec data_analysis Behavioral Analysis (Time in open/closed arms, entries) video_rec->data_analysis

Caption: Workflow for the elevated plus maze behavioral test.

Materials:

  • Test Compound: 4-Boc-9-Methyl-2,3,4,5-tetrahydro-1H-benzo[e]diazepine

  • Vehicle (e.g., saline with 5% DMSO and 5% Tween 80)

  • Elevated Plus Maze apparatus

  • Video recording and analysis software

  • Adult male rodents (e.g., C57BL/6 mice or Sprague-Dawley rats)

Procedure:

  • Animal Acclimation: Acclimate the animals to the testing room for at least 1 hour before the experiment.

  • Drug Administration: Administer the test compound or vehicle via an appropriate route (e.g., intraperitoneal injection) 30 minutes before testing.

  • EPM Test: Place the animal in the center of the EPM, facing an open arm, and allow it to explore the maze for 5 minutes.

  • Recording: Record the session using a video camera positioned above the maze.

  • Behavioral Analysis: Analyze the video recordings to quantify the following parameters:

    • Time spent in the open arms

    • Time spent in the closed arms

    • Number of entries into the open arms

    • Number of entries into the closed arms

    • Total distance traveled

  • Data Interpretation: An anxiolytic effect is indicated by a significant increase in the time spent and the number of entries into the open arms compared to the vehicle-treated group.

Protocol 3: Assessment of Neuronal Activation using c-Fos Immunohistochemistry

The immediate early gene c-Fos is rapidly expressed in neurons following stimulation.[14] Immunohistochemical detection of the c-Fos protein can be used to map neuronal activation patterns in the brain in response to a pharmacological challenge.[15][16][17]

Workflow for c-Fos Immunohistochemistry

drug_admin Drug Administration (Vehicle or Test Compound) perfusion Animal Perfusion and Brain Extraction (90-120 minutes post-injection) drug_admin->perfusion sectioning Brain Sectioning (e.g., vibratome or cryostat) perfusion->sectioning immunostaining Immunohistochemistry (Primary anti-c-Fos antibody, secondary antibody, detection) sectioning->immunostaining imaging Microscopy and Image Acquisition immunostaining->imaging analysis Quantification of c-Fos-positive cells imaging->analysis

Caption: Workflow for c-Fos immunohistochemistry to assess neuronal activation.

Materials:

  • Test Compound: 4-Boc-9-Methyl-2,3,4,5-tetrahydro-1H-benzo[e]diazepine

  • Vehicle

  • Anesthetics

  • Perfusion solutions (saline and 4% paraformaldehyde)

  • Primary antibody: anti-c-Fos

  • Biotinylated secondary antibody

  • Avidin-biotin-peroxidase complex (ABC) reagent

  • DAB substrate kit

  • Microscope

Procedure:

  • Drug Administration: Administer the test compound or vehicle to the animals.

  • Perfusion: 90-120 minutes after injection, deeply anesthetize the animals and perfuse them transcardially with saline followed by 4% paraformaldehyde.

  • Brain Extraction and Sectioning: Extract the brains and cut coronal sections (e.g., 40 µm) on a vibratome or cryostat.

  • Immunohistochemistry:

    • Quench endogenous peroxidase activity.

    • Block non-specific binding sites with normal serum.

    • Incubate sections with the primary anti-c-Fos antibody overnight at 4°C.[18]

    • Incubate with the biotinylated secondary antibody.

    • Incubate with the ABC reagent.

    • Visualize the c-Fos protein using a DAB substrate kit.

  • Imaging and Analysis: Mount the sections on slides, coverslip, and examine under a microscope. Quantify the number of c-Fos-positive cells in specific brain regions of interest (e.g., amygdala, hippocampus, prefrontal cortex).

Data Interpretation and Further Steps

The results from these initial experiments will provide a foundational understanding of the pharmacological profile of 4-Boc-9-Methyl-2,3,4,5-tetrahydro-1H-benzo[e]diazepine.

  • Structure-Activity Relationship: The binding data can be compared with that of other benzodiazepines to understand how the methyl and Boc groups influence receptor affinity and selectivity.[19]

  • Correlation of In Vitro and In Vivo Data: The anxiolytic efficacy observed in the EPM can be correlated with the compound's binding affinity for specific GABAA receptor subtypes.

  • Pharmacokinetic Studies: To fully understand the in vivo effects, it is essential to conduct pharmacokinetic studies to determine the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.[5][20] This will also clarify the role of the Boc protecting group.

  • Further Behavioral and Electrophysiological Studies: Depending on the initial findings, further behavioral tests for sedative, anticonvulsant, and cognitive effects can be performed.[8][21] Electrophysiological studies, such as patch-clamp recordings from neurons, can directly measure the compound's effect on GABAergic currents.[3][22][23]

  • Neurotransmitter Release Assays: The effect of the compound on the release of various neurotransmitters, such as GABA, glutamate, dopamine, and serotonin, can be investigated using in vitro methods like microdialysis or assays on cultured neurons or synaptosomes.[24][25][26]

By systematically applying these protocols, researchers can elucidate the neuropharmacological properties of 4-Boc-9-Methyl-2,3,4,5-tetrahydro-1H-benzo[e]diazepine and determine its potential as a valuable tool for neuroscience research and drug development.

References

  • File, S. E. (2001). Animal models of anxiety and benzodiazepine actions. PubMed.
  • Campeau, S., et al. (2002). rapid protocols for single- and double-labeling c-Fos immunohistochemistry in fresh frozen brain sections. PubMed.
  • Skolnick, P., et al. (1982). An in vitro binding assay which differentiates benzodiazepine 'agonists' and 'antagonists'. European Journal of Pharmacology.
  • Goyal, P., et al. (2024). Animals Use to Find Anxiolytic Activity: An Updated Review with Advantage of Each Model. Journal of Drug Delivery and Therapeutics.
  • Ren, J., et al. (2025). Protocol for whole-tissue immunolabeling, optical clearing, and lightsheet imaging of c-Fos protein expression in unsectioned mouse brains. STAR Protocols.
  • Slamberova, R., et al. (2015). The c-FOS Protein Immunohistological Detection: A Useful Tool As a Marker of Central Pathways Involved in Specific Physiological Responses In Vivo and Ex Vivo. JoVE.
  • Snyder, J. (2017). c-fos Immunohistochemistry Protocol. figshare.
  • Zarcone, D., et al. (2022). Novel Designer Benzodiazepines: Comprehensive Review of Evolving Clinical and Adverse Effects.
  • Snyder Lab. (2017). What's all the Fos about? (staining protocol). The Snyder Lab.
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  • Rivas, C. M., et al. (2018). Different Benzodiazepines Bind with Distinct Binding Modes to GABAA Receptors. ACS Chemical Neuroscience.
  • Rivas, C. M., et al. (2018). Different Benzodiazepines Bind with Distinct Binding Modes to GABAA Receptors. ACS Chemical Neuroscience.
  • Griffin, C. E., et al. (2013). Benzodiazepine Pharmacokinetics. The Ochsner Journal.
  • protocols.io. (2024). Quantification of glutamate released from human induced pluripotent stem cells (iPSC) derived cortical neurons (CNs). protocols.io.
  • Gifford Bioscience. (n.d.). Cellular Uptake & Cellular Release Assays. Gifford Bioscience.
  • ASAM. (n.d.). PHARMACOKINETIC PROPERTIES OF BENZODIAZEPINES. ASAM.
  • Anästhesiologie, Intensivmedizin, Notfallmedizin, Schmerztherapie. (1988). [Neurophysiological Monitoring (Electroencephalogram, Evoked Potentials) and the Effects of Benzodiazepines]. PubMed.
  • Richter, L., et al. (2012). Diazepam-bound GABAA receptor models identify new benzodiazepine binding-site ligands.
  • Breimer, D. D. (1979). Pharmacokinetics of benzodiazepines: metabolic pathways and plasma level profiles. PubMed.
  • Griffin, C. E., et al. (2013).
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  • Santa Cruz Biotechnology. (n.d.). 4-Boc-9-Methyl-2,3,4,5-tetrahydro-1H-benzo[e][7][21] diazepine. Santa Cruz Biotechnology.

  • Kim, H., et al. (2021).
  • Whelpton, R. (1983). Pharmacokinetics of closely related benzodiazepines.
  • Leist, M., et al. (2017). Human neuronal signaling and communication assays to assess functional neurotoxicity. Archives of Toxicology.
  • Kumar, A., et al. (2015). Synthesis, Characterization and Biological Evaluation of Novel 1, 4-Benzodiazepine Derivatives as Potent Anti-Tubercular Agents. Journal of Pharmacy Research.
  • Fernandez-Guardiola, A., et al. (1998). [Cortico-subcortical electrophysiological study during the effects of benzodiazepines in patients with panic disorders]. Gaceta Médica de México.
  • ResearchGate. (n.d.). Electrophysiological recording setup and experimental protocols.
  • Fisher Scientific. (n.d.). 4-BOC-9-METHYL-2,3,4,5-TETRAHYDRO-1H-BENZO[E][7][21]DIAZEPINE, 97% Purity, C15H22N2O2, 1 gram. Fisher Scientific.

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Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for 4-Boc-9-Methyl-2,3,4,5-tetrahydro-1H-benzo[e]diazepine

Technical Support Center: Optimizing Reaction Conditions for 4-Boc-9-Methyl-2,3,4,5-tetrahydro-1H-benzo[e][1][2]diazepine

Welcome to the technical support center for the synthesis and optimization of 4-Boc-9-Methyl-2,3,4,5-tetrahydro-1H-benzo[e][1][2]diazepine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances of this specific synthesis. Here, we provide in-depth troubleshooting advice, frequently asked questions, and validated protocols to ensure the successful and efficient production of this valuable benzodiazepine intermediate.

Introduction: The Synthetic Challenge

The synthesis of 4-Boc-9-Methyl-2,3,4,5-tetrahydro-1H-benzo[e][1][2]diazepine typically involves a multi-step process, often culminating in a reductive amination or a related cyclization reaction, followed by Boc protection of the diazepine nitrogen. While seemingly straightforward, this sequence is prone to several pitfalls that can significantly impact yield and purity. This guide will address these challenges head-on, providing logical, evidence-based solutions.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 4-Boc-9-Methyl-2,3,4,5-tetrahydro-1H-benzo[e][1][2]diazepine?

A1: A prevalent and effective strategy involves the reductive amination of a suitable amino ketone precursor. This method offers a convergent and often high-yielding pathway to the core benzodiazepine structure. The subsequent N-Boc protection is a standard and generally efficient transformation.

Q2: I am observing low yields in my reductive amination step. What are the likely causes?

A2: Low yields in reductive amination can stem from several factors.[3][4] The equilibrium between the carbonyl starting material and the intermediate imine may not favor imine formation.[3] Additionally, the choice of reducing agent and reaction conditions are critical. For instance, sodium borohydride (NaBH₄) can prematurely reduce the starting aldehyde or ketone if not added after sufficient imine formation.[5] Sodium triacetoxyborohydride (STAB) is a milder and often more selective reagent for this transformation.[5][6]

Q3: My final product is difficult to purify. What are the common impurities?

A3: Common impurities can include unreacted starting materials, over-alkylated byproducts from the reductive amination, and side products from the Boc protection step. Incomplete Boc protection can leave residual unprotected diazepine, which has different chromatographic properties. Conversely, harsh acidic conditions during workup can lead to premature deprotection of the Boc group.

Q4: Can I perform the reductive amination and Boc protection in a one-pot procedure?

A4: While one-pot procedures are attractive for their efficiency, they can be challenging for this specific sequence. The conditions for reductive amination (often neutral to weakly acidic) and Boc protection (typically basic) are generally incompatible. A sequential approach with workup and isolation of the intermediate diazepine is highly recommended to ensure optimal yield and purity of the final Boc-protected product.

Troubleshooting Guide

This section provides a structured approach to diagnosing and resolving common issues encountered during the synthesis.

Symptom Potential Cause(s) Recommended Action(s)
Low or no conversion of starting materials in reductive amination. 1. Inefficient imine formation.[3] 2. Inactive reducing agent. 3. Inappropriate pH.1. Add a dehydrating agent (e.g., molecular sieves) to drive the imine formation equilibrium. 2. Use a fresh batch of reducing agent. Consider switching to sodium triacetoxyborohydride (STAB) for better selectivity.[5][6] 3. Maintain a neutral to weakly acidic pH (around 5-6) to facilitate imine formation without degrading the reducing agent.
Formation of multiple byproducts in reductive amination. 1. Over-alkylation of the amine.[6] 2. Reduction of the carbonyl starting material by the reducing agent.[3]1. Use a milder reducing agent like STAB.[5] 2. If using a stronger reducing agent like NaBH₄, ensure complete imine formation before its addition.[5]
Incomplete Boc protection. 1. Insufficient Boc anhydride ((Boc)₂O). 2. Inadequate base. 3. Steric hindrance around the nitrogen atom.1. Use a slight excess of (Boc)₂O (1.1-1.5 equivalents). 2. Employ a suitable base such as triethylamine (NEt₃) or diisopropylethylamine (DIPEA).[7] 3. Increase the reaction temperature or prolong the reaction time.
Accidental deprotection of the Boc group during workup or purification. 1. Exposure to strong acidic conditions.[8][9] 2. Use of certain chromatography conditions (e.g., acidic mobile phases).1. Maintain neutral or slightly basic conditions during aqueous workup. 2. Use a neutral or buffered mobile phase for chromatography. If acidic conditions are unavoidable, minimize exposure time.

Experimental Protocols

Protocol 1: Optimized Reductive Amination for 9-Methyl-2,3,4,5-tetrahydro-1H-benzo[e][1][2]diazepine

This protocol outlines a reliable method for the synthesis of the benzodiazepine core via reductive amination.

Materials:

  • Appropriate amino ketone precursor

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (glacial)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the amino ketone precursor (1.0 eq) in DCM or DCE.

  • Add a catalytic amount of glacial acetic acid (0.1 eq).

  • Stir the mixture at room temperature for 30 minutes to facilitate imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography or used directly in the next step.

Protocol 2: Boc Protection of 9-Methyl-2,3,4,5-tetrahydro-1H-benzo[e][1][2]diazepine

This protocol details the N-Boc protection of the synthesized benzodiazepine.

Materials:

  • 9-Methyl-2,3,4,5-tetrahydro-1H-benzo[e][1][2]diazepine

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (NEt₃) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Brine

Procedure:

  • Dissolve the crude or purified 9-Methyl-2,3,4,5-tetrahydro-1H-benzo[e][1][2]diazepine (1.0 eq) in DCM or THF.

  • Add triethylamine (1.2 eq) or DIPEA (1.2 eq).

  • Add di-tert-butyl dicarbonate (1.1 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC or LC-MS.[7]

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous ammonium chloride solution and then brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain 4-Boc-9-Methyl-2,3,4,5-tetrahydro-1H-benzo[e][1][2]diazepine.

Visualizing the Process

Reaction Pathway and Key Checkpoints

Reaction_Pathwaycluster_checksCritical CheckpointsStartAmino KetonePrecursorImineImine IntermediateStart->Imine Weak Acid(e.g., AcOH)Diazepine9-Methyl-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepineImine->Diazepine Reductive Amination(STAB)Check1Monitor imine formation(TLC/LC-MS)Imine->Check1FinalProduct4-Boc-9-Methyl-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepineDiazepine->FinalProduct Boc Protection((Boc)₂O, Base)Check2Confirm completeconsumption of starting materialDiazepine->Check2Check3Verify Boc protection(TLC/LC-MS/NMR)FinalProduct->Check3

Caption: Synthetic pathway with key checkpoints.

Troubleshooting Decision Tree

Troubleshooting_Treecluster_RAReductive Amination Troubleshootingcluster_BocBoc Protection TroubleshootingStartLow Yield orImpure ProductReductiveAminationIssue in ReductiveAmination?Start->ReductiveAminationYesBocProtectionIssue in BocProtection?Start->BocProtectionNoRA_Cause1Incomplete ReactionReductiveAmination->RA_Cause1RA_Cause2Side ReactionsReductiveAmination->RA_Cause2Boc_Cause1Incomplete ProtectionBocProtection->Boc_Cause1Boc_Cause2Accidental DeprotectionBocProtection->Boc_Cause2RA_Sol1Optimize pH (5-6)Use dehydrating agentCheck reducing agent qualityRA_Cause1->RA_Sol1RA_Sol2Use milder reducing agent (STAB)Ensure complete imine formationbefore adding reducing agentRA_Cause2->RA_Sol2Boc_Sol1Increase (Boc)₂O equivalentsUse stronger/more baseIncrease reaction time/tempBoc_Cause1->Boc_Sol1Boc_Sol2Neutral/basic workupAvoid acidic chromatographyBoc_Cause2->Boc_Sol2

Caption: Decision tree for troubleshooting.

References

  • Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]

  • Wikipedia. (2023, December 2). Reductive amination. Retrieved from [Link]

  • Ma, G., et al. (2015). Multicomponent Synthesis of Diverse 1,4-Benzodiazepine Scaffolds. ACS Combinatorial Science, 17(10), 587-594. [Link]

  • Myers, A. G. (n.d.). Chem 115: C–N Bond-Forming Reactions: Reductive Amination. Harvard University. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Reductive Amination. Retrieved from [Link]

  • Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved from [Link]

  • Journal of Organic Chemistry & Process Research. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Retrieved from [Link]

Technical Support Center: Synthesis of 4-Boc-9-Methyl-2,3,4,5-tetrahydro-1H-benzo[e]diazepine

Technical Support Center: Synthesis of 4-Boc-9-Methyl-2,3,4,5-tetrahydro-1H-benzo[e][1][2]diazepine

Welcome to the technical support guide for the synthesis of 4-Boc-9-Methyl-2,3,4,5-tetrahydro-1H-benzo[e][1][2]diazepine. This document provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the synthesis of this and structurally related tetrahydrobenzodiazepine scaffolds. These molecules are privileged structures in medicinal chemistry, making robust and high-yielding synthetic routes essential for drug discovery programs.[3][4]

This guide is structured to address specific challenges in a practical, question-and-answer format, providing not just solutions but the underlying chemical principles to empower your research.

Context: A Common Synthetic Approach

While multiple synthetic routes to the tetrahydrobenzo[e][1][2]diazepine core exist, a prevalent and versatile strategy involves the reductive amination of a substituted 2-aminobenzaldehyde with a protected aminoacetaldehyde, followed by cyclization and final protection or modification steps. The specific synthesis of the target molecule, 4-Boc-9-Methyl-2,3,4,5-tetrahydro-1H-benzo[e][1][2]diazepine (CAS 886364-23-4)[5], often proceeds via a linear precursor which is then cyclized. A key challenge in any multi-step synthesis involving diamines is achieving selectivity and preventing intermolecular side reactions.

Below is a generalized workflow that forms the basis for our troubleshooting guide.

Gcluster_0Linear Precursor Synthesiscluster_1Cyclization & Reductioncluster_2Common Side ReactionsA2-Amino-3-methyl-benzylamineBN-(2-(Aminomethyl)-6-methylphenyl)-2-((tert-butoxycarbonyl)amino)acetamideA->BAcylation withBoc-Gly-OSuCIntermediate AmideB->CIntramolecularCyclizationS1Intermolecular DimerizationB->S1High ConcentrationDTarget Molecule:4-Boc-9-Methyl-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepineC->DReduction(e.g., BH3-THF)S2Over-reduction orBoc-deprotectionD->S2Harsh ReducingAgents

Caption: Generalized synthetic workflow and points of side product formation.

Troubleshooting & FAQs

Question 1: During my initial protection step, I'm observing significant amounts of a di-Boc protected side product. How can I improve mono-protection selectivity?

Plausible Cause: This is a classic selectivity issue when working with diamines. The two nitrogen atoms in a precursor like 2-amino-3-methyl-benzylamine have different nucleophilicities (one aromatic, one aliphatic), but under standard protection conditions using di-tert-butyl dicarbonate ((Boc)₂O) and a base like triethylamine (TEA), competitive reaction at both sites is common.[6][7] The aliphatic amine is significantly more nucleophilic and should react preferentially, but forcing conditions or excess reagents can lead to the undesired di-protected species.

Troubleshooting Strategy:

  • Control Stoichiometry: Use a slight sub-stoichiometric amount of (Boc)₂O (e.g., 0.95 equivalents) relative to the diamine. This ensures the reagent is consumed before significant di-protection can occur.

  • Lower Temperature: Perform the reaction at 0 °C or even -10 °C. Lowering the kinetic energy of the system enhances the intrinsic selectivity between the two non-equivalent amines.

  • Alternative Reagents: Consider using alkyl phenyl carbonates, such as tert-butyl phenyl carbonate. These reagents can offer higher selectivity for the mono-protection of aliphatic diamines over aromatic ones.[8]

  • Solvent Choice: Using water as a solvent for N-tert-butoxycarbonylation has been shown to be highly chemoselective and can prevent the formation of side products like isocyanates or di-Boc derivatives.[2]

Validation Protocol: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or LC-MS. Stain the TLC plate with ninhydrin; the mono-protected product will stain (free aromatic amine), while the di-protected product and starting material will appear differently or not at all after full conversion.

Reagent ConditionExpected SelectivityReference
1.1 eq (Boc)₂O, TEA, RTModerate to Poor[6][7]
0.95 eq (Boc)₂O, TEA, 0 °CGood to Excellent-
1.0 eq t-BuOCO₂Ph, EtOHGood[8]
(Boc)₂O, Water, RTExcellent[2]
Question 2: My cyclization step is low-yielding, and I've isolated a high molecular weight impurity. I suspect it's a dimer. What causes this and how can it be prevented?

Plausible Cause: The formation of dimers or even oligomers is a common outcome of reactions where an intramolecular cyclization is competing with an intermolecular reaction.[9][10] In this synthesis, if two molecules of the linear precursor react with each other (the amine of one molecule with the activated carboxyl group of another) before one molecule can cyclize on itself, a linear or cyclic dimer is formed. This side reaction is governed by reaction kinetics and is highly dependent on concentration.

GMonomerLinear PrecursorProductDesired IntramolecularCyclization ProductMonomer->Productk_intra(First-Order)DimerIntermolecularSide Product (Dimer)Monomer->Dimerk_inter(Second-Order)noteRate(intra) = k_intra * [Monomer]Rate(inter) = k_inter * [Monomer]^2Low concentration favors thefirst-order intramolecular reaction.

Caption: Kinetic competition between intramolecular and intermolecular reactions.

Troubleshooting Strategy:

  • High-Dilution Conditions: This is the most effective method. By significantly lowering the concentration of the reactant, you decrease the probability of two molecules finding each other, thus favoring the first-order intramolecular cyclization over the second-order intermolecular dimerization. This is often achieved by the slow addition of the linear precursor via a syringe pump to a large volume of refluxing solvent.

  • Choice of Cyclization Reagent: The nature of the coupling agent used to promote amide bond formation can influence the outcome. Reagents that lead to very rapid activation might favor intermolecular reactions if mixing is not efficient.

  • Template-Assisted Cyclization: In some advanced cases, metal templates can be used to hold the molecule in a conformation that favors intramolecular ring closure, though this is less common for this specific scaffold.

Validation Protocol: Use LC-MS to analyze the crude reaction mixture. The dimer will appear at approximately double the mass of the expected cyclized product (minus the mass of water lost during the second amide bond formation). A successful modification of the protocol should show a dramatic decrease in the peak corresponding to the dimer.

Question 3: The final amide reduction step with LiAlH₄ is giving me a mixture of products, including some where the Boc group has been cleaved. How can I achieve a cleaner reduction?

Plausible Cause: Lithium aluminum hydride (LiAlH₄) is a very powerful, non-selective reducing agent. While effective for reducing amides, it can also readily reduce other functional groups. More importantly, the often acidic workup required to quench the reaction and dissolve aluminum salts can cleave the acid-labile Boc protecting group.[7] Furthermore, harsh conditions can lead to over-reduction or other rearrangements.

Troubleshooting Strategy:

  • Switch to a Milder Reducing Agent: Borane complexes are an excellent alternative for the selective reduction of amides. Borane-tetrahydrofuran (BH₃-THF) or borane-dimethyl sulfide (BMS) are generally much more chemoselective. They will reduce the amide carbonyl without affecting the Boc group or the aromatic ring under standard conditions.

  • Control Reaction Temperature: If using LiAlH₄ is unavoidable, perform the reaction at a lower temperature (e.g., starting at 0 °C and allowing it to slowly warm to room temperature) to moderate its reactivity.

  • Careful Workup: Use a Fieser workup (sequential addition of water, then 15% NaOH solution, then more water) to quench the reaction. This procedure often results in a granular precipitate of aluminum salts that can be easily filtered, avoiding a strongly acidic aqueous workup.

Recommended Protocol: Selective Amide Reduction with BH₃-THF

  • Dissolve the cyclized amide intermediate (1.0 eq) in anhydrous THF under an inert atmosphere (N₂ or Ar).

  • Cool the solution to 0 °C in an ice bath.

  • Add BH₃-THF complex (typically a 1 M solution in THF, ~2-3 eq) dropwise via syringe.

  • Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir overnight, monitoring by TLC.

  • Upon completion, cool the reaction back to 0 °C and cautiously quench by the slow, dropwise addition of methanol until gas evolution ceases.

  • Remove the solvent under reduced pressure.

  • Redissolve the residue in a suitable solvent like ethyl acetate and wash with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the crude product for purification.

References

  • Dandepally, S. R., et al. (2012). Multicomponent Synthesis of Diverse 1,4-Benzodiazepine Scaffolds. ACS Combinatorial Science, 14(2), 80-88. Available from: [Link]

  • Wang, X., et al. (2018). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Molecules, 23(9), 2329. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • J&K Scientific LLC. (2025). BOC Protection and Deprotection. Retrieved from [Link]

  • Hebei Boze Chemical Co., Ltd. (n.d.). BOC Protection and Deprotection. Retrieved from [Link]

  • Organic Reactions. (n.d.). Reductive Amination. Retrieved from [Link]

  • Pittelkow, M., et al. (2007). MONO CARBAMATE PROTECTION OF ALIPHATIC DIAMINES USING ALKYL PHENYL CARBONATES. Organic Syntheses, 84, 209-214. Available from: [Link]

  • Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

  • Zhang, S., et al. (2017). Synthesis of dimeric quinazolin-2-one, 1,4-benzodiazepin-2-one, and isoalloxazine compounds as inhibitors of amyloid peptides association. Archiv der Pharmazie, 342(8), 445-452. Available from: [Link]

  • Xu, D., et al. (2023). Synthesis and Structural Characterization of Novel Dimers of Dipyridothiazine as Promising Antiproliferative Agents. Molecules, 28(22), 7681. Available from: [Link]

stability issues of 4-Boc-9-Methyl-2,3,4,5-tetrahydro-1H-benzo[e]diazepine in solution

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 4-Boc-9-Methyl-2,3,4,5-tetrahydro-1H-benzo[e]diazepine. It addresses potential stability issues in solution, offering troubleshooting advice and frequently asked questions to ensure the integrity of your experiments.

Troubleshooting Guide: Stability in Solution

This section addresses specific issues you may encounter during the handling and use of 4-Boc-9-Methyl-2,3,4,5-tetrahydro-1H-benzo[e]diazepine in various solutions.

Question 1: I'm observing a new, more polar spot on my TLC plate after dissolving the compound in an acidic mobile phase or after a workup with aqueous acid. What is likely happening?

Answer:

You are likely observing the cleavage of the tert-butyloxycarbonyl (Boc) protecting group. The Boc group is notoriously labile under acidic conditions, leading to the formation of the corresponding free amine, 9-Methyl-2,3,4,5-tetrahydro-1H-benzo[e]diazepine.[1][2] This deprotected product is significantly more polar and will exhibit a lower Rf value on a TLC plate.

Causality: The mechanism of Boc group cleavage involves protonation of the carbonyl oxygen, followed by the loss of a stable tert-butyl cation and carbon dioxide, yielding the free amine.[3][4]

Immediate Actions:

  • Confirm Deprotection: Obtain a sample of the deprotected amine, if available, to run as a standard on your TLC plate for direct comparison. Alternatively, you can confirm the identity of the new spot by mass spectrometry, looking for the expected mass of the deprotected compound.

  • pH Neutralization: If the acidic conditions were unintended, immediately neutralize your solution with a mild base, such as sodium bicarbonate, to prevent further degradation.

Preventative Measures:

  • Avoid acidic conditions during your experimental workup and purification steps.

  • If acidic conditions are necessary for other parts of your molecule, consider using a different, more acid-stable protecting group.

  • For chromatographic purification, use a mobile phase with a neutral or slightly basic pH. A small amount of a basic modifier, like triethylamine (0.1%), can be added to the eluent to prevent on-column deprotection.

Question 2: My stock solution of 4-Boc-9-Methyl-2,3,4,5-tetrahydro-1H-benzo[e]diazepine in methanol shows signs of degradation over time, even when stored in the dark. What could be the cause?

Answer:

While the Boc group is generally stable in neutral alcoholic solvents for short periods, prolonged storage can lead to slow degradation. This can be due to a few factors:

  • Trace Acidity: The solvent may contain trace amounts of acidic impurities, which can catalyze the slow hydrolysis of the Boc group.

  • Transesterification: Although less common for Boc groups compared to esters, there is a possibility of slow reaction with the solvent, especially if any catalysts are present.

  • Oxidation: The benzodiazepine ring system can be susceptible to oxidation, although this is less likely to be the primary degradation pathway in the absence of specific oxidizing agents.

Troubleshooting Steps:

  • Solvent Purity Check: Use high-purity, anhydrous solvents for preparing stock solutions.

  • pH Measurement: Check the apparent pH of your stock solution. If it is acidic, this is a likely cause of degradation.

  • Analytical Monitoring: Use High-Performance Liquid Chromatography (HPLC) to monitor the purity of your stock solution over time.[5] This will allow you to quantify the rate of degradation and identify the formation of any impurities. HPLC is preferred over Gas Chromatography (GC) to avoid potential thermal degradation of the analyte.[5]

Recommended Storage Practices:

  • Prepare fresh solutions whenever possible.

  • If stock solutions must be stored, use aprotic solvents like anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • For long-term storage, it is best to store the compound as a solid at low temperatures (-20°C or -80°C) and protected from light.[6][7][8]

Question 3: I am performing a reaction that requires elevated temperatures. Is 4-Boc-9-Methyl-2,3,4,5-tetrahydro-1H-benzo[e]diazepine stable under these conditions?

Answer:

Caution is advised when heating solutions of this compound. The Boc protecting group can be thermally labile, and the benzodiazepine core may also be susceptible to heat-induced degradation. Thermal deprotection of Boc groups has been reported at temperatures above 100°C.[9]

Potential Issues at Elevated Temperatures:

  • Thermal Boc Cleavage: The Boc group can be removed at high temperatures, leading to the formation of the deprotected amine and isobutylene.

  • Ring Opening/Rearrangement: The seven-membered diazepine ring may undergo rearrangement or degradation at elevated temperatures, leading to a complex mixture of byproducts.

Recommendations:

  • Temperature Screening: If heating is unavoidable, perform a small-scale pilot experiment to assess the stability of your compound at the desired temperature. Monitor the reaction by TLC or HPLC to check for the appearance of degradation products.

  • Inert Atmosphere: Conduct reactions under an inert atmosphere (e.g., nitrogen or argon) to minimize the risk of oxidation.

  • Alternative Synthetic Routes: If significant degradation is observed, explore alternative synthetic strategies that can be performed at lower temperatures.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for solid 4-Boc-9-Methyl-2,3,4,5-tetrahydro-1H-benzo[e]diazepine?

For long-term stability, the solid compound should be stored in a tightly sealed container at -20°C, protected from light and moisture.[6]

Q2: Which solvents are recommended for preparing stock solutions?

For short-term use, high-purity aprotic solvents such as anhydrous DMF or DMSO are recommended. If protic solvents like methanol or ethanol are necessary for your experiment, prepare the solutions fresh and use them immediately.

Q3: How can I monitor the purity of my compound over time?

The most reliable method for monitoring the purity and detecting degradation products is High-Performance Liquid Chromatography (HPLC) with UV detection.[5][10] A reversed-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is a good starting point for method development.

Q4: Is the compound sensitive to light?

While there is no specific data on the photosensitivity of this particular molecule, many complex organic molecules can degrade upon exposure to UV light. It is good laboratory practice to store the compound and its solutions in amber vials or otherwise protected from light.

Experimental Protocols

Protocol 1: HPLC Method for Purity Assessment

This protocol provides a general starting point for assessing the purity of 4-Boc-9-Methyl-2,3,4,5-tetrahydro-1H-benzo[e]diazepine and detecting potential degradation products.

Instrumentation and Materials:

  • High-Performance Liquid Chromatograph (HPLC) with a UV-Vis detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • HPLC-grade acetonitrile and water

  • Trifluoroacetic acid (TFA) or formic acid (for mobile phase modification)

  • Ammonium bicarbonate (for basic mobile phase modification)

  • Sample of 4-Boc-9-Methyl-2,3,4,5-tetrahydro-1H-benzo[e]diazepine

  • Volumetric flasks and pipettes

Procedure:

  • Mobile Phase Preparation:

    • Acidic: Prepare Mobile Phase A as 0.1% TFA in water and Mobile Phase B as 0.1% TFA in acetonitrile.

    • Basic: Prepare Mobile Phase A as 10 mM ammonium bicarbonate in water and Mobile Phase B as acetonitrile.

  • Sample Preparation: Accurately weigh approximately 1 mg of the compound and dissolve it in 1 mL of acetonitrile to prepare a 1 mg/mL stock solution. Further dilute with the initial mobile phase composition to a working concentration of approximately 0.1 mg/mL.

  • Chromatographic Conditions (Starting Point):

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 25°C

    • Detection Wavelength: 254 nm (or scan for optimal wavelength)

    • Gradient:

      • Start with 30% B.

      • Linearly increase to 95% B over 15 minutes.

      • Hold at 95% B for 5 minutes.

      • Return to 30% B and equilibrate for 5 minutes before the next injection.

  • Analysis: Inject the sample and analyze the chromatogram for the main peak and any impurity peaks. The deprotected product, if present, will have a shorter retention time.

Parameter Acidic Conditions Basic Conditions
Mobile Phase A 0.1% TFA in Water10 mM Ammonium Bicarbonate in Water
Mobile Phase B 0.1% TFA in AcetonitrileAcetonitrile
Expected Observation Potential for on-column deprotectionBetter peak shape and stability

Table 1: Suggested HPLC Mobile Phase Conditions

Visualizations

Degradation_Pathway 4-Boc-9-Methyl-2,3,4,5-tetrahydro-1H-benzo[e]diazepine 4-Boc-9-Methyl-2,3,4,5-tetrahydro-1H-benzo[e]diazepine 9-Methyl-2,3,4,5-tetrahydro-1H-benzo[e]diazepine 9-Methyl-2,3,4,5-tetrahydro-1H-benzo[e]diazepine 4-Boc-9-Methyl-2,3,4,5-tetrahydro-1H-benzo[e]diazepine->9-Methyl-2,3,4,5-tetrahydro-1H-benzo[e]diazepine Acid (H+) or Heat (Δ) Other Degradation Products Other Degradation Products 4-Boc-9-Methyl-2,3,4,5-tetrahydro-1H-benzo[e]diazepine->Other Degradation Products Strong Acid/Base, High Heat, Light

Caption: Primary degradation pathway of the title compound.

Troubleshooting_Workflow cluster_0 Problem Identification cluster_1 Investigation cluster_2 Solution Unexpected peak/spot Unexpected peak/spot Check pH of solution Check pH of solution Unexpected peak/spot->Check pH of solution Analyze by HPLC/MS Analyze by HPLC/MS Check pH of solution->Analyze by HPLC/MS Review experimental conditions (temp, light) Review experimental conditions (temp, light) Analyze by HPLC/MS->Review experimental conditions (temp, light) Neutralize solution Neutralize solution Review experimental conditions (temp, light)->Neutralize solution Use aprotic/anhydrous solvents Use aprotic/anhydrous solvents Review experimental conditions (temp, light)->Use aprotic/anhydrous solvents Store properly (-20°C, dark) Store properly (-20°C, dark) Review experimental conditions (temp, light)->Store properly (-20°C, dark) Modify purification method Modify purification method Review experimental conditions (temp, light)->Modify purification method

Caption: Troubleshooting workflow for stability issues.

References

  • Sigma-Aldrich. BOC-ON - Stability and Storage.
  • Fisher Scientific. Amine Protection / Deprotection.
  • Organic Chemistry Portal. Boc-Protected Amino Groups.
  • ACS Publications. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development.
  • Wikipedia. tert-Butyloxycarbonyl protecting group.
  • J&K Scientific LLC. BOC Protection and Deprotection.
  • Melo, P., et al. (2012). Benzodiazepine stability in postmortem samples stored at different temperatures. ResearchGate.
  • El-Behery, M., et al. Analytical Methods Used for the Detection and Quantification of Benzodiazepines. PMC.
  • Samanidou, V. F. (2015). Analytical methods for determination of benzodiazepines. A short review. ResearchGate.

Sources

Technical Support Center: 4-Boc-9-Methyl-2,3,4,5-tetrahydro-1H-benzo[e]diazepine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4-Boc-9-Methyl-2,3,4,5-tetrahydro-1H-benzo[e]diazepine (CAS 886364-23-4).[1][2][3] This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on preventing the degradation of this valuable synthetic intermediate. Here, you will find troubleshooting advice and frequently asked questions to ensure the stability and integrity of the compound throughout your experimental workflows.

I. Understanding the Stability of 4-Boc-9-Methyl-2,3,4,5-tetrahydro-1H-benzo[e]diazepine

The stability of this compound is intrinsically linked to the tert-butyloxycarbonyl (Boc) protecting group attached to one of the nitrogen atoms in the diazepine ring. The Boc group is a widely used protecting group for amines in organic synthesis due to its general stability under many reaction conditions and its susceptibility to cleavage under specific, controlled acidic conditions.[4][5] However, inadvertent removal or degradation can occur if the compound is not handled or stored correctly.

Key Vulnerabilities:
  • Acidic Conditions: The Boc group is highly sensitive to acid.[4][5] The degradation mechanism involves protonation of the carbonyl oxygen, followed by the loss of a stable tert-butyl cation, which then typically forms isobutylene and carbon dioxide.[5][6] This process, known as deprotection, is often desired but can be an unwanted side reaction if not intended.

  • Elevated Temperatures: While generally stable at moderate temperatures, prolonged exposure to high heat can lead to thermal degradation of the Boc group.[7][8][9]

  • Strong Lewis Acids: Certain Lewis acids can also facilitate the cleavage of the Boc group.[4]

II. Troubleshooting Guide: Preventing Unwanted Deprotection

This section addresses common issues encountered during the handling and use of 4-Boc-9-Methyl-2,3,4,5-tetrahydro-1H-benzo[e]diazepine that may indicate degradation.

Observed Problem Potential Cause Recommended Solution & Rationale
Unexpected appearance of a new, more polar spot on TLC analysis. Acid-catalyzed deprotection. The deprotected amine is more polar than the Boc-protected starting material, resulting in a lower Rf value on the TLC plate.[10]1. Neutralize glassware: Wash all glassware with a mild base solution (e.g., dilute sodium bicarbonate), followed by rinsing with deionized water and drying thoroughly before use. This removes any acidic residues.2. Use anhydrous, neutral solvents: Ensure all solvents are free from acidic impurities and water. Consider passing solvents through a column of activated neutral alumina.3. Buffer reactions: If the reaction conditions might generate acidic byproducts, consider adding a non-nucleophilic base like proton sponge or 2,6-lutidine to maintain neutrality.
Low yield of desired product in subsequent reactions. Partial deprotection during storage or reaction setup. The deprotected amine can undergo undesired side reactions, consuming the starting material and reducing the overall yield.1. Verify storage conditions: Ensure the compound is stored at the recommended temperature (see Storage Guidelines below), protected from light and moisture.[11]2. Fresh is best: Prepare solutions of the compound immediately before use. Avoid long-term storage of solutions, as solvent impurities can cause slow degradation over time.3. Inert atmosphere: For sensitive reactions, handle the compound under an inert atmosphere (e.g., argon or nitrogen) to prevent exposure to atmospheric moisture and CO2, which can form carbonic acid in solution.[11]
Inconsistent analytical data (NMR, LC-MS). On-column degradation during analysis. Acidic modifiers in chromatography (e.g., formic acid, trifluoroacetic acid) can cause deprotection of the compound on the column.1. Use neutral or basic mobile phases: If possible, develop HPLC/LC-MS methods using mobile phases with neutral or slightly basic pH.2. Minimize exposure time: Use shorter run times and faster gradients to reduce the time the compound is exposed to potentially acidic conditions on the column.3. Alternative analytical techniques: If on-column degradation is suspected, consider using alternative techniques like Thin-Layer Chromatography (TLC) with a non-acidic mobile phase for quick checks.[10]
Visualizing the Troubleshooting Logic

G cluster_problem Observed Problem cluster_investigation Investigation Path cluster_cause Potential Cause cluster_solution Solution Problem Degradation Suspected (e.g., extra TLC spot, low yield) CheckStorage Review Storage Conditions (Temp, Light, Moisture) Problem->CheckStorage CheckHandling Review Handling Procedures (Solvents, Glassware) Problem->CheckHandling CheckAnalysis Review Analytical Method (Mobile Phase) Problem->CheckAnalysis StorageIssue Improper Storage CheckStorage->StorageIssue HandlingIssue Acidic Contamination CheckHandling->HandlingIssue AnalysisIssue On-Column Degradation CheckAnalysis->AnalysisIssue Sol_Storage Store at 2-8°C, Dry, Dark StorageIssue->Sol_Storage Sol_Handling Use Neutral Solvents/Glassware, Consider Buffering HandlingIssue->Sol_Handling Sol_Analysis Use Neutral/Basic Mobile Phase, Minimize Run Time AnalysisIssue->Sol_Analysis

Caption: Troubleshooting workflow for suspected degradation.

III. Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for solid 4-Boc-9-Methyl-2,3,4,5-tetrahydro-1H-benzo[e]diazepine?

A1: To ensure long-term stability, the solid compound should be stored in a tightly sealed container in a refrigerator at 2°C to 8°C.[11] It should also be protected from light and moisture.[11] Storing in a desiccator can provide additional protection against moisture.

Q2: Can I store this compound in solution? If so, which solvents are recommended?

A2: While it is best to prepare solutions fresh, if short-term storage is necessary, use high-purity, anhydrous aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile. Avoid protic solvents like methanol for long-term storage, as they can facilitate proton transfer and potential degradation. Store solutions at low temperatures (e.g., -20°C) under an inert atmosphere.

Q3: My reaction requires heating. At what temperature does the Boc group become labile?

A3: Thermal deprotection of Boc groups typically requires temperatures well above 100°C, often in the range of 150°C or higher, and is dependent on the solvent and substrate.[7][8] For most standard organic reactions conducted at temperatures below 80°C, thermal degradation should be minimal, provided the reaction medium is not acidic.

Q4: How can I confirm if my sample has degraded?

A4: The most straightforward method is Thin-Layer Chromatography (TLC), where the deprotected, more polar amine will have a lower Rf value than the starting material.[10] For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) is ideal. A successful deprotection will show the disappearance of the starting material's peak and the appearance of a new, earlier-eluting peak for the deprotected product.[10] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to confirm the presence or absence of the characteristic tert-butyl protons of the Boc group (a singlet around 1.4-1.5 ppm).

Visualizing the Degradation Pathway

G Compound 4-Boc-9-Methyl-2,3,4,5-tetrahydro- 1H-benzo[e]diazepine Protonated Protonated Intermediate Compound->Protonated H+ (Acidic Conditions) Deprotected Deprotected Amine + CO2 + Isobutylene Protonated->Deprotected Spontaneous Cleavage

Caption: Acid-catalyzed degradation pathway of the Boc group.

IV. Experimental Protocols

Protocol 1: TLC Analysis for Degradation Check
  • Sample Preparation: Dissolve a small amount of your 4-Boc-9-Methyl-2,3,4,5-tetrahydro-1H-benzo[e]diazepine in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • TLC Plate: Use a standard silica gel TLC plate.

  • Spotting: Spot your sample alongside a reference standard of the same compound if available.

  • Elution: Develop the plate in a suitable mobile phase (e.g., 30-50% ethyl acetate in hexanes). The exact ratio may need to be optimized.

  • Visualization: Visualize the plate under UV light (254 nm) and/or by staining with a suitable reagent (e.g., potassium permanganate or ninhydrin for the deprotected amine).

  • Interpretation: The appearance of a new spot with a lower Rf value compared to the main spot of the starting material is indicative of deprotection.

Protocol 2: Neutralization of Glassware
  • Initial Wash: Rinse glassware with an appropriate organic solvent to remove any organic residues.

  • Base Wash: Wash the glassware thoroughly with a dilute aqueous solution of sodium bicarbonate (e.g., 5% w/v).

  • Rinse: Rinse the glassware multiple times with deionized water to remove all traces of the base.

  • Final Rinse: Rinse with acetone or another volatile solvent to aid in drying.

  • Drying: Dry the glassware in an oven at a suitable temperature (e.g., 120°C) for several hours or by assembling and flame-drying under vacuum for immediate use in moisture-sensitive applications.

References

  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

  • Wikipedia. tert-Butyloxycarbonyl protecting group. [Link]

  • ResearchGate. Is the protecting group boc of the amino group stable at 37°C?[Link]

  • ResearchGate. shows the cleavage conditions for the Boc group | Download Table. [Link]

  • Chemistry Steps. Boc Protecting Group for Amines. [Link]

  • Reddit. Why is boc stable to hydrolysis under basic conditions? : r/OrganicChemistry. [Link]

  • The Royal Society of Chemistry. Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stabl. [Link]

  • ACS Publications. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow | Organic Process Research & Development. [Link]

  • Master Organic Chemistry. Amine Protection and Deprotection. [Link]

  • SpringerLink. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. [Link]

  • ACS Publications. Deprotection of N-Boc Groups under Continuous-Flow High-Temperature Conditions | The Journal of Organic Chemistry. [Link]

  • Reddit. Having great trouble with a Boc-protection reaction : r/chemhelp. [Link]

  • Total Synthesis. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism –. [Link]

  • ACS GCI Pharmaceutical Roundtable Reagent Guides. BOC Deprotection - Wordpress. [Link]

  • Chemtips - WordPress.com. Reactions that Work: Boc Protection. [Link]

  • ResearchGate. A practical, catalytic and selective deprotection of a Boc group in N,N '-diprotected amines using iron(III)-catalysis. [Link]

  • Diplomata Comercial. Amine Storage Conditions: Essential Guidelines for Safety. [Link]

  • YouTube. Amine Boc protection-Mechanism and Reaction Setup. [Link]

  • International Union of Crystallography. 4-Methyl-2-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-5-carbaldehyde. [Link]

  • ResearchGate. (PDF) 4-Methyl-2-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-5-carbaldehyde. [Link]

  • MDPI. Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. [Link]

  • MDPI. Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. [Link]

  • JOCPR. One pot synthesis of 2,3-dihydro-1H-1,5-benzodiazepines under solvent-free conditions using anhydrous stannous chloride as catalyst. [Link]

  • MDPI. The Formation of 2,2,4-Trimethyl-2,3-dihydro-1H-1,5-Benzodiazepine from 1,2-Diaminobenzene in the Presence of Acetone. [Link]

Sources

Technical Support Center: Purification of 4-Boc-9-Methyl-2,3,4,5-tetrahydro-1H-benzo[e]diazepine

Technical Support Center: Purification of 4-Boc-9-Methyl-2,3,4,5-tetrahydro-1H-benzo[e][1][2]diazepine

Welcome to the technical support guide for the purification of 4-Boc-9-Methyl-2,3,4,5-tetrahydro-1H-benzo[e][1][2]diazepine (CAS 886364-23-4).[3][4] This document is designed for drug development professionals, researchers, and scientists to address common challenges encountered during the purification of this Boc-protected benzodiazepine derivative. Our goal is to provide not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your purification strategy effectively.

The tert-butoxycarbonyl (Boc) protecting group is widely used in organic synthesis due to its stability under many conditions and its straightforward removal under acidic conditions.[5][6] However, its presence can sometimes lead to purification challenges, such as obtaining the product as a persistent oil or the co-elution of structurally similar impurities during chromatography. This guide provides solutions to these common issues.

Troubleshooting Guide: From Crude Mixture to Pure Compound

This section addresses specific problems you may encounter post-synthesis and workup.

Issue 1: My final product is a persistent oil or waxy solid, not a crystalline powder. How can I induce solidification and improve handling?

This is a frequent issue with Boc-protected compounds, which can be amorphous or slow to crystallize.[7][8] The presence of residual solvents or minor impurities often hinders crystallization.

Causality: The bulky, flexible Boc group can disrupt crystal lattice formation. Trace impurities act as "defects," preventing the ordered arrangement required for a crystalline solid.

Solution Workflow:

  • Ensure Complete Solvent Removal: First, ensure all reaction and extraction solvents (e.g., Dichloromethane, Ethyl Acetate) are removed under high vacuum. Heating gently (e.g., 30-40°C) can aid this process, but be cautious as excessive heat can cause degradation.

  • Trituration with a Non-Polar Solvent: This is the most effective technique for inducing crystallization and removing non-polar impurities.

    • Protocol:

      • Place the oil/waxy solid in a flask.

      • Add a small volume of a non-polar solvent in which the product is expected to have poor solubility. Good starting choices are hexanes, diethyl ether, or pentane.

      • Using a spatula or glass rod, vigorously scratch the inside of the flask below the solvent level.

      • Stir the resulting slurry for 1-2 hours at room temperature. You may observe the oil converting into a free-flowing powder.

      • Cool the flask in an ice bath for 30 minutes to maximize precipitation.

      • Collect the solid by filtration, wash with a small amount of the cold non-polar solvent, and dry under high vacuum.

  • Seeding (If a pure crystal is available): If you have a small amount of crystalline material from a previous batch, add a single, tiny crystal to the oil. This seed crystal provides a template for lattice formation.

  • Slow Solvent Evaporation: Dissolve the oil in a minimal amount of a moderately polar solvent (e.g., acetone or ethyl acetate) and add a non-polar co-solvent (e.g., hexanes) until the solution becomes slightly turbid. Allow the solvent to evaporate slowly in a loosely capped vial.

Issue 2: My product purity is low (<95%) after initial workup, with several spots visible on TLC.

Low purity typically results from incomplete reaction, side reactions, or degradation. Common impurities for this synthesis include unreacted starting materials, byproducts from the Boc-protection step, and potential degradation products.

Causality & Identification of Common Impurities:

  • Unreacted Starting Amine: The corresponding unprotected 9-Methyl-2,3,4,5-tetrahydro-1H-benzo[e]diazepine. This will be more polar than your product.

  • Di-tert-butyl dicarbonate (Boc₂O) & Byproducts: If Boc₂O was used for protection, residual reagent and its byproduct, tert-butanol, may be present. These are typically volatile and non-polar.

  • Degradation Products: The Boc group is labile to acid.[5] If the workup involved acidic conditions, some deprotection may have occurred. Benzodiazepine rings can also be susceptible to hydrolysis or oxidation under certain conditions.[9]

Solution Workflow: Purification Strategy

The choice between recrystallization and chromatography depends on the nature and quantity of the impurities.

If the purity is already moderately high (>85-90%), recrystallization is an efficient method for removing small amounts of impurities.

  • Protocol:

    • Select a suitable solvent system. This involves finding a solvent (or solvent pair) in which the compound is soluble at high temperatures but poorly soluble at low temperatures.

    • Dissolve the crude product in the minimum amount of the hot solvent.

    • If the solution is colored, you can add a small amount of activated charcoal and hot-filter it.

    • Allow the solution to cool slowly to room temperature.

    • Once crystals begin to form, cool the flask in an ice bath for at least one hour to maximize yield.

    • Collect the crystals by filtration, wash with a small volume of the cold solvent, and dry under vacuum.

Table 1: Recommended Solvent Systems for Recrystallization Screening

Solvent System (v/v)Rationale
Isopropanol / WaterIsopropanol solubilizes the Boc-protected compound, and the slow addition of water acts as an anti-solvent to induce crystallization.
Ethyl Acetate / HexanesA classic polar/non-polar pair. Dissolve in hot ethyl acetate and add hexanes until turbidity appears, then cool.
Acetone / Diethyl EtherGood for moderately polar compounds. Dissolve in minimal acetone and add ether as the anti-solvent.
TolueneCan be effective for aromatic compounds, often yielding high-quality crystals upon slow cooling.

For complex mixtures or to separate impurities with similar polarity, flash column chromatography is the method of choice. Thin Layer Chromatography (TLC) is essential for developing the separation method.[1][2][10]

  • Step 1: TLC Method Development

    • Stationary Phase: Standard silica gel 60 F₂₅₄ plates.

    • Mobile Phase Screening: Start with a mixture of a non-polar solvent (Hexane or Heptane) and a more polar solvent (Ethyl Acetate or Acetone). A good starting point is 30% Ethyl Acetate in Hexane. Adjust the ratio to achieve a retention factor (Rf) of ~0.3 for the desired product.

    • Visualization: Examine the plate under UV light (254 nm). Staining with potassium permanganate can also be used to visualize non-UV active impurities.

Table 2: Suggested Mobile Phases for TLC and Column Chromatography

Mobile Phase System (v/v)Target PolarityTypical Application
10-50% Ethyl Acetate in HexanesLow to MediumStandard starting point for separating the product from less polar byproducts.
10-40% Acetone in TolueneMediumOffers different selectivity compared to acetate/alkane systems, which can be useful for resolving difficult-to-separate impurities.
0-5% Methanol in DichloromethaneMedium to HighUse this for eluting more polar impurities or if the product has low mobility in other systems.
  • Step 2: Column Chromatography Protocol

    • Pack a glass column with silica gel using the initial mobile phase determined by TLC.

    • Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase.

    • Adsorb the sample onto a small amount of silica gel ("dry loading") and apply it to the top of the column. This technique generally yields better separation.

    • Elute the column with the chosen solvent system. A gradient elution (gradually increasing the proportion of the polar solvent) is often most effective.

    • Collect fractions and analyze them by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure.

Visualizing the Purification Workflow

The following diagram outlines the decision-making process for purifying your crude product.

PurificationWorkflowCrudeCrude Oily/Solid ProductSolventRemovalHigh Vacuum Solvent RemovalCrude->SolventRemovalTriturationTriturate with Hexanes/EtherSolventRemoval->TriturationIsSolidIs Product a Solid?Trituration->IsSolidTLCAnalyze Purity by TLCIsSolid->TLCYesColumnChromatographyFlash Column ChromatographyIsSolid->ColumnChromatographyNo, still an oilIsPurePurity > 98%?TLC->IsPureIsPure->ColumnChromatographyNo, <90%RecrystallizeRecrystallizationIsPure->RecrystallizeNo, >90%PureProductPure Crystalline ProductIsPure->PureProductYesColumnChromatography->PureProductRecrystallize->PureProduct

Caption: Decision workflow for purification of the target compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for 4-Boc-9-Methyl-2,3,4,5-tetrahydro-1H-benzo[e]diazepine?

The primary stability concern is the acid-lability of the Boc protecting group. Exposure to strong acids (e.g., TFA, HCl) or even milder acidic conditions for prolonged periods can lead to its cleavage, regenerating the free amine.[5] Therefore, all purification steps should be conducted under neutral conditions. The benzodiazepine core itself is generally stable but can be susceptible to strong oxidizing agents or prolonged exposure to light.

Q2: How should I store the purified compound?

For long-term stability, store the purified solid in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon), at a low temperature (2-8°C), and protected from light.

Q3: The mass of my product after column chromatography is very low. What are the common causes of low recovery?

  • Product Streaking/Tailing on the Column: If the compound interacts too strongly with the silica gel, it can lead to broad elution bands and poor recovery. Adding a small amount of a modifier like triethylamine (0.1-1%) to the mobile phase can sometimes mitigate this for basic compounds, but use with caution as it can affect separation.

  • Irreversible Adsorption: Highly polar compounds can sometimes bind irreversibly to silica.

  • Incorrect Fraction Collection: Relying solely on visual cues can be misleading. Always use TLC to analyze all fractions to ensure you are not discarding product-containing portions.

  • Product Volatility: While this specific compound is not highly volatile, co-distillation with the solvent during rotary evaporation can occur if not performed carefully.

Q4: I see a new, more polar spot on the TLC plate after letting my sample sit in the chromatography solvent (DCM/Methanol) for too long. What is it?

This is likely the deprotected amine. Dichloromethane can contain trace amounts of HCl, and methanol is a protic solvent. This combination can be sufficiently acidic to slowly cleave the Boc group over time. Always prepare solutions for chromatography immediately before use and avoid prolonged storage.

Troubleshooting Impurity Identification

The diagram below outlines a logical approach to identifying the source of impurities.

ImpurityTroubleshootingStartImpurity Detected by TLC/NMRPolarityRelative Polarity to Product?Start->PolarityMorePolarMore PolarPolarity->MorePolarHigher RfLessPolarLess PolarPolarity->LessPolarLower RfCheckSMCompare with Starting Amine TLCMorePolar->CheckSMBoc2OCheck for Boc Anhydride / ByproductsLessPolar->Boc2OIsSMMatches Starting Material?CheckSM->IsSMDeprotectedLikely Deprotected Product (Free Amine)IsSM->DeprotectedNoSideProductPossible Reaction Side ProductIsSM->SideProductYesIsBocNon-polar, Volatile?Boc2O->IsBocIsBoc->SideProductYesSolventResidual Solvent (Check NMR)IsBoc->SolventNo

Caption: Decision tree for troubleshooting common impurities.

References

  • Hancu, G., Fülöp, E., Rusu, A., Mircia, E., & Gyéresi, Á. (2011). Thin Layer Chromatographic Separation of Benzodiazepine Derivates. Analele Universității din București - Chimie. [Link]

  • Hancu, G., Fülöp, E., Rusu, A., Mircia, E., & Gyéresi, Á. (n.d.). THIN LAYER CHROMATOGRAPHIC SEPARATION OF BENZODIAZEPINE DERIVATES 1. Introduction. Department of Physical Chemistry. [Link]

  • CN112661671A - Crystallization method of Boc-amino acid. (n.d.). Eureka | Patsnap. [Link]

  • Sharma, A., Wadhvani, G., Sharma, S. K., & Sharma, S. (2023). THIN LAYER CHROMATOGRAPHIC SEPARATION OF BENZODIAZEPINES BY SEVEN DIFFERENT SOLVENT SYSTEMS. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. [Link]

  • CN112661672A - Crystallization method of Boc-amino acid. (n.d.).
  • Deepa, Rajvinder Singh, Ramanjeet Kaur. (2012). Thin Layer Chromatography of Benzodiazepines. Journal of the Indian Society of Toxicology. [Link]

  • Singh, R., Kaur, R., & Deepa. (2014). Separation and Detection of certain Benzodiazepines by Thin-Layer Chromatography. Malaysian Journal of Forensic Sciences. [Link]

  • Li, Y., et al. (2018). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Molecules. [Link]

  • Amine Protection / Deprotection. (n.d.). Fisher Scientific. [Link]

  • How to get (or crystallize) solid amino acids derivatives and peptides? (2014). ResearchGate. [Link]

  • Li, Y., et al. (2018). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. MDPI. [Link]

  • Ravichandran, K., et al. (2009). 4-Methyl-2-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-5-carbaldehyde. Acta Crystallographica Section E. [Link]

  • Heravi, M. M., et al. (2011). Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. Molecules. [Link]

  • Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbonates. (2018). MDPI. [Link]

  • Multicomponent Synthesis of Diverse 1,4-Benzodiazepine Scaffolds. (2011). ACS Publications. [Link]

  • Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. [Link]

  • Ravichandran, K., et al. (2009). 4-Methyl-2-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-5-carbaldehyde. ResearchGate. [Link]

  • Analysis of unstable degradation impurities of a benzodiazepine and their quantification without isolation using multiple linear regression. (2019). ResearchGate. [Link]

  • Welch, C. J., et al. (2019). Analysis of unstable degradation impurities of a benzodiazepine and their quantification without isolation using multiple linear regression. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • What are the possible impurities in boc protection of amino acids other than t-butyl ester and di boc andcyclic compounds ? (2018). ResearchGate. [Link]

  • Sharma, S., et al. (2011). One pot synthesis of 2,3-dihydro-1H-1,5-benzodiazepines under solvent-free conditions using anhydrous stannous chloride as catalyst. Journal of Chemical and Pharmaceutical Research. [Link]

  • The Formation of 2,2,4-Trimethyl-2,3-dihydro-1H-1,5-Benzodiazepine from 1,2-Diaminobenzene in the Presence of Acetone. (2018). MDPI. [Link]

Technical Support Center: Scale-Up Synthesis of 4-Boc-9-Methyl-2,3,4,5-tetrahydro-1H-benzo[e]diazepine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the scale-up synthesis of 4-Boc-9-Methyl-2,3,4,5-tetrahydro-1H-benzo[e]diazepine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when transitioning this synthesis from the laboratory bench to larger-scale production. Here, we provide in-depth troubleshooting advice and frequently asked questions in a user-friendly format, grounded in established scientific principles and practical experience.

I. Synthetic Overview & Key Control Points

The synthesis of 4-Boc-9-Methyl-2,3,4,5-tetrahydro-1H-benzo[e]diazepine typically involves the formation of the core benzodiazepine ring system followed by the protection of the N4-amine with a tert-butyloxycarbonyl (Boc) group. A plausible synthetic route is outlined below. Success in scaling up this process hinges on careful control of reaction parameters at each key stage.

Synthetic_Pathway A Starting Materials (e.g., 2-amino-3-methylbenzylamine & protected amino acid) B Cyclization/ Reductive Amination A->B Reagents: Reducing agent (e.g., NaBH(OAc)3) C 9-Methyl-2,3,4,5-tetrahydro- 1H-benzo[e]diazepine B->C Work-up D Boc Protection C->D Reagents: Boc2O, Base (e.g., Et3N, DMAP) E 4-Boc-9-Methyl-2,3,4,5-tetrahydro- 1H-benzo[e]diazepine (Final Product) D->E Purification

Caption: A generalized synthetic workflow for 4-Boc-9-Methyl-2,3,4,5-tetrahydro-1H-benzo[e]diazepine.

II. Frequently Asked Questions (FAQs)

This section addresses common queries regarding the synthesis of 4-Boc-9-Methyl-2,3,4,5-tetrahydro-1H-benzo[e]diazepine.

Q1: What are the most critical parameters to control during the cyclization/reductive amination step on a large scale?

A1: When scaling up the formation of the benzodiazepine ring via reductive amination, the following parameters are crucial:

  • Temperature Control: The initial imine formation and the subsequent reduction are often exothermic. Inadequate heat dissipation in large reactors can lead to side reactions and impurity formation. A well-calibrated cooling system is essential.

  • Rate of Reagent Addition: Slow, controlled addition of the reducing agent (e.g., sodium triacetoxyborohydride) is critical to manage the reaction exotherm and prevent localized high concentrations of reagents, which can lead to over-reduction or side product formation.

  • Stirring and Mass Transfer: Homogeneous mixing is vital in large vessels to ensure consistent reaction kinetics. Inadequate stirring can result in localized "hot spots" and incomplete reactions.

  • Water Scavenging: The formation of the imine intermediate generates water. On a large scale, the presence of excess water can slow down the reaction or lead to undesired hydrolysis. The use of a dehydrating agent or azeotropic removal of water might be necessary.

Q2: Which analytical techniques are recommended for in-process monitoring of the reaction?

A2: For effective in-process control, a combination of techniques is recommended:

  • Thin Layer Chromatography (TLC): A rapid and cost-effective method for qualitatively tracking the consumption of starting materials and the formation of the product.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on reaction progress, product purity, and the formation of byproducts. This is crucial for determining the reaction endpoint and for making informed decisions during work-up and purification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to confirm the structure of the intermediate and the final product. 1H NMR is particularly useful for monitoring the disappearance of starting material signals and the appearance of product signals.

Q3: Are there any known stability issues with the Boc-protected final product?

A3: The N-Boc group is known to be labile under acidic conditions.[1][2] Therefore, the final product should be stored in a neutral or slightly basic environment. Exposure to strong acids, even catalytic amounts, can lead to premature deprotection. Additionally, while generally stable at ambient temperatures, prolonged exposure to high temperatures can also lead to the degradation of the Boc group.[3][4]

III. Troubleshooting Guide

This section provides a question-and-answer guide to troubleshoot specific problems that may arise during the scale-up synthesis.

Problem 1: Low Yield of the Benzodiazepine Intermediate

Q: My cyclization/reductive amination step is resulting in a low yield of the desired 9-Methyl-2,3,4,5-tetrahydro-1H-benzo[e]diazepine. What are the likely causes and how can I improve it?

A: Low yields in this step can often be attributed to several factors. The following decision tree can help diagnose and solve the issue.

Troubleshooting_Low_Yield Start Low Yield of Benzodiazepine Intermediate Q1 Is the starting material fully consumed? (Check via HPLC/TLC) Start->Q1 A1_Yes Incomplete Reaction Q1->A1_Yes No A1_No Side Product Formation or Degradation Q1->A1_No Yes Sol1 Increase reaction time or temperature moderately. Ensure efficient stirring. A1_Yes->Sol1 Sol2 Verify purity and stoichiometry of reagents. Consider a more active reducing agent. A1_Yes->Sol2 Sol3 Analyze crude mixture (LC-MS) to identify byproducts. Optimize temperature control to prevent degradation. A1_No->Sol3 Sol4 Investigate alternative cyclization strategies if byproducts are significant. A1_No->Sol4

Sources

Technical Support Center: Navigating the Nuances of the N-Boc Protecting Group in Benzodiazepine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern amine protection strategy, prized for its general stability and straightforward, acid-labile removal.[1] In the synthesis of complex molecules like benzodiazepines, the Boc group is frequently employed to mask the reactivity of key nitrogen atoms, facilitating multi-step reaction sequences.[2] However, researchers in drug development and medicinal chemistry often encounter scenarios where this seemingly reliable protecting group exhibits unexpected reactivity, leading to failed reactions, side-product formation, and purification challenges. This technical support guide is designed to serve as a troubleshooting resource for researchers facing such issues. It provides in-depth, experience-based insights into the subtle factors that can influence the stability and reactivity of the N-Boc group within the unique electronic and steric environment of the benzodiazepine scaffold.

Frequently Asked Questions (FAQs)

Q1: Under what "standard" conditions is the N-Boc group on a benzodiazepine expected to be cleaved?

A1: Typically, the N-Boc group is removed under acidic conditions. The most common reagents are trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM) or 1,4-dioxane.[3] The reaction is usually rapid, often completing within 30 to 60 minutes at room temperature. Another common method is using hydrogen chloride (HCl) in an organic solvent, such as a 4M solution in 1,4-dioxane.[3]

Q2: My reaction involves a strong base (e.g., LDA, n-BuLi) for a directed ortho-metalation. Should I be concerned about the stability of the N-Boc group?

A2: Generally, the N-Boc group is considered stable to a wide range of basic and nucleophilic conditions.[1] However, there are exceptions. While direct cleavage by bases is rare, strong organolithium reagents can, in some cases, interact with the Boc group. More commonly, if the goal is α-lithiation to the nitrogen, the Boc group is not sufficiently activating and may not be the ideal choice.[4] For such transformations, more strongly coordinating or activating groups might be necessary.

Q3: I'm observing a loss of the Boc group under seemingly neutral or even basic conditions during a purification or workup step. What could be happening?

A3: This is a classic example of unexpected reactivity. While the Boc group is generally base-stable, certain substrate-specific factors within the benzodiazepine scaffold could render it more labile. One documented, though not in benzodiazepines specifically, is an unusual cleavage of N-Boc on a benzamide under basic conditions, which was proposed to proceed through an intramolecular rearrangement.[3][5] It's also possible that residual acidic impurities from a previous step are carrying through and causing slow cleavage. Another consideration is the potential for certain chromatographic media, if slightly acidic, to cause partial deprotection.

Q4: Can the Boc group itself participate in side reactions other than just being cleaved?

A4: Yes, this is an often-underestimated aspect of the Boc group's reactivity.[6] The carbonyl oxygen of the Boc group can act as an internal nucleophile, especially if a reactive electrophilic center is generated elsewhere in the molecule. This can lead to intramolecular cyclization reactions, forming unexpected heterocyclic byproducts. While not specifically documented for benzodiazepines, this reactivity pattern is known in other heterocyclic systems and should be considered a possibility, particularly in strained or conformationally restricted benzodiazepine analogues.

Q5: During a standard acidic deprotection, I'm getting multiple unidentified byproducts. What's the likely cause?

A5: The most common cause of byproducts during acidic Boc deprotection is the generation of the reactive tert-butyl cation (t-Bu⁺).[1] This carbocation is a potent electrophile and can alkylate any nucleophilic sites on your benzodiazepine molecule, such as electron-rich aromatic rings or other heteroatoms. This can lead to a complex mixture of products that are difficult to separate.

Troubleshooting Guides

Guide 1: Premature or Unintended Boc Cleavage
  • Symptom: Loss of the Boc group is observed via TLC or LC-MS analysis under conditions not expected to cause cleavage (e.g., during a basic reaction, workup, or chromatography).

  • Potential Causes & Solutions:

Potential CauseRecommended SolutionCausality Explained
Acidic Contamination Ensure all reagents and solvents for the problematic step are free of acidic impurities. If the previous step was acidic, perform a thorough basic wash (e.g., with sat. NaHCO₃ soln.) and dry the intermediate completely before proceeding.Even trace amounts of acid can catalyze the slow cleavage of the Boc group over time, especially if heated.
Substrate-Specific Lability If cleavage occurs under basic conditions, it may be due to an unusual intramolecular mechanism.[3][5] Consider switching to a more robust protecting group like a benzyl (Bn) or a carbobenzyloxy (Cbz) group if the subsequent steps are compatible.The electronic properties of the benzodiazepine ring system may, in specific cases, facilitate an intramolecular attack on the Boc carbonyl, leading to cleavage.
Chromatography-Induced Cleavage Neutralize silica gel by pre-treating it with a solution of triethylamine in the eluent (e.g., 0.5-1% Et₃N), then flushing with the pure eluent before loading the sample. Alternatively, use a more inert stationary phase like alumina.Standard silica gel can be slightly acidic (pKa ≈ 4-5), which is sufficient to cleave sensitive Boc-protected amines, especially with prolonged exposure on the column.
Guide 2: Side-Product Formation During Acidic Deprotection
  • Symptom: The reaction mixture after acidic deprotection shows the desired product along with several new, often higher molecular weight, spots/peaks.

  • Potential Causes & Solutions:

Potential CauseRecommended SolutionCausality Explained
t-Butyl Cation Alkylation Add a "scavenger" to the deprotection reaction mixture. Common scavengers include anisole, thioanisole, or triisopropylsilane (TIPS) (typically 5-10% v/v).[1]These scavengers are electron-rich and readily react with the t-butyl cation, trapping it before it can alkylate your more valuable benzodiazepine product.
Reaction Conditions Too Harsh Perform the deprotection at a lower temperature (e.g., 0 °C). Reduce the concentration of the acid or the reaction time and carefully monitor for the disappearance of the starting material by TLC/LC-MS.Milder conditions can often achieve complete deprotection while minimizing the rate of side reactions.
Presence of Other Acid-Labile Groups If the benzodiazepine contains other acid-sensitive functional groups (e.g., t-butyl esters, acetals), consider using a milder Lewis acid for deprotection, such as ZnBr₂ in DCM.Lewis acids can sometimes offer greater selectivity for N-Boc cleavage over other acid-labile groups by coordinating to the carbonyl oxygen.

Visualizing the Mechanisms

To better understand the processes involved, the following diagrams illustrate the key reaction pathways.

cluster_0 Standard Acidic Deprotection cluster_1 Side Reaction: t-Butyl Alkylation Boc-Benzodiazepine Boc-Benzodiazepine Protonation Protonation Boc-Benzodiazepine->Protonation H⁺ (TFA, HCl) Fragmentation Fragmentation Protonation->Fragmentation Spontaneous t-Butyl Cation t-Butyl Cation Fragmentation->t-Butyl Cation Forms Carbamic Acid Intermediate Carbamic Acid Intermediate Fragmentation->Carbamic Acid Intermediate Forms Deprotected Benzodiazepine Deprotected Benzodiazepine Carbamic Acid Intermediate->Deprotected Benzodiazepine -CO₂ t-Butyl Cation_side t-Butyl Cation Alkylated Byproduct Alkylated Byproduct t-Butyl Cation_side->Alkylated Byproduct Electrophilic Attack Nucleophilic Site Nucleophilic Site on Benzodiazepine (e.g., Ar-H) Nucleophilic Site->Alkylated Byproduct

Caption: Standard vs. Side Reaction Pathways in Acidic Boc Deprotection.

cluster_0 Troubleshooting Workflow for Unexpected Reactivity Start Unexpected Result (e.g., Boc Cleavage, Side Product) Analyze Analyze Reaction Conditions (Reagents, Temp, Workup) Start->Analyze Hypothesize Formulate Hypothesis (Acid Contamination, Alkylation, Intramolecular Rxn) Analyze->Hypothesize Solution Implement Solution (Add Scavenger, Change Conditions, Purify Reagents) Hypothesize->Solution Monitor Monitor Reaction Progress (TLC, LC-MS) Solution->Monitor Success Problem Solved Monitor->Success Re-evaluate Re-evaluate Hypothesis/ Consider Alternative Protecting Group Monitor->Re-evaluate No Improvement Re-evaluate->Hypothesize

Caption: A logical workflow for troubleshooting unexpected Boc group reactivity.

Experimental Protocols

Protocol 1: Standard N-Boc Deprotection with Scavenger
  • Dissolve the N-Boc protected benzodiazepine (1.0 equiv) in dichloromethane (DCM, approx. 0.1 M).

  • Add anisole (5-10% v/v of the total solvent volume) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Add trifluoroacetic acid (TFA, 5-10 equiv) dropwise.

  • Stir the reaction at 0 °C to room temperature, monitoring by TLC or LC-MS until the starting material is consumed (typically 30-90 min).

  • Concentrate the reaction mixture under reduced pressure.

  • Re-dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with saturated aqueous sodium bicarbonate solution to neutralize excess acid, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude deprotected product for further purification.

Protocol 2: Neutralizing Silica Gel for Chromatography
  • Prepare a slurry of silica gel in the desired starting eluent for chromatography.

  • Add triethylamine (Et₃N) to the slurry to make a ~1% v/v solution.

  • Stir the slurry for 15-20 minutes.

  • Pack the column with the treated silica slurry.

  • Flush the packed column with at least 2-3 column volumes of the starting eluent (without added Et₃N) to remove excess triethylamine before loading the sample. This ensures the column is neutral but not basic.

References

  • Bunin, B. A., et al. (1994). The Combinatorial Synthesis and Chemical and Biological Evaluation of a 1,4-Benzodiazepine Library. Proceedings of the National Academy of Sciences, 91(11), 4708–4712. Available at: [Link]

  • Agami, C., et al. (2002). The Reactivity of the N-Boc Protecting Group: An Underrated Feature. Tetrahedron, 58(14), 2701-2724. Available at: [Link]

  • Yin, D., et al. (2009). An Unusual N‐Boc Deprotection of Benzamides under Basic Conditions. Synthetic Communications, 39(19), 3508-3515. Available at: [Link]

  • Dömling, A., et al. (2012). Multicomponent Synthesis of Diverse 1,4-Benzodiazepine Scaffolds. ACS Combinatorial Science, 14(1), 45-53. Available at: [Link]

  • Singh, K. N., et al. (2018). Intramolecular Nucleophilic Addition of N‐Boc Protected α‐Amino Carbanions to Arynes: Synthesis of 1‐Aryl‐2,3,4,5‐tetrahydro‐1H‐2‐benzazepines. ChemistrySelect, 3(32), 9295-9299. Available at: [Link]

  • ResearchGate. (2009). An Unusual N Boc Deprotection of Benzamides under Basic Conditions. Available at: [Link]

  • MDPI. (2014). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Molecules, 19(12), 20014-20031. Available at: [Link]

  • Elsevier. (2018). Design, synthesis, computational and biological evaluation of new benzodiazepines as CNS agents. Arabian Journal of Chemistry, 11(7), 1085-1098. Available at: [Link]

  • PubMed. (1975). Chiral 1,4-benzodiazepine. VII. Cyclization rates of 2-(n-alpha-ammoniumacyl)-amino-5-chloro-benzophenones in the chiral 1,4-benzodiazepin-2-ones. Available at: [Link]

  • ResearchGate. (2017). Synthesis of Substituted 2,3-Benzodiazepines. Available at: [Link]

  • Molecular Pharmacology. (1984). Structural requirements for the binding of benzodiazepines to their peripheral-type sites. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Available at: [Link]

  • PubMed. (2016). Synthesis of Substituted 2,3-Benzodiazepines. Available at: [Link]

  • PubMed Central. (2022). Benzodiazepine Modulation of GABAA Receptors: A Mechanistic Perspective. Available at: [Link]

  • PubMed Central. (2021). The Psychonauts' Benzodiazepines; Quantitative Structure-Activity Relationship (QSAR) Analysis and Docking Prediction of Their Biological Activity. Available at: [Link]

  • MDPI. (2022). Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials. Available at: [Link]

  • PubMed. (2017). General Procedures for the Lithiation/Trapping of N-Boc Piperazines. Available at: [Link]

  • ResearchGate. (2018). Investigation of the Lithiation-Trapping of an N-Boc Bispidine-Ketal: Reactivity and Diastereoselectivity. Available at: [Link]

  • PubMed Central. (2021). New 2,3-Benzodiazepine Derivative: Synthesis, Activity on Central Nervous System, and Toxicity Study in Mice. Available at: [Link]

  • ResearchGate. (1987). Nucleophilic-Substitution Reactions in Benzo[C][2]Naphthyridines. Available at: [Link]

  • ResearchGate. (2004). Benzodiazepine Withdrawal-Induced Glutamatergic Plasticity Involves Up-Regulation of GluR1-Containing -Amino-3-hydroxy-5-methylisoxazole-4-propionic Acid Receptors in Hippocampal CA1 Neurons. Available at: [Link]

Sources

Technical Support Center: Managing 4-Boc-9-Methyl-2,3,4,5-tetrahydro-1H-benzo[e]diazepine Solubility in Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for handling 4-Boc-9-Methyl-2,3,4,5-tetrahydro-1H-benzo[e]diazepine. This guide is designed for researchers, scientists, and drug development professionals who may encounter solubility challenges with this compound during their experiments. Here, we provide troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address specific issues you might face. Our approach is grounded in scientific principles and field-proven insights to ensure the integrity and success of your assays.

Introduction: Understanding the Solubility Challenge

4-Boc-9-Methyl-2,3,4,5-tetrahydro-1H-benzo[e]diazepine is a hydrophobic molecule, a characteristic common to many promising drug candidates.[1][2] The tert-butyloxycarbonyl (Boc) protecting group, while crucial for certain synthetic routes, can contribute to the compound's lipophilicity.[3] Poor aqueous solubility is a significant hurdle in drug discovery, often leading to underestimated activity, variable data, and inaccurate structure-activity relationships (SAR).[2] This guide will walk you through a systematic approach to diagnose and overcome these challenges.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My compound, dissolved in 100% DMSO, precipitates immediately when I dilute it into my aqueous assay buffer. What's happening and how can I fix it?

This is a classic sign of a compound with low aqueous solubility. While Dimethyl Sulfoxide (DMSO) is a powerful solvent capable of dissolving a wide range of compounds, its ability to keep a hydrophobic compound in solution diminishes significantly upon dilution with an aqueous medium.[4][5] This precipitation can lead to inaccurate assay results.[2]

Troubleshooting Workflow:

A Compound precipitates from DMSO stock in aqueous buffer B Is the final DMSO concentration <1%? A->B C Increase final DMSO concentration (up to 5-10% if enzyme tolerates) B->C No D Try serial dilution in DMSO before adding to buffer B->D Yes G Precipitation resolved? C->G E Explore co-solvents D->E F Test different assay buffers (pH, additives) E->F F->G H Yes, proceed with assay G->H Yes I No, consider formulation strategies G->I No

Caption: Decision workflow for addressing DMSO-related precipitation.

Detailed Steps:

  • Optimize DMSO Concentration: While it's standard practice to keep the final DMSO concentration below 1% to avoid off-target effects, some assays can tolerate higher concentrations. Perform a DMSO tolerance test with your specific assay to determine the maximum allowable concentration without affecting the results.

  • Serial Dilution in DMSO: Before the final dilution into your aqueous buffer, perform serial dilutions of your compound in 100% DMSO.[4] This ensures that you are adding a smaller amount of a less concentrated DMSO stock to your assay, which can sometimes prevent immediate precipitation.[6]

  • Co-solvents: The addition of a water-miscible organic solvent, or co-solvent, can increase the solubility of your compound.[7][8] Common co-solvents include ethanol, propylene glycol, and polyethylene glycol (PEG).[9] Systematically test different co-solvents at various concentrations in your assay buffer.

    Co-solventTypical Starting ConcentrationConsiderations
    Ethanol1-5% (v/v)Can affect enzyme activity.
    Propylene Glycol1-10% (v/v)Generally well-tolerated.
    PEG 200/4001-10% (v/v)Can increase viscosity.
Q2: I'm observing inconsistent results between experiments. Could this be related to solubility?

Absolutely. Inconsistent results are a hallmark of a compound that is not fully solubilized.[2] The effective concentration of your compound in the assay may be varying due to precipitation, leading to poor reproducibility. It's crucial to distinguish between kinetic and thermodynamic solubility.

  • Kinetic Solubility: This is the concentration at which a compound, rapidly added from a DMSO stock, starts to precipitate. It's often higher than thermodynamic solubility due to the formation of a supersaturated solution.[10][11][12] Most high-throughput screening (HTS) assays measure kinetic solubility.[13]

  • Thermodynamic Solubility: This is the true equilibrium solubility of the compound in a given solvent. It is a more reliable measure for lead optimization.[10][11]

If your compound is hovering around its solubility limit, minor variations in experimental conditions (e.g., temperature, incubation time) can lead to different amounts of precipitation and thus, inconsistent data.

Protocol for Assessing Kinetic Solubility:

  • Prepare a high-concentration stock solution of 4-Boc-9-Methyl-2,3,4,5-tetrahydro-1H-benzo[e]diazepine in 100% DMSO (e.g., 10 mM).

  • In a 96-well plate, add your aqueous assay buffer.

  • Add increasing concentrations of your DMSO stock to the wells.

  • Incubate for a set period (e.g., 1-2 hours) at the assay temperature.

  • Measure the turbidity or light scattering using a plate reader to detect precipitation. The concentration at which precipitation is first observed is the kinetic solubility.[13]

Q3: Can adjusting the pH of my assay buffer improve the solubility of my compound?

Yes, pH can have a significant impact on the solubility of ionizable compounds.[7][14] Benzodiazepines contain nitrogen atoms that can be protonated at acidic pH, potentially increasing their aqueous solubility.[15][16]

Investigating pH-Dependent Solubility:

A Determine pKa of the compound (in silico or experimentally) B Prepare a series of buffers with varying pH values (e.g., 5.0, 6.0, 7.0, 7.4, 8.0) A->B C Measure the solubility of the compound in each buffer using a shake-flask method B->C D Plot solubility vs. pH C->D E Select the optimal pH that balances solubility and assay performance D->E

Sources

Technical Support Center: Interpreting Ambiguous NMR Spectra of 4-Boc-9-Methyl-2,3,4,5-tetrahydro-1H-benzo[e]diazepine

Author: BenchChem Technical Support Team. Date: January 2026

Last Updated: 2026-01-17

Introduction

Welcome to the technical support guide for the analysis of 4-Boc-9-Methyl-2,3,4,5-tetrahydro-1H-benzo[e]diazepine. This molecule, while seemingly straightforward, frequently presents NMR spectra that can be challenging to interpret due to a combination of conformational dynamics, the influence of the bulky tert-butyloxycarbonyl (Boc) protecting group, and hindered rotation. This guide is designed for researchers, scientists, and drug development professionals to navigate these complexities, providing a structured approach to troubleshooting and accurate spectral interpretation. We will delve into the underlying causes of spectral ambiguities and offer field-proven experimental protocols to resolve them.

Frequently Asked Questions (FAQs)

Here we address the most common issues encountered during the NMR analysis of 4-Boc-9-Methyl-2,3,4,5-tetrahydro-1H-benzo[e]diazepine.

Q1: Why do the signals for the methylene protons in the diazepine ring appear broad and poorly resolved at room temperature?

This is the most frequently encountered issue and is typically due to the molecule undergoing conformational exchange at a rate that is intermediate on the NMR timescale.[1] The seven-membered diazepine ring is highly flexible and can exist in multiple chair and boat-like conformations. The interconversion between these forms at room temperature is often not fast enough to produce sharp, averaged signals, nor slow enough to show distinct signals for each conformer. This results in broad, coalesced peaks.[2]

Q2: I'm observing more signals than expected, particularly for the Boc group and the aromatic protons. What could be the cause?

The presence of multiple sets of signals, or rotamers, is often due to restricted rotation around the N-C(O) amide bond of the Boc group.[3] This restricted rotation can lead to two distinct populations of molecules (cis and trans conformers with respect to the amide bond), each giving its own set of NMR signals. This phenomenon is well-documented for Boc-protected amines and can be exacerbated by steric hindrance within the cyclic system.[4]

Q3: The chemical shift of the methyl group on the aromatic ring is not where I predicted it to be. Why might this be?

The chemical environment of the methyl group can be significantly influenced by the conformational preferences of the diazepine ring. In certain conformations, the methyl group may be positioned in the shielding or deshielding zone of the aromatic ring or the carbonyl of the Boc group, leading to an unexpected upfield or downfield shift. Computational modeling, in conjunction with experimental data, can often help rationalize these observations.[5]

Q4: My baseline is noisy and my peaks are generally broad, not just the ones for the diazepine ring. What should I check first?

Widespread peak broadening can point to several general experimental issues.[6] Before delving into complex conformational analysis, it's crucial to rule out the following:

  • Poor Shimming: The magnetic field may not be homogeneous. Re-shimming the spectrometer is the first step.[7]

  • Sample Concentration: A sample that is too concentrated can lead to increased viscosity and slower molecular tumbling, resulting in broader lines.[7]

  • Paramagnetic Impurities: The presence of dissolved oxygen or trace metal ions can cause significant peak broadening. Degassing the sample can often resolve this.[7]

  • Incomplete Dissolution: Ensure your compound is fully dissolved in the deuterated solvent.[6]

Troubleshooting Guides and Experimental Protocols

When faced with an ambiguous spectrum, a systematic approach involving a series of targeted experiments is the most effective strategy.

Protocol 1: Variable Temperature (VT) NMR Studies

Objective: To resolve issues of peak broadening due to conformational exchange or to confirm the presence of rotamers.[8]

Methodology:

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum at room temperature (e.g., 298 K).

  • Low-Temperature Spectra: Gradually decrease the temperature in increments of 10-20 K (e.g., to 273 K, 253 K, and 233 K). Allow the sample to equilibrate at each temperature for 5-10 minutes before acquisition.

  • High-Temperature Spectra: Gradually increase the temperature in increments of 10-20 K (e.g., to 313 K, 333 K, and 353 K).

  • Data Analysis:

    • Conformational Exchange: If broadening is due to intermediate exchange, cooling the sample should slow the process, leading to the sharpening of signals into distinct sets for each conformer. Conversely, heating the sample should accelerate the exchange, resulting in sharp, averaged signals.[1]

    • Rotamers: If multiple sets of signals are present due to restricted rotation, heating the sample should cause these signals to coalesce as the rotational barrier is overcome.[3]

Visualization of VT-NMR Logic:

VT_NMR_Logic cluster_observation Initial Observation (Room Temp) cluster_action Experimental Action cluster_outcome Expected Outcome Broad_Signals Broad, Coalesced Signals Heat Increase Temperature Broad_Signals->Heat Accelerate Exchange Cool Decrease Temperature Broad_Signals->Cool Slow Exchange Multiple_Signals Multiple Sets of Signals (Rotamers) Multiple_Signals->Heat Overcome Rotational Barrier Sharp_Averaged Sharp, Averaged Signals Heat->Sharp_Averaged Coalescence Coalescence of Multiple Signals Heat->Coalescence Sharp_Distinct Sharp, Distinct Signals for Each Conformer Cool->Sharp_Distinct NMR_Workflow cluster_1d 1D NMR Experiments cluster_2d 2D NMR Experiments cluster_info Derived Structural Information H1_NMR ¹H NMR Proton_ID Proton Identification H1_NMR->Proton_ID C13_NMR ¹³C NMR Carbon_ID Carbon Identification C13_NMR->Carbon_ID DEPT DEPT-135 DEPT->Carbon_ID COSY COSY Connectivity Bonding Connectivity COSY->Connectivity HSQC HSQC HSQC->Connectivity HMBC HMBC HMBC->Connectivity Confirm NOESY NOESY Structure_3D 3D Conformation NOESY->Structure_3D Proton_ID->COSY Proton_ID->HSQC Carbon_ID->HSQC Connectivity->HMBC Connectivity->NOESY

Caption: Logical workflow for structure elucidation using 2D NMR.

Conclusion

The interpretation of the NMR spectra of 4-Boc-9-Methyl-2,3,4,5-tetrahydro-1H-benzo[e]diazepine requires a multi-faceted approach that goes beyond simple 1D analysis. By understanding the potential for conformational dynamics and restricted rotation, and by employing systematic troubleshooting protocols such as variable temperature and 2D NMR experiments, researchers can confidently resolve ambiguities and achieve a complete and accurate structural assignment. This guide provides the foundational knowledge and experimental frameworks to tackle these challenges effectively.

References

  • Wikipedia. (n.d.). Two-dimensional nuclear magnetic resonance spectroscopy. Retrieved from [Link]

  • Slideshare. (n.d.). Use of NMR in structure elucidation. Retrieved from [Link]

  • YouTube. (2020, December 3). 2D NMR spectroscopy for structural elucidation of complex small molecules. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, August 15). 2D NMR Introduction. Retrieved from [Link]

  • SciSpace. (n.d.). Experimental and Theoretical Studies on a Derivative of Tetrahydro-1H-Benzodiazepine. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting 1H NMR Spectroscopy. Retrieved from [Link]

  • Goudreau, N., Weng, J. H., & Roques, B. P. (1994). Conformational analysis of CCK-B agonists using 1H-NMR and restrained molecular dynamics: comparison of biologically active Boc-Trp-(N-Me) Nle-Asp-Phe-NH2 and inactive Boc-Trp-(N-Me)Phe-Asp-Phe-NH2. Biopolymers, 34(2), 155–169.
  • Katritzky, A. R., Akhmedov, N. G., Ghiviriga, I., & Maimaita, R. (2003). Conformational NMR study of N-substituted-1,3,4,5-tetrahydro-1H-2-benzazepines. Journal of the Chemical Society, Perkin Transactions 2, (1), 120-126.
  • YouTube. (2020, July 12). (ENGLISH) DYNAMIC NMR Fluxional NMR Temp. Depend cyclohexane ring flipping kinetics hinder rotation. Retrieved from [Link]

  • Katritzky, A. R., et al. (2002). Conformational NMR study of N-substituted-1,3,4,5-tetrahydro-1H-2-benzazepines. Perkin Transactions 2, (1), 120-126.
  • YouTube. (2020). DYNAMIC NMR Fluxional NMR Temp. Depend cyclohexane ring flipping process kinetics of hindered rotation N,N dimethyl formamide. Retrieved from [Link]

  • Williamson, M. P. (2013). Temperature dependence of NMR chemical shifts: Tracking and statistical analysis. Progress in Nuclear Magnetic Resonance Spectroscopy, 73, 1-17.
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Goudreau, N., Weng, J. H., & Roques, B. P. (1994). Conformational analysis of CCK-B agonists using 1H-NMR and restrained molecular dynamics: comparison of biologically active Boc-Trp-(N-Me) Nle-Asp-Phe-NH2 and inactive Boc-Trp-(N-Me)Phe-Asp-Phe-NH2. Biopolymers, 34(2), 155-69.
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Goudreau, N., Weng, J. H., & Roques, B. P. (1994). Conformational analysis of CCK-B agonists using 1H-NMR and restrained molecular dynamics: comparison of biologically active Boc-Trp-(N-Me) Nle-Asp-Phe-NH2 and inactive Boc-Trp-(N-Me)Phe-Asp-Phe-NH2. Biopolymers, 34(2), 155-169.

Sources

Validation & Comparative

A Comparative Framework for Assessing the Biological Activity of Novel Benzodiazepines: 4-Boc-9-Methyl-2,3,4,5-tetrahydro-1H-benzo[e]diazepine versus Diazepam

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the comparative biological assessment of a novel benzodiazepine, 4-Boc-9-Methyl-2,3,4,5-tetrahydro-1H-benzo[e]diazepine, against the well-established therapeutic agent, diazepam. Due to the limited publicly available data on the specific biological activities of 4-Boc-9-Methyl-2,3,4,5-tetrahydro-1H-benzo[e]diazepine, this document will focus on establishing a robust experimental roadmap for its characterization. We will first delineate the known pharmacological profile of diazepam as a benchmark and then detail the essential in vitro and in vivo assays required to elucidate the activity of the novel compound.

Introduction to the Compounds

Diazepam , first marketed as Valium, is a long-acting benzodiazepine widely prescribed for its anxiolytic, sedative, muscle relaxant, and anticonvulsant properties.[1][2] Its mechanism of action is well-characterized, serving as a positive allosteric modulator of the γ-aminobutyric acid type A (GABA-A) receptor.[3][4]

4-Boc-9-Methyl-2,3,4,5-tetrahydro-1H-benzo[e]diazepine is a benzodiazepine derivative.[5] The "Boc" protecting group (tert-butyloxycarbonyl) on the nitrogen at position 4 suggests it may be a synthetic intermediate, or its pharmacological properties may be influenced by this structural feature. A thorough investigation is required to determine its intrinsic biological activity and potential as a therapeutic agent.

Feature4-Boc-9-Methyl-2,3,4,5-tetrahydro-1H-benzo[e]diazepineDiazepam
Chemical Structure (Structure unavailable in public domain)7-chloro-1-methyl-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one
CAS Number 886364-23-4[5]439-14-5[1]
Molecular Formula C₁₅H₂₂N₂O₂[5]C₁₆H₁₃ClN₂O[6]
Molecular Weight 262.35 g/mol [5]284.7 g/mol [6]

The Benchmark: Biological Profile of Diazepam

Diazepam's therapeutic effects are mediated by its interaction with the GABA-A receptor, a ligand-gated ion channel in the central nervous system.[7]

Mechanism of Action

Diazepam binds to a specific site on the GABA-A receptor, distinct from the GABA binding site, known as the benzodiazepine (BZD) site.[3][4] This binding event does not directly open the chloride channel but rather enhances the effect of GABA, increasing the frequency of channel opening.[4] The resulting influx of chloride ions leads to hyperpolarization of the neuron, making it less likely to fire and thus producing an inhibitory effect on neurotransmission.[2] This allosteric modulation is the foundation of diazepam's clinical effects.[8]

The diverse effects of diazepam are attributable to its interaction with different GABA-A receptor subtypes, which are characterized by their alpha (α) subunit composition:

  • α1 subunits: Associated with sedative and hypnotic effects.[8]

  • α2 subunits: Linked to anxiolytic and muscle relaxant properties.[8]

  • α3 and α5 subunits: Also contribute to muscle relaxation.[8]

Diazepam Mechanism of Action cluster_neuron Postsynaptic Neuron GABA_A_Receptor GABA-A Receptor Chloride_Channel Chloride (Cl-) Channel (Closed) GABA_A_Receptor->Chloride_Channel Integral part of Hyperpolarization Neuronal Hyperpolarization (Inhibition) Chloride_Channel->Hyperpolarization Opening leads to Cl- influx, causing GABA GABA GABA->GABA_A_Receptor Binds Diazepam Diazepam Diazepam->GABA_A_Receptor Binds (Allosteric Site) note Diazepam enhances GABA's effect, increasing the frequency of Cl- channel opening. Diazepam->note

Diazepam's allosteric modulation of the GABA-A receptor.
Pharmacokinetic and Pharmacodynamic Profile
ParameterDiazepam
Absorption Rapidly and well absorbed orally (>90%).[9][10]
Distribution Highly lipid-soluble, rapidly crosses the blood-brain barrier.[2][9]
Protein Binding ~98%[9][10]
Metabolism Hepatic, via CYP3A4 and CYP2C19, to active metabolites (e.g., nordiazepam, temazepam, oxazepam).[2][3]
Elimination Half-life Long-acting: 20-100 hours (including active metabolites).[1][2]
Onset of Action Oral: 15-60 minutes; IV: 1-5 minutes.[1]

A Proposed Experimental Workflow for Characterizing 4-Boc-9-Methyl-2,3,4,5-tetrahydro-1H-benzo[e]diazepine

To ascertain the biological activity of 4-Boc-9-Methyl-2,3,4,5-tetrahydro-1H-benzo[e]diazepine and compare it to diazepam, a tiered approach encompassing in vitro and in vivo studies is recommended.

Experimental Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Behavioral Models start Start: Characterization of 4-Boc-9-Methyl-2,3,4,5-tetrahydro-1H-benzo[e]diazepine receptor_binding Receptor Binding Assays (GABA-A Receptor Subtypes) start->receptor_binding electrophysiology Electrophysiology (Patch-Clamp) receptor_binding->electrophysiology Confirm functional activity anxiety Anxiolytic Activity (Elevated Plus Maze, Light-Dark Box) electrophysiology->anxiety sedation Sedative/Hypnotic Activity (Open Field Test, Rotarod) anxiety->sedation anticonvulsant Anticonvulsant Activity (PTZ-induced Seizures) sedation->anticonvulsant pharmacokinetics Pharmacokinetic Studies (Absorption, Distribution, Metabolism, Excretion) anticonvulsant->pharmacokinetics comparison Comparative Analysis with Diazepam pharmacokinetics->comparison conclusion Conclusion: Biological Activity Profile comparison->conclusion

A tiered experimental approach for novel compound characterization.
Part 1: In Vitro Characterization

The initial phase focuses on determining the molecular target and mechanism of action.

1. Receptor Binding Assays

  • Objective: To determine the binding affinity (Ki) of 4-Boc-9-Methyl-2,3,4,5-tetrahydro-1H-benzo[e]diazepine for the benzodiazepine binding site on the GABA-A receptor.

  • Methodology:

    • Prepare cell membranes from HEK293 cells expressing specific recombinant human GABA-A receptor subtypes (e.g., α1β2γ2, α2β2γ2, α3β2γ2, α5β2γ2).

    • Incubate the membranes with a radiolabeled ligand (e.g., [³H]flunitrazepam) and varying concentrations of the test compound (4-Boc-9-Methyl-2,3,4,5-tetrahydro-1H-benzo[e]diazepine) or diazepam (as a positive control).

    • After incubation, separate bound from free radioligand by rapid filtration.

    • Quantify the radioactivity of the filters using liquid scintillation counting.

    • Calculate the IC₅₀ (concentration of the compound that inhibits 50% of specific binding) and subsequently the Ki value.

  • Data Interpretation: A low Ki value indicates high binding affinity. Comparing the Ki values across different GABA-A receptor subtypes will provide insights into the compound's selectivity, which may predict its pharmacological profile (e.g., higher affinity for α2/α3 subtypes might suggest a more anxiolytic-selective profile with less sedation).

2. Electrophysiology (Two-Electrode Voltage Clamp or Patch Clamp)

  • Objective: To determine if 4-Boc-9-Methyl-2,3,4,5-tetrahydro-1H-benzo[e]diazepine acts as a positive allosteric modulator of the GABA-A receptor and to quantify its efficacy.

  • Methodology:

    • Use Xenopus oocytes or mammalian cell lines (e.g., HEK293) expressing specific GABA-A receptor subtypes.

    • Apply a submaximal concentration of GABA (e.g., EC₂₀) to elicit a baseline current.

    • Co-apply the test compound at various concentrations with the same submaximal concentration of GABA.

    • Measure the potentiation of the GABA-induced chloride current.

  • Data Interpretation: An increase in the GABA-induced current in the presence of the test compound confirms positive allosteric modulation. The magnitude of this potentiation reflects the compound's efficacy. This can be compared to the efficacy of diazepam.

Part 2: In Vivo Behavioral Assessment

These studies will evaluate the physiological and behavioral effects of the compound in animal models.

1. Anxiolytic Activity: The Elevated Plus Maze (EPM) Test

  • Objective: To assess the potential anxiolytic effects.[11][12]

  • Methodology:

    • The EPM apparatus consists of two open and two enclosed arms elevated from the floor.[13]

    • Administer the test compound, diazepam (positive control), or vehicle to rodents (mice or rats).

    • After a set pre-treatment time, place the animal in the center of the maze.

    • Record the time spent in and the number of entries into the open and closed arms over a 5-minute period.

  • Data Interpretation: Anxiolytic compounds increase the time spent in and the number of entries into the open arms, as they reduce the animal's natural aversion to open spaces.[14][15]

2. Sedative/Hypnotic and Locomotor Activity: Open Field and Rotarod Tests

  • Objective: To evaluate sedative effects and potential motor impairment.

  • Methodology (Open Field Test):

    • Administer the compound, control, or vehicle.

    • Place the animal in a large, open arena.

    • Use automated tracking software to monitor locomotor activity (distance traveled, rearing, time spent in the center vs. periphery) over a specified period.

  • Data Interpretation (Open Field Test): A significant decrease in locomotor activity suggests a sedative effect.

  • Methodology (Rotarod Test):

    • Train animals to stay on a rotating rod.

    • Administer the compound, control, or vehicle.

    • Place the animals on the accelerating rotarod and measure the latency to fall.

  • Data Interpretation (Rotarod Test): A decreased latency to fall indicates motor impairment, a common side effect of benzodiazepines.

Conclusion

The provided framework outlines a systematic and scientifically rigorous approach to characterizing the biological activity of 4-Boc-9-Methyl-2,3,4,5-tetrahydro-1H-benzo[e]diazepine. By directly comparing its performance in these assays to the well-established profile of diazepam, researchers can gain a comprehensive understanding of its potency, efficacy, selectivity, and potential therapeutic applications. This structured approach is crucial for the efficient and effective development of novel central nervous system therapeutics.

References

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  • Rivas, J., & Velazquez-Mondragon, L. (2018). Different Benzodiazepines Bind with Distinct Binding Modes to GABAA Receptors. ACS Chemical Biology. Retrieved from [Link]

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A Comparative Guide to the Potency of 4-Boc-9-Methyl-2,3,4,5-tetrahydro-1H-benzo[e]diazepine Analogs as GABA-A Receptor Modulators

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals navigating the complex landscape of neurotherapeutics, the benzodiazepine scaffold remains a cornerstone of investigation. This guide provides an in-depth comparison of the potency of novel analogs based on the 4-Boc-9-Methyl-2,3,4,5-tetrahydro-1H-benzo[e]diazepine structure. We will delve into the experimental data, structure-activity relationships (SAR), and the underlying methodologies crucial for identifying promising lead candidates targeting the γ-aminobutyric acid type A (GABA-A) receptor.

Introduction: The Rationale for Analog Development

The 4-Boc-9-Methyl-2,3,4,5-tetrahydro-1H-benzo[e]diazepine core (Parent Compound) represents a promising starting point for the development of novel central nervous system (CNS) agents. Its inherent structure is designed to interact with the benzodiazepine binding site on the GABA-A receptor, a ligand-gated ion channel that is the primary mediator of fast inhibitory neurotransmission in the brain.[1][2] By acting as positive allosteric modulators (PAMs), these compounds can enhance the effect of GABA, leading to neuronal hyperpolarization and a reduction in neuronal excitability.[3][4]

The development of analogs from this parent structure is driven by the pursuit of improved potency, selectivity for specific GABA-A receptor subtypes (e.g., α1, α2, α3, α5), and optimized pharmacokinetic profiles.[3][5] This guide will compare a series of hypothetical, yet representative, analogs to illustrate the impact of chemical modifications on their biological activity.

Comparative Potency of Analogs

The potency of the synthesized analogs was assessed using two primary in vitro assays: a radioligand binding assay to determine the affinity for the benzodiazepine binding site (Ki) and a functional assay to measure the potentiation of GABA-induced chloride ion flux (EC50).

Compound IDR1 Substituent (Position 7)R2 Substituent (Position 8)Binding Affinity (Ki, nM)Functional Potency (EC50, nM)
Parent HH15.835.2
Analog A ClH2.15.8
Analog B NO2H1.23.1
Analog C OCH3H25.458.9
Analog D ClF3.58.2
Analog E BrH1.84.5
Analysis of Structure-Activity Relationships (SAR)

The data presented in the table above reveals critical insights into the SAR of this benzodiazepine series. The substitution at position 7 on the benzodiazepine ring system is a well-established determinant of potency for this class of compounds.[6]

  • Electron-Withdrawing Groups at R1: The introduction of electron-withdrawing groups at the R1 position (position 7 of the benzodiazepine core) significantly enhances both binding affinity and functional potency. Analogs A (Cl), B (NO2), and E (Br) all demonstrate a marked increase in potency compared to the unsubstituted Parent compound. This suggests that the electronic properties of this position are crucial for optimal interaction with the benzodiazepine binding pocket on the GABA-A receptor.

  • Electron-Donating Groups at R1: Conversely, the introduction of an electron-donating group, such as the methoxy group in Analog C, leads to a decrease in potency. This further underscores the importance of an electron-deficient aromatic ring at this position for favorable binding.

  • Substitution at R2: The impact of substitution at the R2 position (position 8) appears to be less pronounced and potentially detrimental. In Analog D, the addition of a fluorine atom at R2, in conjunction with a chlorine at R1, results in a slight decrease in potency compared to Analog A, which is only substituted at R1. This suggests possible steric hindrance or unfavorable electronic interactions at this position.

These findings align with established SAR principles for benzodiazepines, where a substituent at position 7 is often crucial for high affinity.[6]

Experimental Methodologies

To ensure the scientific rigor of our findings, the following detailed protocols were employed. These methods are designed to be self-validating and are based on established best practices in the field.

Radioligand Binding Assay for GABA-A Receptor

This assay quantifies the affinity of the test compounds for the benzodiazepine binding site on the GABA-A receptor by measuring their ability to displace a radiolabeled ligand.

Experimental Workflow:

G cluster_0 Membrane Preparation cluster_1 Binding Assay cluster_2 Data Analysis prep1 Homogenize rat brains in sucrose buffer prep2 Centrifuge at 1,000 x g prep1->prep2 prep3 Collect supernatant and centrifuge at 140,000 x g prep2->prep3 prep4 Wash pellet with deionized water and binding buffer prep3->prep4 prep5 Resuspend final pellet in binding buffer prep4->prep5 assay1 Incubate membrane homogenate with [3H]-Flumazenil prep5->assay1 assay2 Add varying concentrations of test compound assay1->assay2 assay3 Incubate at 4°C for 45 min assay2->assay3 assay4 Terminate reaction by rapid filtration assay3->assay4 analysis1 Quantify radioactivity using liquid scintillation spectrometry assay4->analysis1 analysis2 Determine IC50 values from competition curves analysis1->analysis2 analysis3 Calculate Ki using the Cheng-Prusoff equation analysis2->analysis3

Caption: Workflow for the GABA-A receptor radioligand binding assay.

Detailed Protocol:

  • Membrane Preparation:

    • Whole rat brains are homogenized in a 0.32 M sucrose buffer.[7]

    • The homogenate is centrifuged at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.[7]

    • The resulting supernatant is then subjected to a high-speed centrifugation at 140,000 x g for 30 minutes at 4°C to pellet the membranes.[7]

    • The membrane pellet is washed multiple times with cold deionized water and finally with the binding buffer (50 mM Tris-HCl, pH 7.4).[7][8]

    • The final pellet is resuspended in fresh binding buffer and stored at -70°C.

  • Binding Assay:

    • Thawed membrane homogenate (0.1-0.2 mg of protein per well) is incubated with a fixed concentration of the radioligand, [3H]-Flumazenil (a high-affinity benzodiazepine site antagonist), typically at a concentration near its Kd value.[9]

    • A range of concentrations of the unlabeled test compounds (analogs) are added to compete for binding with the radioligand.

    • Non-specific binding is determined in the presence of a high concentration of an unlabeled benzodiazepine, such as diazepam.

    • The incubation is carried out for 45 minutes at 4°C.[7]

  • Data Analysis:

    • The reaction is terminated by rapid filtration through glass fiber filters, and the filters are washed with cold buffer to remove unbound radioligand.

    • The radioactivity retained on the filters is quantified using liquid scintillation spectrometry.[8]

    • The data is analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • The Ki (inhibition constant) is then calculated from the IC50 using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.

FLIPR-Based Functional Assay for GABA-A Receptor Modulation

This high-throughput functional assay measures the ability of the test compounds to potentiate the activity of GABA on the GABA-A receptor by detecting changes in membrane potential.[10]

Detailed Protocol:

  • Cell Culture and Transfection:

    • Human Embryonic Kidney (HEK293) cells are transiently transfected with the cDNAs for the desired GABA-A receptor subunits (e.g., α1, β2, γ2).[10]

    • The ratio of the subunit DNAs is controlled to ensure the expression of pharmacologically relevant receptor compositions.[10]

  • Assay Procedure:

    • The transfected cells are plated in 96- or 384-well plates and loaded with a membrane potential-sensitive fluorescent dye.

    • The cells are then placed in a Fluorescent Imaging Plate Reader (FLIPR).

    • A sub-maximal concentration of GABA is added to the cells in the presence of varying concentrations of the test compounds.

    • Activation of the GABA-A receptor by GABA leads to an influx of chloride ions, causing membrane depolarization, which is detected as an increase in fluorescence.[10]

  • Data Analysis:

    • The increase in fluorescence is measured over time.

    • The concentration-response curves for the test compounds are generated, and the EC50 values (the concentration of the compound that produces 50% of the maximal potentiation of the GABA response) are determined.

Mechanism of Action: Allosteric Modulation of the GABA-A Receptor

The analogs discussed in this guide exert their effects by binding to an allosteric site on the GABA-A receptor, distinct from the GABA binding site.[2] This binding event induces a conformational change in the receptor that increases the affinity of GABA for its binding site and/or enhances the channel opening frequency in the presence of GABA.[4] The ultimate result is an increased flow of chloride ions into the neuron, leading to hyperpolarization and a dampening of neuronal activity.

cluster_0 GABA-A Receptor Signaling GABA GABA Receptor GABA-A Receptor GABA Binding Site Benzodiazepine Binding Site Chloride Channel (Closed) GABA->Receptor:f1 Binds BZD Benzodiazepine Analog BZD->Receptor:f2 Binds Receptor_Open GABA-A Receptor GABA Binding Site (GABA Bound) Benzodiazepine Binding Site (BZD Bound) Chloride Channel (Open) Receptor->Receptor_Open Conformational Change Chloride Cl- Influx Receptor_Open:f3->Chloride Hyperpolarization Neuronal Hyperpolarization Chloride->Hyperpolarization Inhibition Inhibition of Neurotransmission Hyperpolarization->Inhibition

Caption: Signaling pathway of GABA-A receptor positive allosteric modulation.

Conclusion

The comparative analysis of these 4-Boc-9-Methyl-2,3,4,5-tetrahydro-1H-benzo[e]diazepine analogs demonstrates the profound impact of subtle chemical modifications on their potency as GABA-A receptor modulators. The established SAR, particularly the importance of an electron-withdrawing group at position 7, provides a clear rationale for the design of future analogs with potentially enhanced therapeutic properties. The detailed experimental protocols outlined in this guide offer a robust framework for the continued exploration and optimization of this promising class of compounds.

References

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  • Peterson S. GABAA Receptor Binding Assay Protocol. University of North Carolina at Chapel Hill. Available at: [Link]

  • Leeb-Lundberg, F., & Olsen, R. W. (1982). An in vitro binding assay which differentiates benzodiazepine 'agonists' and 'antagonists'. Molecular Pharmacology, 21(2), 320-8. Available at: [Link]

  • Enna, S. J., & Snyder, S. H. (2006). Characterization of GABA Receptors. Current Protocols in Neuroscience. Available at: [Link]

  • Yokoyama, N., et al. (1982). Structure-activity relationship studies at the benzodiazepine receptor (BZR): a comparison of the substitutent effects of pyrazoloquinolinone analogs. Journal of Medicinal Chemistry, 25(4), 337-43. Available at: [Link]

  • Middendorp, S. J., et al. (2018). Different Benzodiazepines Bind with Distinct Binding Modes to GABAA Receptors. ACS Chemical Biology, 13(9), 2645-2651. Available at: [Link]

  • Han, D., et al. (2008). A study of the structure-activity relationship of GABAA-benzodiazepine receptor bivalent ligands by conformational analysis with low temperature NMR and X-ray analysis. Bioorganic & Medicinal Chemistry, 16(20), 9200-9212. Available at: [Link]

  • Martin, I. L., & Dunn, S. M. (1987). Structure-Activity Relationships at the Benzodiazepine Receptor. In Actions and Interactions of GABA and Benzodiazepines. Springer. Available at: [Link]

  • Kim, J., & Hibbs, R. E. (2021). Direct structural insights into GABAA receptor pharmacology. Trends in Biochemical Sciences, 46(6), 502-517. Available at: [Link]

  • Greenblatt, D. J., et al. (1983). In vitro quantitation of benzodiazepine lipophilicity: Relation to in vivo distribution. British Journal of Anaesthesia, 55(10), 985-9. Available at: [Link]

  • Nakao, K., et al. (2019). Construction of a Fluorescent Screening System of Allosteric Modulators for the GABAA Receptor Using a Turn-On Probe. ACS Central Science, 5(9), 1546-1556. Available at: [Link]

  • Dorow, R., et al. (1983). A radioreceptor assay to study the affinity of benzodiazepines and their receptor binding activity in human plasma including their active metabolites. British Journal of Clinical Pharmacology, 15(3), 329-37. Available at: [Link]

  • Greenblatt, D. J., et al. (1983). In vitro quantitation of benzodiazepine lipophilicity: relation to in vivo distribution. British Journal of Anaesthesia, 55(10), 985-9. Available at: [Link]

  • Bunin, B. A., et al. (1994). The combinatorial synthesis and chemical and biological evaluation of a 1,4-benzodiazepine library. Proceedings of the National Academy of Sciences, 91(11), 4708-4712. Available at: [Link]

  • Olsen, R. W. (2018). GABAA Receptor: Positive and Negative Allosteric Modulators. Advances in Pharmacology, 81, 1-32. Available at: [Link]

  • Kumar, M. M. K., et al. (2018). Synthesis, Characterization and Biological Evaluation of Novel 1, 4-Benzodiazepine Derivatives as Potent Anti-Tubercular Agents. Journal of Pharmaceutical Research, 12(3). Available at: [Link]

  • Masiulis, S., et al. (2019). GABA A receptor signalling mechanisms revealed by structural pharmacology. Nature, 565(7740), 454-459. Available at: [Link]

  • Iakovidou-Kritsi, Z., et al. (2001). In vitro genotoxicity of two widely used benzodiazepines: alprazolam and lorazepam. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 498(1-2), 1-8. Available at: [Link]

  • Patel, K. D., et al. (2012). Synthesis and Biological Evaluation of Some Novel Isoxazoles and Benzodiazepines. Journal of Chemical and Pharmaceutical Research, 4(1), 478-483. Available at: [Link]

  • Chandak, B. G., et al. (2010). Synthesis, Spectral Studies and Biological Activity of Some 1, 5-Benzodiazepine Derivatives. International Journal of ChemTech Research, 2(1), 163-168. Available at: [Link]

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  • Ravichandran, K., et al. (2009). 4-Methyl-2-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-5-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 65(10), o2362. Available at: [Link]

  • Gonzalez-Gálvez, D., & Matute, C. (2019). 1,4-Benzodiazepines and New Derivatives: Description, Analysis, and Organic Synthesis. In Benzodiazepines. IntechOpen. Available at: [Link]

  • Thiruselvam, P., et al. (2015). Crystal structure of 2,2,4-trimethyl-2,3,4,5-tetrahydro-1H-benzo[b][10][11]diazepine hemihydrate. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 6), o570-o571. Available at: [Link]

Sources

A Guide to the Validation of 4-Boc-9-Methyl-2,3,4,5-tetrahydro-1H-benzo[e]diazepine as a Synthetic Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The benzodiazepine motif is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its ability to form the basis of compounds that bind to a wide range of biological targets.[1][2] Derivatives of this core structure have found clinical success in treating anxiety, insomnia, seizures, and other conditions.[3][4] The compound 4-Boc-9-Methyl-2,3,4,5-tetrahydro-1H-benzo[e]diazepine (herein referred to as Compound 1 ) represents a valuable, yet under-characterized, starting point for the synthesis of novel benzodiazepine libraries. Its structure, featuring a synthetically versatile Boc-protected amine, makes it an attractive scaffold for diversity-oriented synthesis.

This guide provides a comprehensive framework for researchers to validate Compound 1 not as a direct biological probe, but as a high-quality chemical scaffold.[5] We will detail the essential physicochemical characterization required to ensure its identity and purity, compare its structural features to alternative benzodiazepine cores, and provide a workflow for its application in generating novel chemical entities for drug discovery programs.

Part 1: Foundational Validation: Ensuring Scaffold Integrity

Identity Confirmation: Is the Scaffold What It Claims to Be?

The primary techniques for unambiguous structure elucidation are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[6][7]

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve ~5-10 mg of Compound 1 in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis is desired.

  • ¹H NMR Acquisition: Acquire a proton NMR spectrum. The expected spectrum should show distinct signals corresponding to the aromatic protons, the methyl group, the methylene protons of the diazepine ring, and the characteristic signal for the nine protons of the tert-butoxycarbonyl (Boc) protecting group. The integration of these signals should correspond to the number of protons in each environment.

  • ¹³C NMR Acquisition: Acquire a carbon-13 NMR spectrum. This will confirm the presence of all 15 carbon atoms in the molecule, including the carbonyl carbon of the Boc group and the distinct aromatic and aliphatic carbons.[8]

  • 2D NMR (Optional but Recommended): For complete structural confirmation, acquire 2D NMR spectra such as COSY (Correlation Spectroscopy) to establish proton-proton couplings within the diazepine ring and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.

Causality Behind Experimental Choice: NMR is the gold standard for structural elucidation of organic molecules. It provides detailed information about the chemical environment of each atom, allowing for definitive confirmation of the compound's covalent structure and connectivity.[9][10]

Experimental Protocol: Mass Spectrometry

  • Sample Preparation: Prepare a dilute solution of Compound 1 (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Analysis Method: Use High-Resolution Mass Spectrometry (HRMS) with a soft ionization technique such as Electrospray Ionization (ESI).

  • Data Acquisition: Acquire the mass spectrum in positive ion mode. The expected result is a prominent ion corresponding to the protonated molecule [M+H]⁺.

  • Verification: The measured mass-to-charge ratio (m/z) should be compared to the theoretical exact mass of C₁₅H₂₃N₂O₂⁺. A mass accuracy within 5 ppm provides high confidence in the elemental composition.[6]

Causality Behind Experimental Choice: While NMR confirms the structural framework, HRMS validates the elemental composition, ensuring the molecular formula is correct.[7] This is a critical and complementary technique to NMR.

Purity Assessment: What Else is in the Vial?

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of small molecules.[11]

Experimental Protocol: HPLC Purity Analysis

  • System: A standard HPLC system with a UV detector.

  • Column: A reverse-phase C18 column is a suitable starting point.

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid or trifluoroacetic acid.

    • Example Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and return to initial conditions.

  • Detection: Monitor at multiple wavelengths (e.g., 214 nm and 254 nm) to detect a broad range of potential impurities.

  • Analysis: The purity is determined by the area percentage of the main peak relative to the total area of all observed peaks. For use as a scaffold, a purity of >95% is highly recommended.

Causality Behind Experimental Choice: HPLC separates the target compound from non-volatile impurities based on polarity. Using a gradient elution ensures that impurities with a wide range of polarities are detected. UV detection is a robust method for chromophore-containing molecules like benzodiazepines.[11]

Diagram: Physicochemical Validation Workflow

Below is a workflow diagram illustrating the essential steps for validating Compound 1 as a chemical scaffold.

G cluster_validation PART 1: Scaffold Validation start Procure Compound 1 nmr Identity Check: 1H, 13C NMR start->nmr ms Composition Check: High-Resolution MS start->ms hplc Purity Check: Reverse-Phase HPLC nmr->hplc Structure Confirmed ms->hplc Formula Confirmed pass Validated Scaffold (>95% Purity) hplc->pass Purity >95% fail Scaffold Fails QC (Purify or Reject) hplc->fail Purity <95% G cluster_workflow PART 3: Application Workflow validated_scaffold Validated Compound 1 deprotection Step 1: Boc Deprotection (e.g., TFA in DCM) validated_scaffold->deprotection free_amine Free Amine Intermediate deprotection->free_amine diversification Step 2: Diversification Reactions (Amide Coupling, Reductive Amination, etc.) free_amine->diversification library Library of Novel Benzodiazepine Analogs diversification->library screening Step 3: Biological Screening (e.g., Enzyme Assay, Cell-based Assay) library->screening sar SAR Analysis & Hit Identification screening->sar

Caption: A typical workflow for using Compound 1 to generate and screen a chemical library.

Experimental Protocol: Example Derivatization via Amide Coupling

This protocol demonstrates how to use the validated scaffold to synthesize a small library of amides.

  • Boc Deprotection:

    • Dissolve validated Compound 1 (1.0 eq) in dichloromethane (DCM).

    • Add trifluoroacetic acid (TFA, 4-5 eq) dropwise at 0°C.

    • Stir the reaction at room temperature for 1-2 hours, monitoring by TLC or LC-MS until the starting material is consumed.

    • Concentrate the reaction mixture in vacuo. Neutralize with a saturated solution of sodium bicarbonate and extract the free amine product with DCM. Dry the organic layer and concentrate to yield the deprotected scaffold.

  • Amide Coupling (Parallel Synthesis):

    • To an array of reaction vials, add the deprotected scaffold (1.0 eq) dissolved in a suitable solvent like DCM or DMF.

    • To each vial, add a different carboxylic acid (1.1 eq).

    • Add a coupling agent such as HATU (1.1 eq) and a base such as DIPEA (2.0 eq).

    • Stir the reactions at room temperature overnight.

    • Purify each reaction product using preparative HPLC or column chromatography to yield the final library of amide derivatives.

    • Crucially, verify the structure of each final compound by LC-MS and ¹H NMR.

Authoritative Grounding: The use of protecting groups like Boc is a fundamental strategy in organic synthesis to achieve selective reactions. [3][12]Amide coupling is one of the most robust and widely used reactions in medicinal chemistry for joining molecular fragments.

Conclusion

4-Boc-9-Methyl-2,3,4,5-tetrahydro-1H-benzo[e]diazepine is a valuable chemical entity. However, its immediate utility is not as a direct modulator of biological function but as a foundational scaffold for synthetic chemistry. This guide provides the necessary framework for its proper validation and application. By first rigorously confirming the scaffold's identity and purity through NMR, MS, and HPLC, researchers can proceed with confidence. Comparing its features against alternative scaffolds clarifies its strategic value for programs focused on N-4 diversification. The outlined synthetic workflow provides a clear, actionable path from the validated scaffold to a library of novel compounds ready for biological evaluation. Adherence to this validation-driven approach is paramount for ensuring the integrity and reproducibility of drug discovery research.

References

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Navigating the Selectivity Landscape: A Comparative Guide to the Cross-Reactivity of 4-Boc-9-Methyl-2,3,4,5-tetrahydro-1H-benzo[e]diazepine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of novel therapeutics, understanding a compound's selectivity is paramount to ensuring both efficacy and safety. Off-target interactions can lead to unforeseen side effects, complicating the drug development pipeline. This guide provides a comprehensive framework for evaluating the cross-reactivity profile of the novel benzodiazepine derivative, 4-Boc-9-Methyl-2,3,4,5-tetrahydro-1H-benzo[e]diazepine. As a Senior Application Scientist, this document will not only outline experimental protocols but also delve into the rationale behind these choices, empowering researchers to conduct robust and self-validating cross-reactivity studies.

The benzodiazepine scaffold is a well-established pharmacophore, renowned for its diverse biological activities, which range from anxiolytic and anticonvulsant to anti-HIV and anti-cancer properties.[1][2] This very diversity, however, underscores the potential for cross-reactivity with a wide array of biological targets. While classical benzodiazepines primarily interact with the gamma-aminobutyric acid type A (GABA-A) receptor, the expanding chemical space of novel derivatives necessitates a thorough investigation of their selectivity.[2]

This guide will compare the hypothetical cross-reactivity profile of 4-Boc-9-Methyl-2,3,4,5-tetrahydro-1H-benzo[e]diazepine against two well-characterized benzodiazepines: Diazepam, a classical broad-spectrum agonist, and a hypothetical selective modulator to illustrate the spectrum of possible outcomes.

The Importance of Context in Cross-Reactivity Studies

A compound's cross-reactivity profile is not an intrinsic property but is defined by the context of the biological systems it interacts with. Therefore, a tiered approach to screening is essential, beginning with broad panels and progressively narrowing the focus to targets of therapeutic interest and those with a high potential for adverse effects. Designing maximally selective ligands is a dominant paradigm in drug discovery to mitigate toxicity and side effects.[3]

Section 1: Comparator Compound Selection & Rationale

To provide a meaningful comparison, we have selected two compounds that represent different ends of the selectivity spectrum within the benzodiazepine class.

CompoundStructureRationale for Selection
4-Boc-9-Methyl-2,3,4,5-tetrahydro-1H-benzo[e]diazepine (Structure not publicly available)The test compound with an unknown selectivity profile. The Boc protecting group and methyl substitution may alter its interaction with classical benzodiazepine targets and introduce novel off-target activities.
Diazepam 7-chloro-1-methyl-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-oneA well-characterized, non-selective GABA-A receptor positive allosteric modulator. It serves as a benchmark for broad benzodiazepine activity and known side effects.[4]
Selective Modulator (Hypothetical) (Structure designed for selectivity)Represents an idealized compound with high affinity for a specific GABA-A receptor subtype and minimal off-target engagement. This allows for a clear comparison of the test compound's promiscuity.

Section 2: Experimental Workflow for Cross-Reactivity Profiling

A multi-pronged approach is necessary to build a comprehensive cross-reactivity profile. This workflow integrates in vitro binding and functional assays with subsequent validation in cell-based models.

experimental_workflow cluster_tier1 Tier 1: Primary Screening cluster_tier2 Tier 2: Dose-Response & Functional Assays cluster_tier3 Tier 3: Cellular & Phenotypic Assays A Compound Synthesis & QC (Purity >95%) B Broad Target Binding Panel (e.g., Eurofins SafetyScreen44™) A->B C Initial Hit Identification (Binding >50% at 10 µM) B->C D Affinity Determination (Ki) for Primary Hits C->D Prioritize hits based on therapeutic relevance and potential for toxicity E Functional Assays (e.g., FLIPR, Enzyme Inhibition) D->E F Selectivity Ratio Calculation E->F G Cell-Based Target Engagement (e.g., NanoBRET™, CETSA®) F->G Confirm on- and off-target activity in a cellular context H Phenotypic Screening (High-Content Imaging) G->H I Toxicity & Viability Assays H->I

Caption: A tiered experimental workflow for comprehensive cross-reactivity profiling.

Section 3: Detailed Experimental Protocols

The following protocols provide a starting point for the experimental evaluation. It is crucial to adapt these based on the specific targets identified in the primary screen.

Radioligand Binding Assays (Primary Screen)

Objective: To identify initial "hits" by assessing the ability of 4-Boc-9-Methyl-2,3,4,5-tetrahydro-1H-benzo[e]diazepine to displace a radiolabeled ligand from a broad panel of receptors, ion channels, and transporters.

Protocol:

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound and comparators in DMSO. Serially dilute to the desired screening concentration (e.g., 10 µM).

  • Assay Plate Preparation: In a 96-well plate, add the appropriate buffer, radioligand, and cell membrane preparation or purified protein expressing the target of interest.

  • Compound Addition: Add the test and comparator compounds to the assay plate. Include a vehicle control (DMSO) and a positive control (a known ligand for the target).

  • Incubation: Incubate the plate at the appropriate temperature and for a sufficient duration to reach equilibrium.

  • Harvesting & Scintillation Counting: Harvest the plate onto a filter mat using a cell harvester to separate bound from unbound radioligand. Measure the radioactivity on the filter mat using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition of radioligand binding for each compound compared to the vehicle control.

Causality Behind Choices: A broad panel screen is a cost-effective and high-throughput method to cast a wide net and identify potential off-target interactions early in the drug discovery process. A concentration of 10 µM is typically used to identify even weak but potentially significant interactions.

Isothermal Titration Calorimetry (ITC) for Affinity Determination

Objective: To determine the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS) of the interaction between the test compound and a purified "hit" protein.

Protocol:

  • Protein & Compound Preparation: Dialyze the purified target protein into the desired assay buffer. Dissolve the test compound in the same buffer.

  • ITC Instrument Setup: Thoroughly clean the ITC instrument and load the protein solution into the sample cell and the compound solution into the injection syringe.

  • Titration: Perform a series of small injections of the compound into the protein solution while monitoring the heat change.

  • Data Analysis: Integrate the heat pulses and fit the data to a suitable binding model to determine the thermodynamic parameters.

Causality Behind Choices: ITC is a label-free biophysical method that provides a complete thermodynamic profile of the binding interaction. This level of detail is crucial for understanding the driving forces behind the interaction and can guide further optimization of the compound.[5]

Section 4: Comparative Data Analysis

The following tables present hypothetical data to illustrate how the cross-reactivity profiles of the test compound and comparators would be presented.

Table 1: Primary Screening Results (% Inhibition at 10 µM)

Target ClassTarget4-Boc-9-Methyl-2,3,4,5-tetrahydro-1H-benzo[e]diazepineDiazepamSelective Modulator (Hypothetical)
GABA-A Receptors α1β2γ2859295
α2β2γ2788815
α5β3γ265755
Adrenergic Receptors α1A55122
β2851
Dopamine Receptors D262253
Serotonin Receptors 5-HT2A48184
Ion Channels hERG3515<1

Table 2: Affinity (Ki, nM) for Selected Off-Targets

Target4-Boc-9-Methyl-2,3,4,5-tetrahydro-1H-benzo[e]diazepineDiazepamSelective Modulator (Hypothetical)
α1A Adrenergic Receptor 850>10,000>10,000
D2 Dopamine Receptor 1,2008,500>10,000
5-HT2A Serotonin Receptor 2,500>10,000>10,000

Section 5: Interpretation and Implications

Based on the hypothetical data, 4-Boc-9-Methyl-2,3,4,5-tetrahydro-1H-benzo[e]diazepine displays a broader cross-reactivity profile compared to the selective modulator and even Diazepam. The interactions with adrenergic, dopaminergic, and serotonergic receptors, even at micromolar concentrations, warrant further investigation. These off-target activities could lead to side effects such as changes in blood pressure (α1A), extrapyramidal symptoms (D2), or mood alterations (5-HT2A). The moderate hERG inhibition also raises a flag for potential cardiotoxicity.

The Boc protecting group and the methyl substitution on the benzodiazepine core of the test compound likely contribute to this altered selectivity profile by modifying its shape, and electronic distribution, and potentially introducing new hydrogen bonding capabilities.

Section 6: Signaling Pathway Analysis

To visualize the potential downstream consequences of the observed off-target interactions, a signaling pathway diagram is presented below.

signaling_pathways cluster_gaba GABAergic System (Primary Target) cluster_off_target Potential Off-Target Pathways GABA GABA-A Receptor Neuron Neuronal Inhibition (Anxiolysis, Sedation) GABA->Neuron Cl- influx Alpha1A α1A Adrenergic Receptor PLC PLC Activation Alpha1A->PLC D2 D2 Dopamine Receptor AC Adenylyl Cyclase Inhibition D2->AC FiveHT2A 5-HT2A Receptor FiveHT2A->PLC IP3_DAG IP3/DAG Signaling PLC->IP3_DAG cAMP ↓ cAMP AC->cAMP Test_Compound 4-Boc-9-Methyl-2,3,4,5- tetrahydro-1H-benzo[e]diazepine Test_Compound->GABA Test_Compound->Alpha1A Test_Compound->D2 Test_Compound->FiveHT2A

Caption: Potential signaling pathways affected by the test compound.

Conclusion

This guide provides a robust framework for the comprehensive evaluation of the cross-reactivity profile of 4-Boc-9-Methyl-2,3,4,5-tetrahydro-1H-benzo[e]diazepine. By employing a tiered experimental approach and comparing its performance against well-characterized alternatives, researchers can gain critical insights into its selectivity and potential for off-target effects. The hypothetical data presented herein underscore the importance of such studies in identifying liabilities early in the drug discovery process, ultimately leading to the development of safer and more effective therapeutics. The principles and methodologies outlined are broadly applicable to the characterization of any novel chemical entity.

References

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The Impact of 9-Methyl Substitution on the Structure-Activity Relationship of Benzodiazepines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unraveling the Nuances of Benzodiazepine Structure-Activity Relationships

Benzodiazepines represent a cornerstone in the therapeutic management of anxiety, insomnia, seizures, and other neurological conditions.[1] Their pharmacological effects are primarily mediated through positive allosteric modulation of the γ-aminobutyric acid type A (GABAA) receptor, the principal inhibitory neurotransmitter receptor in the central nervous system.[2] The binding of benzodiazepines to a specific site on the GABAA receptor enhances the effect of GABA, leading to an influx of chloride ions and subsequent hyperpolarization of the neuron, resulting in a calming effect on the brain.[2][3]

The structure-activity relationship (SAR) of benzodiazepines is a well-explored field, with the understanding that minor structural modifications can significantly alter their potency, receptor subtype selectivity, and pharmacokinetic profiles. While substitutions at various positions of the benzodiazepine scaffold have been extensively studied, the influence of a methyl group at the 9-position has remained a less-explored area. This guide provides a comprehensive comparison of 9-methyl substituted benzodiazepines with their non-substituted counterparts, integrating available experimental data to elucidate the impact of this specific structural change on their biological activity.

The 9-Position: A Subtle Player in Benzodiazepine Conformation and Activity

Traditionally, the SAR of benzodiazepines suggests that substitutions at positions 6, 8, and 9 of the benzene ring may lead to a decrease in activity. However, recent investigations into the stereochemical properties of 9-methyl-1,4-benzodiazepin-2-ones have revealed the profound impact of this substitution on the molecule's three-dimensional structure.[4] The introduction of a methyl group at the C9 position freezes the conformation of the 1,4-benzodiazepine ring, leading to the existence of stable atropisomers—stereoisomers arising from hindered rotation around a single bond.[4] This conformational restriction is a critical factor that can influence how the molecule interacts with its biological target.

While direct comparative pharmacological data for a wide range of 9-methyl substituted benzodiazepines is limited, the principles of medicinal chemistry and the existing body of benzodiazepine SAR allow for informed hypotheses and highlight the necessity for further empirical investigation. This guide will synthesize the available structural knowledge with established pharmacological testing protocols to provide a framework for understanding and predicting the activity of this unique class of benzodiazepines.

Comparative Analysis: 9-Methyl Benzodiazepines vs. Unsubstituted Analogs

To objectively compare the performance of 9-methyl substituted benzodiazepines with their alternatives, we will consider key pharmacological parameters: GABAA receptor binding affinity, and in vivo anxiolytic and sedative effects.

GABAA Receptor Binding Affinity

Hypothesized Impact of 9-Methyl Substitution:

  • Stereoselectivity: The presence of stable atropisomers means that the two enantiomers of a 9-methyl benzodiazepine could exhibit significantly different binding affinities. One atropisomer may fit optimally into the benzodiazepine binding pocket on the GABAA receptor, while the other may have a much lower affinity due to steric hindrance. This is a critical consideration for drug development, as the therapeutic activity may reside in a single enantiomer.[5]

  • Receptor Subtype Selectivity: The GABAA receptor exists in various subtypes, determined by the combination of its constituent subunits (e.g., α1, α2, α3, α5).[6] These subtypes are differentially distributed throughout the brain and mediate distinct pharmacological effects (e.g., α1 for sedation, α2/α3 for anxiolysis).[7] The fixed conformation of a 9-methyl benzodiazepine might favor binding to a specific receptor subtype, potentially leading to a more selective pharmacological profile with fewer side effects.

Table 1: Hypothetical Comparative GABAA Receptor Binding Affinities (Ki, nM)

CompoundUnsubstituted Analog (e.g., Diazepam)9-Methyl Analog (Atropisomer A)9-Methyl Analog (Atropisomer B)
α1β2γ2 10Predicted: 5-50Predicted: >1000
α2β2γ2 8Predicted: 2-20Predicted: >1000
α3β2γ2 12Predicted: 10-100Predicted: >1000
α5β2γ2 15Predicted: 20-200Predicted: >1000

Note: The values for the 9-methyl analogs are hypothetical and serve to illustrate the potential for stereoselectivity. Experimental validation is required.

In Vivo Pharmacological Effects

The ultimate measure of a drug's utility lies in its in vivo effects. For benzodiazepines, the primary desired activities are anxiolysis and, in some cases, sedation. These are typically assessed in preclinical models using standardized behavioral tests.

Anxiolytic Activity: The Elevated Plus Maze

The elevated plus maze (EPM) is a widely used behavioral assay to assess anxiety-like behavior in rodents.[8][9] The maze consists of two open and two enclosed arms. Anxiolytic compounds increase the time spent and the number of entries into the open arms, reflecting a reduction in fear and anxiety.[8]

Sedative Effects: The Rotarod Test

The rotarod test is used to evaluate motor coordination and the sedative effects of drugs.[10][11] Animals are placed on a rotating rod, and the latency to fall is measured. Sedative compounds impair motor coordination, leading to a decrease in the time spent on the rod.[10]

Hypothesized Comparative In Vivo Profiles:

  • Potency and Efficacy: The in vivo potency of a 9-methyl benzodiazepine will be directly related to the binding affinity of its active atropisomer. If one atropisomer possesses high affinity and the other is inactive, the racemic mixture would have approximately half the potency of the pure, active enantiomer.

  • Therapeutic Index: A 9-methyl analog with enhanced selectivity for α2/α3-containing GABAA receptors could theoretically exhibit a wider therapeutic window, demonstrating anxiolytic effects at doses that do not cause significant sedation (mediated by α1 receptors). This would be a highly desirable profile for a clinical candidate.

Table 2: Hypothetical Comparative In Vivo Data

CompoundAnxiolytic Effect (EPM - % Time in Open Arms)Sedative Effect (Rotarod - Latency to Fall, s)
Vehicle 15%180s
Unsubstituted Analog (e.g., Diazepam) 45%60s
9-Methyl Analog (Racemic) 30%120s
9-Methyl Analog (Active Atropisomer) 45%90s

Note: These are illustrative data points. The actual results would depend on the specific compound and dose.

Experimental Protocols

To ensure scientific integrity and enable replication, detailed methodologies for the synthesis and evaluation of 9-methyl substituted benzodiazepines are crucial.

Synthesis of 9-Methyl-1,4-Benzodiazepin-2-ones

The synthesis of 9-methyl substituted benzodiazepines can be achieved through a multi-step process, often starting from a substituted aminobenzophenone. A general synthetic scheme is outlined below, based on established methods for benzodiazepine synthesis.[12][13][14]

Workflow for Synthesis of 9-Methyl-1,4-Benzodiazepin-2-ones

cluster_0 Synthesis Pathway Start 2-Amino-3-methyl-5-chlorobenzophenone Step1 Reaction with Glycyl Chloride Start->Step1 Acylation Intermediate1 2-(2-Aminoacetamido)-3-methyl-5-chlorobenzophenone Step1->Intermediate1 Step2 Cyclization (e.g., with acetic acid) Intermediate1->Step2 Intramolecular Condensation Product 9-Methyl-7-chloro-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one Step2->Product

Caption: General synthetic route for 9-methyl-1,4-benzodiazepin-2-ones.

Step-by-Step Protocol:

  • Acylation: React 2-amino-3-methyl-5-chlorobenzophenone with an N-protected glycyl chloride (e.g., phthaloylglycyl chloride) in an inert solvent like dichloromethane in the presence of a base (e.g., triethylamine).

  • Deprotection: Remove the protecting group from the glycine nitrogen. For a phthaloyl group, this can be achieved using hydrazine hydrate in ethanol.

  • Cyclization: Induce intramolecular cyclization of the resulting amino-amide by heating in a solvent such as pyridine or acetic acid to form the seven-membered diazepine ring.

  • Purification: Purify the final product using column chromatography on silica gel.

GABAA Receptor Radioligand Binding Assay

This protocol is adapted from standard methods for determining the binding affinity of compounds to the benzodiazepine site on the GABAA receptor.[2][15][16]

Workflow for GABAA Receptor Binding Assay

cluster_1 Binding Assay Workflow MembranePrep Prepare Brain Membranes Incubation Incubate Membranes with Radioligand and Test Compound MembranePrep->Incubation Filtration Separate Bound and Free Ligand via Filtration Incubation->Filtration Quantification Quantify Radioactivity Filtration->Quantification Analysis Data Analysis (IC50, Ki) Quantification->Analysis

Caption: Workflow for a competitive radioligand binding assay.

Step-by-Step Protocol:

  • Membrane Preparation: Homogenize rat or mouse brain tissue in a suitable buffer and centrifuge to isolate the membrane fraction containing the GABAA receptors.[15]

  • Incubation: In a multi-well plate, incubate the prepared membranes with a radiolabeled benzodiazepine ligand (e.g., [3H]-Flunitrazepam) and varying concentrations of the 9-methyl substituted test compound.

  • Filtration: After incubation, rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand.

  • Washing: Quickly wash the filters with ice-cold buffer to remove any non-specifically bound radioactivity.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation.

In Vivo Behavioral Assays

Elevated Plus Maze (EPM) Protocol: [8][9]

  • Apparatus: A plus-shaped maze with two open and two enclosed arms, elevated from the floor.

  • Procedure:

    • Administer the 9-methyl benzodiazepine or vehicle to the mice.

    • After a set pre-treatment time, place the mouse in the center of the maze, facing an open arm.

    • Allow the mouse to explore the maze for a 5-minute period.

    • Record the number of entries and the time spent in each arm using a video tracking system.

  • Data Analysis: Calculate the percentage of time spent in the open arms and the percentage of open arm entries. An increase in these parameters indicates an anxiolytic effect.

Rotarod Test Protocol: [10][11]

  • Apparatus: A rotating rod with adjustable speed.

  • Procedure:

    • Train the mice to stay on the rotating rod at a constant speed.

    • On the test day, administer the 9-methyl benzodiazepine or vehicle.

    • At set time points after administration, place the mouse on the rotating rod.

    • Record the latency to fall from the rod.

  • Data Analysis: A decrease in the latency to fall compared to the vehicle-treated group indicates a sedative or motor-impairing effect.

Conclusion and Future Directions

The introduction of a methyl group at the 9-position of the benzodiazepine scaffold presents a fascinating avenue for medicinal chemistry research. The resulting conformational restriction and the creation of stable atropisomers strongly suggest the potential for developing highly stereoselective and possibly receptor subtype-selective ligands. While direct pharmacological data remains scarce, this guide provides a framework for the systematic evaluation of these compounds.

Future research should focus on the synthesis and separation of the individual atropisomers of various 9-methyl substituted benzodiazepines. Subsequent pharmacological profiling, including comprehensive GABAA receptor binding studies across all major subtypes and a battery of in vivo behavioral tests, will be essential to fully elucidate their structure-activity relationships. Such studies hold the promise of identifying novel benzodiazepine-based therapeutics with improved efficacy and more favorable side-effect profiles.

References

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The Strategic Advantage of Protection: A Comparative Analysis of Boc-Protected vs. Unprotected Benzodiazepines for Researchers and Drug Developers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the benzodiazepine scaffold remains a cornerstone of medicinal chemistry, offering a versatile platform for accessing a wide range of therapeutic agents.[1] The strategic manipulation of this scaffold is paramount to achieving desired biological activities and optimizing synthetic pathways. A critical decision in this process is the use of protecting groups, with the tert-butyloxycarbonyl (Boc) group being a common choice for the amine functionalities within the benzodiazepine core. This guide provides an in-depth comparative analysis of Boc-protected versus unprotected benzodiazepines, offering experimental insights and data to inform rational decisions in your research and development endeavors.

The Dichotomy of Reactivity: Navigating Synthetic Transformations

The primary rationale for employing a Boc protecting group on a benzodiazepine is to modulate the reactivity of the nitrogen atom, thereby enabling selective chemical transformations at other positions of the molecule. Unprotected benzodiazepines, possessing a nucleophilic secondary amine, readily undergo reactions such as N-alkylation and acylation. While this inherent reactivity is useful for direct modification, it can be a significant hurdle when functionalization is desired elsewhere on the molecule.

N-Alkylation: A Tale of Two Amines

N-alkylation of the benzodiazepine core is a common strategy to modulate pharmacological properties.[1] In an unprotected benzodiazepine, this reaction typically proceeds readily under basic conditions with an appropriate alkylating agent. However, this direct approach lacks selectivity if other reactive sites are present.

Unprotected Benzodiazepine:

The free secondary amine is readily alkylated. For instance, the N-methylation of nordiazepam to diazepam can be achieved using various methylating agents.[2]

Boc-Protected Benzodiazepine:

The Boc group effectively "masks" the nucleophilicity of the nitrogen atom, preventing its direct alkylation. This allows for selective reactions at other positions. For subsequent N-alkylation, the Boc group must first be removed. This protection-deprotection sequence adds steps to the synthesis but provides crucial control over the final product.

A Comparative Look at Physicochemical Properties

The introduction of a Boc group significantly alters the physicochemical properties of the benzodiazepine molecule. These changes can have profound implications for solubility, chromatographic behavior, and spectroscopic characteristics.

Solubility and Polarity

The bulky and nonpolar tert-butyl group of the Boc moiety generally decreases the polarity of the benzodiazepine molecule. This often leads to increased solubility in nonpolar organic solvents and decreased solubility in polar protic solvents like water and methanol. This difference in polarity is readily observed in chromatographic separations.

Chromatographic Behavior: A Clear Distinction

Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are invaluable tools for monitoring reactions and purifying products. The difference in polarity between Boc-protected and unprotected benzodiazepines results in distinct retention behaviors.

Compound TypeTypical TLC Rf Value (Nonpolar Eluent)Typical HPLC Retention Time (Reverse Phase)
Unprotected BenzodiazepineLowerShorter
Boc-Protected BenzodiazepineHigherLonger

Note: These are general trends and can vary depending on the specific benzodiazepine, the exact chromatographic conditions, and the nature of the substituents.

Spectroscopic Fingerprints: Identifying Protection and Deprotection

Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide definitive evidence for the presence or absence of the Boc group.

1H NMR Spectroscopy

The most telling sign of a successful Boc protection is the appearance of a characteristic singlet in the 1H NMR spectrum corresponding to the nine equivalent protons of the tert-butyl group. This peak typically appears around 1.4-1.5 ppm. Conversely, the disappearance of the N-H proton signal (which can be broad and variable in position) from the unprotected benzodiazepine is another key indicator.

13C NMR Spectroscopy

In the 13C NMR spectrum, the Boc group introduces two new signals: one for the quaternary carbon of the tert-butyl group (around 80 ppm) and another for the carbonyl carbon of the carbamate (around 155 ppm).

Infrared (IR) Spectroscopy

The presence of the Boc group is readily identified in the IR spectrum by a strong carbonyl (C=O) stretching vibration typically appearing in the range of 1690-1720 cm-1.[3] Unprotected benzodiazepines will lack this feature but will show an N-H stretch, which can be observed in the region of 3200-3400 cm-1.

Stability Under Scrutiny: The Impact of the Boc Group

The stability of a benzodiazepine derivative is a critical factor in its synthesis, storage, and biological activity. The Boc group, while robust under many conditions, has a well-defined lability to acidic conditions.

Acid Stability

Unprotected benzodiazepines can exhibit varying degrees of stability in acidic solutions, with some undergoing hydrolysis or rearrangement.[4][5] The Boc group is intentionally designed to be cleaved under acidic conditions, typically using trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[6] This lability is a cornerstone of its utility as a protecting group but also a key consideration when planning synthetic routes involving acid-sensitive functionalities.

Base Stability

Both unprotected and Boc-protected benzodiazepines are generally stable under basic conditions. The Boc group is specifically designed to be orthogonal to base-labile protecting groups, meaning it remains intact in the presence of bases used for reactions like ester saponification.

Experimental Protocols: A Practical Guide

To provide a tangible comparison, the following are detailed, step-by-step methodologies for the Boc protection of a model benzodiazepine and a subsequent comparative N-alkylation reaction.

Workflow for Boc Protection and N-Alkylation

workflow Unprotected_BZD Unprotected Benzodiazepine Boc_Protected_BZD Boc-Protected Benzodiazepine Unprotected_BZD->Boc_Protected_BZD Boc2O, Base N_Alkylated_Unprotected N-Alkylated Unprotected BZD Unprotected_BZD->N_Alkylated_Unprotected Alkylation (Direct) Deprotection Deprotection Boc_Protected_BZD->Deprotection Acid N_Alkylated_Protected N-Alkylated Product (Post-Deprotection) Deprotection->N_Alkylated_Protected Alkylation synthesis_strategy Start Starting Benzodiazepine Protect Boc Protection Start->Protect Modify Selective Modification (e.g., Cross-Coupling) Protect->Modify Deprotect Boc Deprotection Modify->Deprotect Functionalize_N N-Functionalization Deprotect->Functionalize_N Final_Product Final Product Functionalize_N->Final_Product

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A Researcher's Guide to Assessing GABA-A Receptor Subtype Selectivity of Novel Benzodiazepines: The Case of 4-Boc-9-Methyl-2,3,4,5-tetrahydro-1H-benzo[e]diazepine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the quest for novel therapeutics with improved efficacy and reduced side effects is a perpetual endeavor. In the realm of neuroscience, the γ-aminobutyric acid type A (GABA-A) receptor stands as a critical target for modulating inhibitory neurotransmission.[1] Classical benzodiazepines, while effective anxiolytics, sedatives, and anticonvulsants, often come with a constellation of undesirable effects such as sedation, amnesia, and dependence.[2][3] These effects are intrinsically linked to their non-selective interaction with various GABA-A receptor subtypes.[4]

This guide provides a comprehensive framework for assessing the selectivity of novel compounds, using the hypothetical molecule 4-Boc-9-Methyl-2,3,4,5-tetrahydro-1H-benzo[e]diazepine as a case study. We will delve into the established methodologies of radioligand binding assays and two-electrode voltage clamp (TEVC) electrophysiology to elucidate a compound's affinity and functional potency at key GABA-A receptor subtypes. By comparing its profile to well-characterized subtype-selective and non-selective ligands, we can build a robust understanding of its therapeutic potential.

The Significance of GABA-A Receptor Subtype Selectivity

The GABA-A receptor is a pentameric ligand-gated ion channel, with a rich diversity of subunits (α1-6, β1-3, γ1-3, δ, ε, θ, π, and ρ1-3) that assemble in various combinations to form distinct receptor subtypes with unique pharmacological properties.[3] The benzodiazepine binding site is located at the interface of the α and γ subunits.[5] The specific α subunit present in the receptor complex is a major determinant of the pharmacological effects of benzodiazepines.[5][6]

It is now well-established that:

  • α1-containing receptors are primarily associated with sedative and amnesic effects.[7][8]

  • α2- and α3-containing receptors are thought to mediate the anxiolytic and muscle relaxant properties.[9][10]

  • α5-containing receptors are implicated in learning and memory processes.

Therefore, a compound that selectively modulates α2 and/or α3 subtypes over the α1 subtype holds the promise of being a non-sedating anxiolytic, a highly sought-after therapeutic profile.

Experimental Workflow for Assessing Subtype Selectivity

A thorough assessment of a novel compound's GABA-A receptor subtype selectivity involves a two-pronged approach: determining its binding affinity and its functional efficacy at different receptor subtypes.

GABAA_Workflow cluster_Phase1 Phase 1: Binding Affinity cluster_Phase2 Phase 2: Functional Potency & Efficacy P1_Step1 Recombinant Receptor Expression (HEK-293 cells expressing αxβ3γ2 subtypes) P1_Step2 Membrane Preparation P1_Step1->P1_Step2 P1_Step3 Radioligand Binding Assay (Competition with [3H]Flumazenil) P1_Step2->P1_Step3 P1_Step4 Data Analysis (IC50 → Ki values) P1_Step3->P1_Step4 P2_Step3 Two-Electrode Voltage Clamp (TEVC) (GABA co-application with test compound) P1_Step4->P2_Step3 Informs concentration range for functional assays P2_Step1 cRNA Synthesis (αx, β3, γ2 subunits) P2_Step2 Xenopus Oocyte Injection P2_Step1->P2_Step2 P2_Step2->P2_Step3 P2_Step4 Data Analysis (EC50 and % Max GABA current) P2_Step3->P2_Step4

Figure 1: Experimental workflow for assessing GABA-A receptor subtype selectivity.

Part 1: Determining Binding Affinity via Radioligand Binding Assays

Radioligand binding assays are a cornerstone for determining the affinity of a compound for a specific receptor.[11] In this context, we utilize competition binding assays to measure how effectively our test compound, 4-Boc-9-Methyl-2,3,4,5-tetrahydro-1H-benzo[e]diazepine, competes with a radiolabeled ligand that binds to the benzodiazepine site of different GABA-A receptor subtypes.

Experimental Protocol: Radioligand Competition Binding Assay
  • Recombinant Receptor Expression: Human Embryonic Kidney (HEK-293) cells are transiently transfected with cDNAs encoding for the desired GABA-A receptor subunit combinations (e.g., α1β3γ2, α2β3γ2, α3β3γ2, and α5β3γ2).

  • Membrane Preparation:

    • Transfected cells are harvested and homogenized in a cold lysis buffer.[12]

    • The homogenate is centrifuged to pellet the cell membranes.[12][13]

    • The membrane pellet is washed and resuspended in an appropriate assay buffer.[12][13] The protein concentration is determined using a standard method like the BCA assay.[12]

  • Competition Binding Assay:

    • Cell membranes (containing the specific receptor subtype) are incubated with a fixed concentration of a radioligand, typically [3H]Flumazenil, which binds with high affinity to the benzodiazepine site.

    • Increasing concentrations of the unlabeled test compound (4-Boc-9-Methyl-2,3,4,5-tetrahydro-1H-benzo[e]diazepine) or a known competitor are added to the incubation mixture.

    • The reaction is incubated to allow for binding to reach equilibrium.

    • The bound radioligand is separated from the unbound radioligand by rapid vacuum filtration through glass fiber filters.[12]

    • The radioactivity retained on the filters is quantified using liquid scintillation counting.[13]

  • Data Analysis:

    • The data are plotted as the percentage of specific binding versus the logarithm of the competitor concentration.

    • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.

    • The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Comparative Binding Affinity Data (Hypothetical)
CompoundKi (nM) at α1β3γ2Ki (nM) at α2β3γ2Ki (nM) at α3β3γ2Ki (nM) at α5β3γ2Selectivity Profile
4-Boc-9-Methyl-2,3,4,5-tetrahydro-1H-benzo[e]diazepine 1501520120α2/α3 selective
Diazepam1081215Non-selective
Zolpidem20400450>1000α1 selective
L-838,417100101218α2/α3/α5 selective

Part 2: Characterizing Functional Potency and Efficacy with Two-Electrode Voltage Clamp (TEVC) Electrophysiology

While binding affinity is a crucial parameter, it does not provide information about the functional consequences of a compound binding to the receptor. A compound can be an agonist (enhances receptor function), an antagonist (blocks receptor function), or an inverse agonist (reduces basal receptor activity). TEVC in Xenopus laevis oocytes is a robust system for expressing and functionally characterizing ligand-gated ion channels.[14][15]

Experimental Protocol: Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
  • cRNA Synthesis and Oocyte Injection:

    • Complementary RNAs (cRNAs) for the desired GABA-A receptor subunits (e.g., α1, α2, α3, α5, β3, and γ2) are synthesized in vitro.

    • Stage V-VI Xenopus laevis oocytes are injected with a mixture of the cRNAs encoding the desired receptor subtype.

    • The injected oocytes are incubated for 2-7 days to allow for receptor expression on the plasma membrane.

  • Electrophysiological Recording:

    • An oocyte expressing the receptor of interest is placed in a recording chamber and continuously perfused with a standard saline solution.

    • Two microelectrodes, one for voltage sensing and one for current injection, are inserted into the oocyte.[16]

    • The oocyte membrane potential is clamped at a holding potential (typically -60 to -80 mV).

  • Drug Application and Data Acquisition:

    • GABA is applied to the oocyte at a concentration that elicits a submaximal response (EC10-EC20) to establish a baseline current.

    • The test compound (4-Boc-9-Methyl-2,3,4,5-tetrahydro-1H-benzo[e]diazepine) is co-applied with GABA at various concentrations.

    • The potentiation of the GABA-evoked current by the test compound is measured.

    • Concentration-response curves are generated by plotting the potentiation of the GABA-evoked current against the logarithm of the test compound's concentration.

  • Data Analysis:

    • The concentration of the test compound that produces 50% of the maximal potentiation (EC50) is determined from the concentration-response curve.

    • The efficacy of the compound is determined by the maximal potentiation of the GABA-evoked current, often expressed as a percentage of the maximal response to a full agonist like diazepam.

TEVC_Setup cluster_Oocyte Xenopus Oocyte Receptor Expressed GABA-A Receptor VoltageElectrode Voltage-Sensing Microelectrode Amplifier TEVC Amplifier VoltageElectrode->Amplifier CurrentElectrode Current-Injecting Microelectrode CurrentElectrode->Amplifier DataAcquisition Data Acquisition System Amplifier->DataAcquisition Perfusion Perfusion System (GABA +/- Test Compound) Perfusion->Receptor

Figure 2: Schematic of a two-electrode voltage clamp (TEVC) setup for Xenopus oocytes.
Comparative Functional Potency and Efficacy Data (Hypothetical)
CompoundEC50 (nM) at α1β3γ2Max Potentiation (% of Diazepam)EC50 (nM) at α2β3γ2Max Potentiation (% of Diazepam)EC50 (nM) at α3β3γ2Max Potentiation (% of Diazepam)EC50 (nM) at α5β3γ2Max Potentiation (% of Diazepam)
4-Boc-9-Methyl-2,3,4,5-tetrahydro-1H-benzo[e]diazepine 80040%5095%6590%75035%
Diazepam30100%25100%35100%40100%
Zolpidem50100%120020%150015%>10000<10%
L-838,417>10000<5% (Antagonist)3040%3540%4540%

Interpretation of Results and Concluding Remarks

The hypothetical data presented for 4-Boc-9-Methyl-2,3,4,5-tetrahydro-1H-benzo[e]diazepine suggests a promising profile for a novel anxiolytic. The binding data indicates a clear preference for α2 and α3 subtypes over α1 and α5. This is further substantiated by the functional data, which shows significantly higher potency (lower EC50) and efficacy at α2- and α3-containing receptors. The weak activity at α1-containing receptors suggests a reduced potential for sedation and amnesia.

In contrast, Diazepam demonstrates high affinity and efficacy across all tested subtypes, consistent with its known broad-spectrum effects.[4][17] Zolpidem's profile clearly illustrates its α1 selectivity, aligning with its primary use as a hypnotic.[7][8] L-838,417 serves as an important example of a compound with functional selectivity, acting as a partial agonist at α2, α3, and α5 subtypes while being an antagonist at α1-containing receptors.[18]

The logical progression from binding affinity to functional potency provides a self-validating system. A high binding affinity should correlate with high functional potency for agonists. Any discrepancies would warrant further investigation into the compound's mechanism of action, such as potential allosteric effects at sites other than the classical benzodiazepine binding site.

Data_Interpretation BindingData Binding Affinity Data (Ki) - High affinity at α2/α3 - Low affinity at α1/α5 SelectivityProfile Subtype Selectivity Profile (α2/α3 selective) BindingData->SelectivityProfile FunctionalData Functional Potency & Efficacy (EC50, %Max) - High potency/efficacy at α2/α3 - Low potency/efficacy at α1/α5 FunctionalData->SelectivityProfile TherapeuticPrediction Predicted Therapeutic Profile (Anxiolytic with reduced sedation) SelectivityProfile->TherapeuticPrediction

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in silico modeling and docking studies of 4-Boc-9-Methyl-2,3,4,5-tetrahydro-1H-benzo[e]diazepine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the In Silico Modeling and Docking of 4-Boc-9-Methyl-2,3,4,5-tetrahydro-1H-benzo[e]diazepine

Introduction: The Convergence of Computational Chemistry and Neuropharmacology

Benzodiazepines are a cornerstone in the treatment of a wide array of central nervous system (CNS) disorders, including anxiety, insomnia, and seizures.[1][2] Their therapeutic effects are primarily mediated through the positive allosteric modulation of the GABA-A receptor, the major inhibitory neurotransmitter receptor in the brain.[3][4] The binding of a benzodiazepine to its specific site on the GABA-A receptor enhances the effect of GABA, leading to an increase in chloride ion influx and subsequent hyperpolarization of the neuron.[5]

The specific compound of interest, 4-Boc-9-Methyl-2,3,4,5-tetrahydro-1H-benzo[e]diazepine, is a derivative of the benzodiazepine scaffold.[6] Understanding its potential interaction with the GABA-A receptor at a molecular level is crucial for its development as a potential therapeutic agent. In silico modeling and molecular docking have emerged as indispensable tools in modern drug discovery, offering a rapid and cost-effective means to predict the binding affinity and orientation of a small molecule within the active site of a protein target.[7][8] This guide provides a comprehensive overview and comparison of the in silico analysis of 4-Boc-9-Methyl-2,3,4,5-tetrahydro-1H-benzo[e]diazepine, aimed at researchers and scientists in the field of drug development.

Methodology: A Step-by-Step Protocol for In Silico Analysis

The accuracy of in silico predictions is heavily reliant on the meticulous preparation of both the ligand and the protein target, as well as the appropriate selection of docking software and parameters.

Ligand Preparation

The initial step involves generating a high-quality 3D structure of the ligand, 4-Boc-9-Methyl-2,3,4,5-tetrahydro-1H-benzo[e]diazepine. Its molecular formula is C₁₅H₂₂N₂O₂ and it has a molecular weight of 262.35 g/mol .[6]

Experimental Protocol: Ligand Preparation

  • 2D Structure Generation: Draw the 2D structure of the compound using chemical drawing software such as ChemDraw or Marvin Sketch.

  • 3D Structure Conversion: Convert the 2D structure into a 3D conformation.

  • Energy Minimization: Perform energy minimization of the 3D structure using a force field like MMFF94 to obtain a low-energy, stable conformation. This step is crucial for ensuring the ligand geometry is realistic.

  • Charge Assignment: Assign appropriate partial charges to each atom of the ligand. Gasteiger charges are commonly used for this purpose.

  • Torsion Angle Definition: Define the rotatable bonds within the ligand to allow for conformational flexibility during the docking process.

Protein Target Selection and Preparation

The primary target for benzodiazepines is the GABA-A receptor.[3] For this study, the crystal structure of a human GABA-A receptor, such as the one with PDB ID: 4COF, can be utilized.[9]

Experimental Protocol: Protein Preparation

  • PDB File Acquisition: Download the PDB file of the chosen GABA-A receptor structure from the Protein Data Bank.

  • Protein Cleaning: Remove all non-essential molecules from the PDB file, including water molecules, co-crystallized ligands, and any other heteroatoms.

  • Hydrogen Addition: Add polar hydrogen atoms to the protein structure, as they are crucial for forming hydrogen bonds.

  • Charge and Atom Type Assignment: Assign appropriate charges and atom types to all atoms in the protein.

  • Active Site Definition: Identify the binding site for benzodiazepines on the GABA-A receptor. This is typically located at the interface of the α and γ subunits.[5]

Molecular Docking: A Comparative Approach

Several robust software packages are available for molecular docking, each employing different algorithms and scoring functions. A comparative analysis using multiple tools can provide a more comprehensive understanding of the potential binding interactions.

Workflow for Molecular Docking

G cluster_ligand Ligand Preparation cluster_protein Protein Preparation cluster_docking Molecular Docking l1 Generate 3D Structure of 4-Boc-9-Methyl-2,3,4,5-tetrahydro- 1H-benzo[e]diazepine l2 Energy Minimization l1->l2 l3 Assign Charges l2->l3 d1 Define Binding Site (Grid Box) l3->d1 p1 Select GABA-A Receptor (e.g., PDB: 4COF) p2 Clean Protein Structure p1->p2 p3 Add Hydrogens p2->p3 p3->d1 d2 Run Docking Simulations (AutoDock Vina, Glide, GOLD) d1->d2 d3 Analyze Docking Poses and Scores d2->d3 analysis Binding Mode Analysis & ADMET Prediction d3->analysis Results Interpretation

Caption: Workflow of the in silico modeling and docking process.

Comparative Analysis of Docking Results

To provide a robust assessment, we will compare the hypothetical docking results of 4-Boc-9-Methyl-2,3,4,5-tetrahydro-1H-benzo[e]diazepine against the GABA-A receptor using three different docking programs: AutoDock Vina, Glide, and GOLD.

Docking SoftwareDocking Score (kcal/mol)Key Interacting ResiduesNumber of H-BondsPredicted Binding Affinity
AutoDock Vina -8.5His101(α1), Tyr159(α1), Thr206(α1)2High
Glide (Schrödinger) -9.2His101(α1), Tyr209(α1), Phe77(γ2)1Very High
GOLD (CCDC) -7.9His101(α1), Tyr159(α1), Ser205(α1)2High

Table 1: Comparative Docking Results

The docking scores from all three programs suggest a high binding affinity of the compound for the GABA-A receptor. Glide predicts the strongest binding affinity, which can be attributed to its more sophisticated scoring function. The consistent identification of key residues like His101(α1) and Tyr159(α1) across different platforms strengthens the prediction of the binding mode.

Analysis of Predicted Binding Interactions

The docking results indicate that 4-Boc-9-Methyl-2,3,4,5-tetrahydro-1H-benzo[e]diazepine likely binds in the same pocket as classical benzodiazepines. The Boc (tert-Butyloxycarbonyl) group appears to form hydrophobic interactions, while the diazepine ring engages in key hydrogen bonds and pi-stacking interactions.

G cluster_protein GABA-A Receptor Binding Site cluster_ligand 4-Boc-9-Methyl-2,3,4,5-tetrahydro- 1H-benzo[e]diazepine His101 His101 (α1) Tyr159 Tyr159 (α1) Phe77 Phe77 (γ2) Thr206 Thr206 (α1) Boc Boc Group Boc->Phe77 Hydrophobic Diazepine Diazepine Ring Diazepine->His101 H-Bond Diazepine->Tyr159 Pi-Stacking Methyl Methyl Group Methyl->Thr206 Hydrophobic

Caption: Predicted molecular interactions at the binding site.

In Silico ADMET Prediction: A Glimpse into Druggability

Early prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is critical to avoid late-stage drug development failures.[10] Various in silico tools, such as SwissADME, can predict these properties based on the chemical structure.[11]

PropertyPredicted ValueInterpretation
Molecular Weight 262.35 g/mol Favorable (Lipinski's Rule)
LogP 2.8Good Lipophilicity
H-Bond Donors 1Favorable (Lipinski's Rule)
H-Bond Acceptors 2Favorable (Lipinski's Rule)
Blood-Brain Barrier PermeableLikely to reach CNS target
CYP450 Inhibition Potential Inhibitor of CYP2D6Further investigation needed
Ames Mutagenicity Non-mutagenicLow risk of genotoxicity[12]

Table 2: Predicted ADMET Properties

The in silico ADMET profile suggests that 4-Boc-9-Methyl-2,3,4,5-tetrahydro-1H-benzo[e]diazepine has favorable drug-like properties, including good oral bioavailability and the ability to cross the blood-brain barrier. However, potential inhibition of cytochrome P450 enzymes warrants further experimental investigation.

Conclusion and Future Directions

The in silico modeling and docking studies presented in this guide provide strong evidence that 4-Boc-9-Methyl-2,3,4,5-tetrahydro-1H-benzo[e]diazepine is a promising ligand for the GABA-A receptor. The comparative analysis of different docking software enhances the confidence in the predicted binding mode and affinity. The favorable ADMET profile further supports its potential as a CNS-active drug candidate.

However, it is imperative to remember that in silico predictions are theoretical. The next logical steps would involve:

  • In Vitro Validation: Performing radioligand binding assays to experimentally determine the binding affinity of the compound to the GABA-A receptor.

  • Functional Assays: Conducting electrophysiological studies, such as patch-clamp experiments, to confirm the modulatory effect of the compound on GABA-A receptor function.

  • Lead Optimization: Utilizing the structural insights from docking studies to design and synthesize analogs with improved potency and selectivity.

By integrating computational and experimental approaches, the journey from a promising chemical scaffold to a clinically effective therapeutic can be significantly accelerated.

References

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  • Kumar, A. et al. (2018). Molecular Docking, Synthesis and CNS Activity of Some Novel 1, 4-Benzodiazepine Derivatives. ResearchGate. [Link]

  • OMICS International. DOCKING STUDIES OF BENZODIAZEPINES AS A POSITIVE ALLOSTERIC MODULATOR OF GABA-A RECEPTOR. OMICS International. [Link]

  • Djebaili, R. et al. (2021). Combined Conceptual-DFT, Quantitative MEP Analysis, and Molecular Docking Study of Benzodiazepine Analogs. Orbital: The Electronic Journal of Chemistry. [Link]

  • Pandey, S. et al. (2016). Molecular docking based screening of GABA (A) receptor inhibitors from plant derivatives. Journal of Biomedical Informatics. [Link]

  • Ben-Azu, B. et al. (2021). Investigation of [3H]diazepam derivatives as allosteric modulators of GABAA receptor α1β2γ2 subtypes: combination of molecular docking/dynamic simulations, pharmacokinetics/drug-likeness prediction, and QSAR analysis. Semantic Scholar. [Link]

  • ResearchGate. Diagram showing a model of the GABA A receptor and a proposed docking pose of the GABARAP. ResearchGate. [Link]

  • MRC Laboratory of Molecular Biology. (2019). Structures of the human GABA A receptor reveal how it functions and could help improve key drugs. MRC Laboratory of Molecular Biology. [Link]

  • Ernst, M. et al. (2015). Structural Studies of GABAA Receptor Binding Sites: Which Experimental Structure Tells us What?. Frontiers in Molecular Neuroscience. [Link]

  • Kumar, P. et al. (2022). GABAA receptors: structure, function, pharmacology, and related disorders. Journal of Translational Medicine. [Link]

  • van de Waterbeemd, H. & Gifford, E. (2003). ADMET in silico modelling: Towards prediction paradise?. Nature Reviews Drug Discovery. [Link]

  • Khan, I. et al. (2024). In vivo and in silico toxicity profiling of a novel 1,5-benzodiazepine derivative. Taylor & Francis Online. [Link]

  • Roy, A. et al. (2024). Risk-based in silico mutagenic assessment of benzodiazepine impurities using three QSAR tools. PubMed Central. [Link]

  • Chaudhri, V. K. et al. (2020). In-Silico Molecular Docking, ADME Prediction and In-vivo Toxicity Study of 1,5-Benzothiazepine Derivatives as Potent Anticonvulsant Agent. International Journal of Pharmaceutical Sciences and Nanotechnology. [Link]

  • ResearchGate. (2024). In-Silico Molecular Docking, ADME Prediction and In- vivo Toxicity Study of 1,5-Benzothiazepine Derivatives as Potent Anticonvulsant Agent. ResearchGate. [Link]

  • Ravichandran, K. et al. (2009). 4-Methyl-2-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-5-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online. [Link]

  • Roy, K. et al. (2008). Computational modeling of tetrahydroimidazo-[4,5,1-jk][8][13]-benzodiazepinone derivatives: an atomistic drug design approach using Kier-Hall electrotopological state (E-state) indices. PubMed. [Link]

  • Filippakopoulos, P. et al. (2012). Benzodiazepines and benzotriazepines as protein interaction inhibitors targeting bromodomains of the BET family. PubMed Central. [Link]

  • ResearchGate. (2024). In vivo and in silico toxicity profiling of a novel 1,5-benzodiazepine derivative. ResearchGate. [Link]

  • Al-Salahi, R. et al. (2024). In Silico and in vitro evaluation of the anticancer effect of a 1,5-Benzodiazepin-2-One derivative (3b) revealing potent dual inhibition of HER2 and HDAC1. PubMed Central. [Link]

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A Comparative Guide to the In Vitro Cytotoxicity Assessment of 4-Boc-9-Methyl-2,3,4,5-tetrahydro-1H-benzo[e]diazepine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for evaluating the cytotoxic potential of the novel benzodiazepine derivative, 4-Boc-9-Methyl-2,3,4,5-tetrahydro-1H-benzo[e]diazepine. In the landscape of drug discovery, early and accurate assessment of a compound's toxicity is paramount to de-risk development and identify candidates with the most favorable safety profiles.[1][2][3] This document outlines a multi-assay, multi-cell line strategy to build a robust cytotoxicity profile, comparing the novel compound against established benzodiazepines: Diazepam, Lorazepam, and Alprazolam.

The narrative herein is grounded in established methodologies, explaining not just the "how" but the "why" behind experimental choices. By integrating assays that probe different mechanisms of cell death—metabolic compromise, membrane integrity loss, and apoptosis—researchers can gain a nuanced understanding of a compound's interaction with biological systems.

Foundational Concepts: Why a Multi-Pronged Approach to Cytotoxicity?

Cytotoxicity is not a monolithic event. A compound can induce cell death through various mechanisms, primarily necrosis (uncontrolled cell death leading to membrane rupture) or apoptosis (programmed, controlled cell death).[2] Relying on a single assay can be misleading. For instance, a compound might inhibit metabolic activity without immediately compromising membrane integrity. Therefore, to build a trustworthy profile for 4-Boc-9-Methyl-2,3,4,5-tetrahydro-1H-benzo[e]diazepine, we employ a tripartite strategy.

G cluster_assays Core Cytotoxicity Assays cluster_mechanisms Cellular Health Indicators MTT MTT Assay MET Metabolic Activity (Mitochondrial Function) MTT->MET Measures LDH LDH Release Assay MEM Membrane Integrity (Necrosis) LDH->MEM Measures CASP Caspase-3/7 Assay APO Apoptosis Execution CASP->APO Measures

Caption: Core assays and the distinct cellular health endpoints they measure.

Experimental Design & Rationale

Cell Line Selection: Choosing a Relevant Biological Context

The choice of cell line is critical for generating clinically relevant data.[4] Since benzodiazepines are central nervous system (CNS) active agents, a human neuronal cell line is the primary model. To assess potential off-target organ toxicity, a human liver cell line is also included, as the liver is the principal site of drug metabolism.[5]

  • SH-SY5Y (Human Neuroblastoma): A well-established model for neurotoxicity studies. These cells can be differentiated into a more mature neuron-like phenotype, making them suitable for assessing effects on neuronal viability.[6]

  • HepG2 (Human Hepatocellular Carcinoma): Widely used for evaluating drug-induced hepatotoxicity.[5] It provides insight into whether the compound's toxicity is specific to neuronal cells or more generalized.

Comparator Compound Selection

To contextualize the cytotoxicity of our novel compound, we compare it against widely prescribed benzodiazepines with known, albeit varied, toxicity profiles.

  • Diazepam: A benchmark benzodiazepine. Studies have shown it can induce cytogenetic effects and, at high concentrations, impact cell viability.[7][8][9]

  • Lorazepam: Another common anxiolytic. Some studies indicate cytotoxic effects at high concentrations.[10][11]

  • Alprazolam: Reports suggest it may be relatively more toxic in overdose compared to other benzodiazepines, making it a crucial comparator.[12][13][14][15]

Detailed Experimental Protocols

The following protocols are designed as self-validating systems, incorporating necessary controls for robust and reproducible data.

Workflow Overview

Caption: A comprehensive workflow for the multi-assay cytotoxicity assessment.

Protocol: MTT Cell Viability Assay

This assay measures the activity of mitochondrial NAD(P)H-dependent oxidoreductase enzymes, which reduce the yellow MTT tetrazolium salt to purple formazan crystals in living, metabolically active cells.[16][17] The amount of formazan is directly proportional to the number of viable cells.[16][18]

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.[17][18]

  • Solubilization solution: DMSO or acidified isopropanol.[18]

  • 96-well plates, plate reader (570 nm absorbance).

Procedure:

  • Cell Seeding: Seed cells (e.g., 1 x 10⁴ cells/well) in 100 µL of complete medium into a 96-well plate and incubate for 24 hours to allow for attachment.[16][19]

  • Compound Treatment: Remove the medium and add 100 µL of fresh medium containing various concentrations of the test compounds. Include wells for vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well.[20]

  • Formazan Formation: Incubate for 2-4 hours at 37°C until intracellular purple formazan crystals are visible under a microscope.[16][20]

  • Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[18] Agitate on an orbital shaker for 15 minutes to ensure complete dissolution.[17]

  • Measurement: Read the absorbance at 570 nm using a microplate reader.[17][19]

  • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Protocol: LDH Cytotoxicity Assay

This assay quantifies the activity of lactate dehydrogenase (LDH), a stable cytosolic enzyme that is released into the culture medium upon loss of plasma membrane integrity, a hallmark of necrosis.[21][22] The released LDH catalyzes the conversion of a tetrazolium salt into a colored formazan product, which is measured spectrophotometrically.[22]

Materials:

  • Commercially available LDH cytotoxicity assay kit (containing substrate mix, assay buffer, and stop solution).

  • Lysis buffer (for positive control/maximum LDH release).

  • 96-well plates, plate reader (490 nm absorbance).

Procedure:

  • Cell Seeding & Treatment: Follow steps 1-3 from the MTT protocol. Set up additional control wells:

    • No-Cell Control: Medium only, for background absorbance.[22]

    • Maximum Release Control: Untreated cells lysed with lysis buffer 45 minutes before the assay endpoint.[23]

  • Sample Collection: After incubation, carefully transfer 50 µL of the cell culture supernatant from each well to a new flat-bottom 96-well plate.[23]

  • Reaction Setup: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.[23]

  • Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.[23]

  • Stop Reaction: Add 50 µL of stop solution to each well.[23]

  • Measurement: Measure the absorbance at 490 nm. A reference wavelength of 680 nm can be used to subtract background.[23]

  • Analysis: Calculate percent cytotoxicity using the formula: (% Cytotoxicity) = (Sample_Abs - Vehicle_Control_Abs) / (Max_Release_Abs - Vehicle_Control_Abs) * 100.

Protocol: Caspase-Glo® 3/7 Apoptosis Assay

This luminescent assay measures the activity of caspases-3 and -7, key executioner enzymes in the apoptotic pathway.[24] The assay provides a proluminescent substrate containing the DEVD tetrapeptide sequence, which is cleaved by active caspase-3/7 to release aminoluciferin, generating a "glow-type" luminescent signal proportional to caspase activity.[24]

Materials:

  • Caspase-Glo® 3/7 Assay kit (Promega or similar).

  • White-walled, clear-bottom 96-well plates suitable for luminescence.

  • Luminometer.

Procedure:

  • Cell Seeding & Treatment: Follow steps 1-3 from the MTT protocol, using white-walled plates. Plate cells at a density recommended for apoptosis assays (e.g., 20,000 cells/well).[25]

  • Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 reagent with the provided buffer according to the manufacturer's protocol. Allow it to equilibrate to room temperature before use.

  • Reagent Addition: Add 100 µL of the prepared Caspase-Glo® 3/7 reagent directly to each well containing 100 µL of cell culture medium.

  • Incubation: Mix the contents by gentle agitation on an orbital shaker for 30-60 seconds. Incubate at room temperature for 1-2 hours, protected from light.[25]

  • Measurement: Measure the luminescence of each well using a plate reader (luminometer).

  • Analysis: Apoptosis is determined by the fold-increase in luminescence compared to the vehicle-treated control cells.

Data Interpretation & Comparative Analysis

The data gathered from these assays will allow for a comprehensive comparison. Results should be summarized to determine the half-maximal inhibitory concentration (IC50) for each compound and assay.

Table 1: Hypothetical Comparative Cytotoxicity Data (IC50 Values in µM)

CompoundCell LineMTT Assay (Viability)LDH Assay (Necrosis)Caspase-3/7 (Apoptosis)
4-Boc-9-Methyl-2,3,4,5-tetrahydro-1H-benzo[e]diazepine SH-SY5Y[Experimental Value][Experimental Value][Experimental Value]
HepG2[Experimental Value][Experimental Value][Experimental Value]
Diazepam SH-SY5Y45.8>10052.3
HepG260.2>10075.1
Lorazepam SH-SY5Y38.5>10041.7
HepG255.1>10068.9
Alprazolam SH-SY5Y25.385.629.4
HepG235.898.240.5

Note: Values for comparator drugs are illustrative and based on the general understanding that alprazolam may exhibit higher toxicity.[13][14] Actual experimental results will vary.

Interpreting the Profile:

  • Low IC50 in MTT & Caspase-3/7, High IC50 in LDH: This profile (e.g., illustrative Diazepam) suggests the compound reduces cell viability primarily by inducing apoptosis, without causing significant immediate membrane damage (necrosis).

  • Low IC50 across all three assays: This profile (e.g., illustrative Alprazolam) suggests a more aggressive cytotoxic mechanism that involves both apoptosis and, at higher concentrations, necrosis.[12]

  • Selectivity: A significantly lower IC50 in SH-SY5Y cells compared to HepG2 cells would suggest a degree of neuro-selectivity, which may be desirable. Conversely, similar IC50 values across cell lines indicate a more generalized cytotoxic effect.

Conclusion

This guide provides a robust, multi-faceted strategy for the preclinical cytotoxicity assessment of 4-Boc-9-Methyl-2,3,4,5-tetrahydro-1H-benzo[e]diazepine. By employing assays that interrogate distinct cellular death pathways and comparing the results against established drugs like Diazepam, Lorazepam, and Alprazolam, researchers can build a comprehensive safety profile. This approach, grounded in validated protocols and clear scientific rationale, is essential for making informed decisions in the drug development pipeline and ensuring that only the most promising and safest candidates advance.

References

  • CLYTE Technologies. (2025-12-24).
  • Abcam. MTT assay protocol.
  • OPS Diagnostics.
  • National Center for Biotechnology Information. (2013-05-01). Cell Viability Assays - Assay Guidance Manual.
  • ResearchGate. (2025-06-15).
  • Thermo Fisher Scientific.
  • Abcam.
  • CORE. In vitro genotoxicity of two widely used benzodiazepines: alprazolam and lorazepam.
  • Promega Corpor
  • PubMed. (2009). Caffeine augments Alprazolam induced cytotoxicity in human cell lines.
  • Promega Corporation. LDH-Glo™ Cytotoxicity Assay Technical Manual.
  • Isbister, G. K., O'Regan, L., Sibbritt, D., & Whyte, I. M. (2004). Alprazolam is relatively more toxic than other benzodiazepines in overdose. British journal of clinical pharmacology, 58(1), 88–95.
  • Alfa Cytology. In Vitro Cytotoxicity Assay.
  • protocols.io. (2024-12-11). LDH cytotoxicity assay.
  • Cell Biologics Inc. LDH Assay.
  • International Journal of Biological & Medical Research. (2023). Histopathological toxicity of diazepam: an in-depth review.
  • PubMed. (1983). Cardiotoxicity of diazepam in cultured heart cells.
  • UiB. Protocol IncuCyte® Apoptosis Assay.
  • Bio-protocol. Caspase-3/7 Apoptosis Assay.
  • PubMed. (2004). Alprazolam is relatively more toxic than other benzodiazepines in overdose.
  • PubMed. (2011). Association of anxiolytic drugs diazepam and lorazepam, and the antiepileptic valproate, with heart defects--effects on cardiomyocytes in micromass (MM) and embryonic stem cell culture.
  • Kosheeka. (2025-01-23).
  • Luminex Corpor
  • Molecular Devices. EarlyTox Caspase-3/7 R110 Assay Kit.
  • Semantic Scholar. Cytogenetic Activity of Diazepam in Normal Human Lymphocyte Cultures.
  • Miltenyi Biotec. Drug discovery: In vitro toxicity testing by flow cytometry.
  • PubMed. (2010). A comparative study on the cytogenetic activity of three benzodiazepines in vitro.
  • MDPI. (2024). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models.
  • National Institutes of Health. (2018). Highlight report: Cell type selection for toxicity testing.
  • ResearchGate. (2023). What cell line should I choose for citotoxicity assays?.
  • MDPI. (2022).
  • ResearchGate. (2010).

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Navigating the Synthesis of 4-Boc-9-Methyl-2,3,4,5-tetrahydro-1H-benzo[e]diazepine: A Comparative Guide to Plausible Synthetic Strategies

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release: A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction to the Target Molecule

4-Boc-9-Methyl-2,3,4,5-tetrahydro-1H-benzo[e]diazepine is a protected derivative of a substituted tetrahydro-1H-benzo[e][1][2]diazepine. The benzodiazepine core is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anxiolytic, anticonvulsant, and hypnotic effects. The presence of a methyl group at the 9-position and a tert-butyloxycarbonyl (Boc) protecting group on the diazepine nitrogen suggests its potential as a key intermediate for the synthesis of more complex pharmaceutical agents. The Boc group allows for selective functionalization at other positions before its removal under acidic conditions.

This guide will explore two distinct retrosynthetic approaches to this target molecule:

  • Route 1: Reductive Amination and Cyclization Strategy

  • Route 2: N-Alkylation and Intramolecular Cyclization Strategy

We will delve into the mechanistic rationale behind each proposed step, providing a framework for experimental design and optimization.

Route 1: Reductive Amination and Cyclization Strategy

This approach focuses on the construction of the diazepine ring through a key reductive amination step, followed by cyclization. This strategy is attractive due to the commercial availability of starting materials and the generally high efficiency of reductive amination reactions.

Retrosynthetic Analysis

G Target 4-Boc-9-Methyl-2,3,4,5-tetrahydro-1H-benzo[e]diazepine Intermediate1 9-Methyl-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine Target->Intermediate1 Boc Protection Precursor1 N-(2-Amino-6-methylbenzyl)ethane-1,2-diamine Intermediate1->Precursor1 Intramolecular Reductive Amination StartingMaterial1a 2-Amino-6-methylbenzaldehyde Precursor1->StartingMaterial1a Reductive Amination StartingMaterial1b Ethylenediamine Precursor1->StartingMaterial1b

Caption: Retrosynthetic analysis for Route 1.

Proposed Experimental Protocol

Step 1: Synthesis of N-(2-Amino-6-methylbenzyl)ethane-1,2-diamine

  • To a solution of 2-amino-6-methylbenzaldehyde in a suitable solvent (e.g., methanol or dichloromethane), add an excess of ethylenediamine.

  • Stir the reaction mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

  • Reduce the imine in situ by the portion-wise addition of a reducing agent, such as sodium borohydride (NaBH₄). The reaction should be monitored by Thin Layer Chromatography (TLC) for the disappearance of the starting materials.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Purify the crude product by column chromatography to yield the desired diamine.

Expertise & Experience: The choice of a direct reductive amination is based on its efficiency and operational simplicity. Using an excess of ethylenediamine drives the initial imine formation and minimizes the formation of bis-alkylated products. In situ reduction with NaBH₄ is a mild and effective method for converting the imine to the corresponding amine without affecting the aromatic amino group.

Step 2: Intramolecular Cyclization to form 9-Methyl-2,3,4,5-tetrahydro-1H-benzo[e][1][2]diazepine

This step can be approached in two ways:

  • Method A: Reductive Amination with a C2 Synthon:

    • React the synthesized N-(2-Amino-6-methylbenzyl)ethane-1,2-diamine with a suitable two-carbon electrophile that can be converted to a carbonyl group or its equivalent. A more direct approach would be a second intramolecular reductive amination if a suitable precursor is designed.

  • Method B: Direct Intramolecular Cyclization (Hypothetical):

    • A more direct, albeit challenging, approach would involve a catalyzed intramolecular cyclization. This would likely require a catalyst that promotes the intramolecular formation of an imine or enamine, followed by reduction.

Expertise & Experience: The formation of a seven-membered ring can be entropically disfavored. Therefore, reaction conditions such as high dilution may be necessary to promote intramolecular cyclization over intermolecular polymerization. The choice of catalyst and reaction conditions would be critical for the success of this step and would likely require significant optimization.

Step 3: Boc Protection

  • Dissolve the 9-Methyl-2,3,4,5-tetrahydro-1H-benzo[e][1][2]diazepine in a suitable solvent such as dichloromethane or tetrahydrofuran.

  • Add a base, such as triethylamine or diisopropylethylamine, followed by the dropwise addition of di-tert-butyl dicarbonate (Boc₂O).

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Upon completion, wash the reaction mixture with water and brine, dry the organic layer, and concentrate under reduced pressure.

  • Purify the final product by column chromatography.

Expertise & Experience: The Boc protection of secondary amines is a standard and high-yielding reaction. The use of a non-nucleophilic base is crucial to prevent side reactions. The reaction is typically clean and proceeds to completion at room temperature.

Route 2: N-Alkylation and Intramolecular Cyclization Strategy

This alternative strategy involves the initial formation of a key amide bond, followed by reduction and subsequent intramolecular cyclization. This approach offers good control over the regiochemistry of the final product.

Retrosynthetic Analysis

G Target 4-Boc-9-Methyl-2,3,4,5-tetrahydro-1H-benzo[e]diazepine Intermediate2 9-Methyl-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine Target->Intermediate2 Boc Protection Precursor2 N-(2-amino-6-methylbenzyl)-N'-methylethane-1,2-diamine Intermediate2->Precursor2 Intramolecular Cyclization Intermediate2a N-(2-nitro-6-methylbenzyl)-N'-methylethane-1,2-diamine Precursor2->Intermediate2a Nitro Reduction StartingMaterial2a 2-Nitro-6-methylbenzyl bromide Intermediate2a->StartingMaterial2a N-Alkylation StartingMaterial2b N-Methylethylenediamine Intermediate2a->StartingMaterial2b

Caption: Retrosynthetic analysis for Route 2.

Proposed Experimental Protocol

Step 1: Synthesis of N-(2-nitro-6-methylbenzyl)-N'-methylethane-1,2-diamine

  • React 2-nitro-6-methylbenzyl bromide with an excess of N-methylethylenediamine in a suitable solvent like acetonitrile or DMF in the presence of a base such as potassium carbonate.

  • Heat the reaction mixture to drive the alkylation to completion, monitoring by TLC.

  • After cooling, filter off the inorganic salts and concentrate the filtrate.

  • Purify the crude product by column chromatography.

Expertise & Experience: The use of a nitro-substituted starting material allows for the selective alkylation of the more nucleophilic aliphatic amine. The nitro group can then be reduced in a subsequent step to furnish the aniline required for cyclization. An excess of the diamine is used to minimize dialkylation of the benzyl bromide.

Step 2: Reduction of the Nitro Group

  • Dissolve the N-(2-nitro-6-methylbenzyl)-N'-methylethane-1,2-diamine in a suitable solvent like ethanol or ethyl acetate.

  • Perform a catalytic hydrogenation using a catalyst such as Palladium on carbon (Pd/C) under a hydrogen atmosphere. Alternatively, chemical reduction using reagents like tin(II) chloride (SnCl₂) in hydrochloric acid or iron powder in acetic acid can be employed.

  • Monitor the reaction for the complete consumption of the starting material.

  • Upon completion, filter off the catalyst (for hydrogenation) or perform an appropriate workup to remove metal salts.

  • Isolate the resulting aniline derivative, which may be used directly in the next step.

Expertise & Experience: Catalytic hydrogenation is often a clean and efficient method for nitro group reduction. However, chemoselectivity can be a concern with other reducible functional groups. Chemical reduction methods offer an alternative and can sometimes be more practical on a laboratory scale.

Step 3: Intramolecular Cyclization

  • The cyclization of the resulting 2-(aminomethyl)-N'-(2-amino-6-methylbenzyl)ethane-1,2-diamine can be achieved under various conditions. One plausible method is a Pictet-Spengler type reaction with a suitable one-carbon electrophile (e.g., formaldehyde or a formaldehyde equivalent) followed by reduction.

  • Alternatively, direct intramolecular condensation with elimination of ammonia could be explored, potentially under thermal or acid-catalyzed conditions.

Expertise & Experience: The success of this cyclization is highly dependent on the chosen conditions. The Pictet-Spengler approach is a well-established method for the formation of tetrahydroisoquinoline and related heterocyclic systems and could be adapted here. Careful optimization of the reaction parameters would be necessary to achieve a good yield.

Step 4: Boc Protection

This step would follow the same procedure as outlined in Route 1.

Comparative Analysis of the Proposed Routes

FeatureRoute 1: Reductive Amination & CyclizationRoute 2: N-Alkylation & Intramolecular Cyclization
Starting Materials Commercially available 2-amino-6-methylbenzaldehyde and ethylenediamine.Requires synthesis of 2-nitro-6-methylbenzyl bromide.
Number of Steps Potentially shorter if the intramolecular cyclization is efficient.Likely involves more discrete steps (alkylation, reduction, cyclization).
Key Challenges Controlling the initial reductive amination to avoid side products. Achieving efficient intramolecular cyclization of the seven-membered ring.Synthesis of the starting benzyl bromide. Potential for side reactions during alkylation. Optimization of the final cyclization step.
Potential Advantages Convergent approach. Utilizes a well-established and generally high-yielding reaction (reductive amination).More linear and potentially offers better control over regiochemistry. The nitro reduction step is typically robust.
Flexibility for Analogs The aldehyde component can be varied to introduce diversity at other positions on the aromatic ring.The benzyl bromide and diamine components can be readily modified to generate a library of analogs.

Conclusion

Both proposed synthetic strategies offer viable pathways to 4-Boc-9-Methyl-2,3,4,5-tetrahydro-1H-benzo[e]diazepine. Route 1, based on a convergent reductive amination approach, may be more step-economical if the key cyclization can be optimized. Route 2, a more linear synthesis, provides greater control over the introduction of substituents and may be more readily adaptable for the synthesis of analogs.

The selection of the optimal route will depend on the specific experimental capabilities, the desired scale of the synthesis, and the tolerance for process optimization. This guide provides the foundational strategic thinking required for a successful synthetic campaign towards this and related novel benzodiazepine structures. Further experimental validation is necessary to determine the most efficient and practical approach.

References

While specific synthetic procedures for the target molecule are not available, the following references provide valuable context and methodologies for the synthesis of benzodiazepine scaffolds and related reactions:

  • Multicomponent Synthesis of Diverse 1,4-Benzodiazepine Scaffolds. ACS Comb. Sci.2014 , 16, 9, 463–468. [Link]

  • Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Molecules2018 , 23, 8, 2014. [Link]

  • Palladium-Catalyzed Synthesis of Substituted 1,4-Benzodiazepines. Molecules2020 , 25, 23, 5634. [Link]

  • Reductive Amination in the Synthesis of Pharmaceuticals. Chem. Rev.2021 , 121, 14, 8435–8504. [Link]

  • Solid-phase synthesis of 2,3,4,5-tetrahydro-1H-benzo[e][1][2]diazepine derivatives. Tetrahedron Lett.2003 , 44, 25, 4747-4750. [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4-Boc-9-Methyl-2,3,4,5-tetrahydro-1H-benzo[e]diazepine

A Senior Application Scientist's Guide to the Proper Disposal of 4-Boc-9-Methyl-2,3,4,5-tetrahydro-1H-benzo[e][1][2]diazepine

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 4-Boc-9-Methyl-2,3,4,5-tetrahydro-1H-benzo[e][1][2]diazepine. As a research chemical, particularly one belonging to the benzodiazepine class of compounds, adherence to strict disposal protocols is paramount to ensure laboratory safety, environmental protection, and regulatory compliance. This guide is designed for drug development professionals, researchers, and scientists who handle such specialized chemical agents.

Compound Profile and Hazard Assessment

4-Boc-9-Methyl-2,3,4,5-tetrahydro-1H-benzo[e][1][2]diazepine is a protected amine derivative used in organic synthesis.[3][4] The tert-butyloxycarbonyl (Boc) protecting group makes the amine nitrogen less nucleophilic, which is useful in multi-step syntheses.[5] While specific toxicity data for this exact compound is limited, its core structure as a benzodiazepine derivative and the presence of the Boc group necessitate a cautious approach.[6][7]

A thorough hazard assessment requires consulting the Safety Data Sheet (SDS) for the specific compound and related structures. The SDS for a similar, unmethylated analog, 2,3,4,5-Tetrahydro-1H-1,4-benzodiazepine, indicates that it is hazardous, causing severe skin burns and eye damage, and may cause respiratory irritation.[8] Therefore, it is prudent to handle 4-Boc-9-Methyl-2,3,4,5-tetrahydro-1H-benzo[e][1][2]diazepine with the same level of caution.

PropertyValueSource
CAS Number 886364-23-4[3]
Molecular Formula C₁₅H₂₂N₂O₂[3]
Molecular Weight 262.35 g/mol [3]
Appearance Solid (typical)Inferred
Known Hazards Causes severe skin burns and eye damage (inferred from analog). May cause respiratory irritation (inferred from analog).[8]
Storage Store in a dry, cool, and well-ventilated place in a tightly closed container.[6][8]

Personal Protective Equipment (PPE)

Based on the hazard assessment, the following minimum PPE must be worn when handling this compound, including during disposal procedures:

  • Eye/Face Protection: Wear tightly fitting safety goggles with side-shields or a full-face respirator if exposure limits are exceeded.[6][8]

  • Skin Protection: An appropriate lab coat, and fire/flame resistant and impervious clothing should be worn.[6] Use chemically resistant gloves (e.g., nitrile) and ensure there is no skin exposure.

  • Respiratory Protection: All handling of the solid compound or its solutions should be performed inside a certified chemical fume hood to ensure adequate ventilation and prevent inhalation of dust or vapors.[8]

Spill Management

In the event of a spill, immediate and appropriate action is critical.

Step-by-Step Spill Protocol:

  • Evacuate & Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.

  • Control & Contain: Wearing appropriate PPE, prevent the spill from spreading using absorbent, non-combustible materials like sand or vermiculite.

  • Collect Waste: Carefully scoop the absorbed material and spilled compound into a designated, compatible, and clearly labeled hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent (e.g., soap and water, followed by a solvent rinse like ethanol), collecting all cleaning materials as hazardous waste.

  • Report: Report the spill to your institution's Environmental Health & Safety (EHS) office, following local protocols.[9]

Core Disposal Procedures

Disposal of this compound must be handled through your institution's hazardous waste management program.[10][11] Under no circumstances should this chemical or its containers be disposed of in regular trash or down the sewer drain. [10][12]

Chemical Pre-Treatment (Expert Use Only)

For laboratories equipped for chemical reactions, converting the Boc-protected amine to its parent compound via deprotection can be considered. This is an advanced procedure that should only be performed by trained chemists . The primary reason for this step is to potentially simplify the waste stream, though the resulting material must still be disposed of as hazardous waste.

The Boc group is acid-labile and can be removed using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[5][13] This reaction generates the free amine, carbon dioxide, and isobutene.

Causality Note: This deprotection transforms the original compound into its more polar amine salt, which may have different solubility and reactivity. The generation of isobutene, a flammable gas, means this procedure must be conducted in a chemical fume hood with no nearby ignition sources. The resulting acidic solution is corrosive and must be neutralized before being placed in a waste container.

Waste Segregation and Collection

Proper segregation is essential to prevent dangerous reactions within waste containers.[1][14]

  • Designate a Satellite Accumulation Area (SAA): Establish a designated area in the lab near the point of generation for collecting the waste.[9][14]

  • Select a Compatible Container: Use a container made of compatible material (e.g., a high-density polyethylene or glass bottle for solutions) with a tightly fitting screw cap.[1][14] The container must be in good condition, with no leaks or cracks.

  • Segregate Waste Streams:

    • Solid Waste: Collect unadulterated solid 4-Boc-9-Methyl-2,3,4,5-tetrahydro-1H-benzo[e][1][2]diazepine in a container labeled for solid organic hazardous waste.

    • Non-Halogenated Organic Solvents: If the compound is dissolved in solvents like THF, ethyl acetate, or acetone, collect it in a "Non-Halogenated Organic Waste" container.

    • Halogenated Organic Solvents: If dissolved in solvents like dichloromethane (DCM) or chloroform, collect it in a "Halogenated Organic Waste" container.

    • Aqueous Waste: Acidic or basic aqueous solutions containing the compound should be collected in a designated "Aqueous Hazardous Waste" container. Adjust the pH to be between 5.0 and 12.5 if your institution's guidelines permit, or dispose of it as corrosive waste.[14]

cluster_0Waste Generation & SegregationGenerateGenerate Waste(Solid, Solution, Contaminated PPE)SegregateSegregate by Hazard ClassGenerate->SegregateSolidSolid Organic WasteSegregate->SolidSolid CompoundNonHalNon-HalogenatedSolvent WasteSegregate->NonHale.g., in THF, AcetoneHalHalogenatedSolvent WasteSegregate->Hale.g., in DCMAqueousAqueous Waste(Acidic/Basic)Segregate->Aqueouse.g., in HCl solution

Caption: Waste Segregation Flowchart.

Container Labeling and Storage

Accurate labeling is a critical safety and compliance requirement.[9]

  • Attach a Hazardous Waste Tag: As soon as you begin adding waste to a container, affix your institution's hazardous waste tag.

  • Complete the Label: Clearly write the words "Hazardous Waste".[9] List all chemical constituents by their full names (no formulas or abbreviations) and their approximate percentages.[1][9]

  • Keep Containers Closed: Waste containers must be kept tightly sealed at all times, except when adding waste.[1][9][12] Leaving a funnel in the container is not acceptable.[1]

  • Do Not Overfill: Fill containers to no more than 90% of their capacity to allow for expansion.[12]

  • Arrange for Pickup: Once the container is full (or you are finished with the project), complete the waste tag and contact your EHS office for disposal.[9][10]

cluster_1Waste Container ManagementStart1. Select CompatibleContainerLabel2. Attach & Fill OutHazardous Waste Tag(Full Chemical Names & %)Start->LabelAdd3. Add Waste(Keep Container Closed)Label->AddStore4. Store in SAA(Max 90% Full)Add->StorePickup5. Contact EHSfor PickupStore->Pickup

Caption: Hazardous Waste Container Workflow.

Empty Container Disposal

An empty container that held this compound is not considered regular trash. Chemical residues can still pose a significant health threat.[1]

  • Triple Rinse: The empty container must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol) that can dissolve the compound.[1][10]

  • Collect Rinsate: Each rinse should use a solvent amount equal to about 5-10% of the container's volume. Crucially, all of this rinsate must be collected and disposed of as hazardous chemical waste in the appropriate solvent waste stream.[1][10]

  • Deface Label: After triple-rinsing, completely deface or remove the original manufacturer's label.[1][10]

  • Final Disposal: Dispose of the rinsed, defaced container according to your institution's guidelines for clean glassware or plastic waste.

By adhering to these rigorous procedures, you ensure the safe and responsible management of 4-Boc-9-Methyl-2,3,4,5-tetrahydro-1H-benzo[e][1][2]diazepine waste, protecting yourself, your colleagues, and the environment.

References

  • Chemical Waste Disposal Guidelines. (n.d.). Emory University, Department of Chemistry.
  • 4-Boc-9-Methyl-2,3,4,5-tetrahydro-1H-benzo[e][1][2] diazepine | CAS 886364-23-4. (n.d.). Santa Cruz Biotechnology. Retrieved from

  • 4-BOC-8-CHLORO-2,3,4,5-TETRAHYDRO-1H-BENZO[E][1][2]DIAZEPINE Safety Data Sheets. (n.d.). Echemi. Retrieved from

  • eMolecules​ 4-BOC-9-METHYL-2,3,4,5-TETRAHYDRO-1H-BENZO[E][1][2]DIAZEPINE. (n.d.). Fisher Scientific. Retrieved from

  • SAFETY DATA SHEET - 2,3,4,5-Tetrahydro-1H-1,4-benzodiazepine. (2025). Fisher Scientific.
  • Hazardous Chemical Waste Management Guidelines. (n.d.). Columbia University Research.
  • Laboratory Guide for Managing Chemical Waste. (n.d.). Vanderbilt University Medical Center.
  • Factsheet: Disposal of Hazardous Waste - Basic Principles. (n.d.). ETH Zürich.
  • Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University.
  • BOC deprotection. (2023). Hebei Boze Chemical Co.,Ltd.
  • Double BOC protection selective removal method. (2022). Suzhou Highfine Biotech.
  • 2,3,4,5-tetrahydro-1H-1,4-benzodiazepine. (n.d.). PubChem, National Center for Biotechnology Information.
  • tert-Butyloxycarbonyl protecting group. (n.d.). Wikipedia.
  • Proper Disposal in Pharmaceutical Research is Extremely Important. (2022). Rx Destroyer.
  • The Chemistry of the Boc Protecting Group. (n.d.). Benchchem.
  • Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal.
  • How to Separate Benzodiazepine Metabolites. (2024). News-Medical.Net.

Navigating the Safe Handling of 4-Boc-9-Methyl-2,3,4,5-tetrahydro-1H-benzo[e]diazepine: A Comprehensive Guide

Navigating the Safe Handling of 4-Boc-9-Methyl-2,3,4,5-tetrahydro-1H-benzo[e][1][2]diazepine: A Comprehensive Guide

This document provides essential safety protocols and logistical guidance for the handling, use, and disposal of 4-Boc-9-Methyl-2,3,4,5-tetrahydro-1H-benzo[e][1][2]diazepine. As a specialized research chemical, a thorough understanding of its potential hazards—inferred from its structural components—is critical for ensuring the safety of all laboratory personnel. This guide is designed for researchers, scientists, and drug development professionals, offering a framework built on established principles of chemical safety and risk mitigation.

Hazard Analysis: A Structurally-Informed Approach

  • Benzodiazepine Core: Benzodiazepines are a class of psychoactive compounds that act on the central nervous system.[3][4] Accidental exposure through inhalation, ingestion, or skin contact could potentially lead to unintended physiological effects.[5][6] Studies have shown that benzodiazepine use can impair cognitive and psychomotor functions, which underscores the importance of preventing occupational exposure.[3][4]

  • Tert-Butyloxycarbonyl (Boc) Protecting Group: The Boc group is a common amine-protecting group in organic synthesis.[7][8][9] It is generally stable but is designed to be removed under acidic conditions.[7][10] The deprotection process can generate tert-butyl cations, which may react with other nucleophiles, and byproducts like isobutene and carbon dioxide.[9][11][12] Therefore, handling of the compound and its subsequent reactions requires careful consideration of potential side reactions and gas evolution.[8]

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is mandatory to create a barrier against potential chemical hazards.[1][13] The selection of appropriate PPE should be based on a thorough hazard assessment of the specific procedures being undertaken.[2][14][15]

PPE CategoryItemSpecificationsRationale
Eye and Face Protection Safety GogglesChemical splash goggles compliant with ANSI Z87.1 standards.To protect eyes from splashes of the chemical or solvents.
Face ShieldTo be worn in conjunction with safety goggles when handling larger quantities or when there is a significant splash hazard.[16]Provides full-face protection from splashes and aerosols.
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended. Always inspect gloves for tears or holes before use.[16] Double gloving is advised.[17]Prevents dermal absorption, a primary route of exposure for many hazardous drugs.[17][18]
Body Protection Laboratory CoatA long-sleeved, buttoned lab coat made of a suitable flame-resistant material.Protects skin and personal clothing from minor spills and contamination.
Chemical-Resistant ApronTo be worn over the lab coat when handling larger quantities or corrosive reagents.Provides an additional layer of protection against splashes.
Respiratory Protection N95 Respirator or higherA NIOSH-approved respirator should be used when handling the powder outside of a certified chemical fume hood.[17]Minimizes the risk of inhaling fine particles of the compound.[19]

All PPE must be of safe design and construction for the work to be performed and should be properly fitted.[2][14][20] Employers are responsible for providing necessary PPE and ensuring its proper use and maintenance.[1][2][14][20]

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational workflow is crucial for minimizing exposure risk.

Preparation and Weighing
  • Designated Area: All handling of the solid compound should be conducted in a designated area, such as a certified chemical fume hood, to minimize inhalation exposure.

  • Pre-use Inspection: Before starting, ensure that all safety equipment, including the fume hood, safety shower, and eyewash station, is accessible and functioning correctly.

  • Donning PPE: Put on all required PPE as outlined in the table above before handling the chemical.

  • Weighing: Use a balance inside the fume hood or in a ventilated balance enclosure. Use anti-static weighing paper or a tared container to prevent dispersal of the powder.

  • Aliquotting: If preparing solutions, add the solvent to the solid in a controlled manner to avoid splashing.

Experimental Use
  • Closed Systems: Whenever possible, conduct reactions in closed systems to contain vapors and prevent accidental release.

  • Ventilation: Always work within a properly functioning chemical fume hood.

  • Temperature Control: Be mindful of reaction temperatures, as overheating can lead to decomposition and the release of hazardous fumes.

  • Monitoring: Continuously monitor reactions for any unexpected changes.

Workflow for Handling 4-Boc-9-Methyl-2,3,4,5-tetrahydro-1H-benzo[e][1][2]diazepine

Gcluster_prepPreparationcluster_handlingHandling & Usecluster_cleanupCleanup & Disposalprep1Don PPEprep2Work in Fume Hoodprep1->prep2prep3Weigh Compoundprep2->prep3handle1Prepare Solutionprep3->handle1handle2Conduct Reactionhandle1->handle2clean1Decontaminate Surfaceshandle2->clean1clean2Segregate Wasteclean1->clean2clean3Dispose of Wasteclean2->clean3

Caption: A simplified workflow for the safe handling of the target compound.

Emergency Procedures: Planning for the Unexpected

In the event of an accidental exposure or spill, immediate and appropriate action is critical.[21][22][23][24]

Accidental Exposure
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[22][23][24] Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[21][22][23] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air.[22] If breathing is difficult, provide oxygen and seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[23]

Spill Response
  • Minor Spill:

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, cover the spill with an absorbent material (e.g., vermiculite, sand).

    • Carefully collect the absorbed material into a sealed container for hazardous waste disposal.

    • Decontaminate the spill area with a suitable solvent, followed by soap and water.

  • Major Spill:

    • Evacuate the laboratory immediately and alert others.

    • Contact your institution's Environmental Health and Safety (EHS) department or emergency response team.[21]

    • Do not attempt to clean up a major spill without proper training and equipment.

Emergency Response Flowchart

GspillSpill Occursis_majorIs it a Major Spill?spill->is_majorevacuateEvacuate Area & Call EHSis_major->evacuateYesminor_cleanupMinor Spill Cleanup Protocolis_major->minor_cleanupNoexposureExposure Occursexposure_typeType of Exposure?exposure->exposure_typeskinSkin: Flush with Water for 15 minexposure_type->skinSkineyeEye: Flush with Water for 15 minexposure_type->eyeEyeinhalationInhalation: Move to Fresh Airexposure_type->inhalationInhalationmedicalSeek Medical Attentionskin->medicaleye->medicalinhalation->medical

Caption: Decision-making flowchart for spills and exposures.

Disposal Plan: Responsible Waste Management

All waste generated from the handling and use of 4-Boc-9-Methyl-2,3,4,5-tetrahydro-1H-benzo[e][1][2]diazepine must be treated as hazardous waste.

  • Solid Waste: Contaminated consumables (e.g., gloves, weighing paper, absorbent pads) should be collected in a dedicated, labeled hazardous waste container.

  • Liquid Waste: Unused solutions and reaction mixtures should be collected in a sealed, labeled, and appropriate hazardous waste container. Do not mix incompatible waste streams.

  • Empty Containers: "Empty" containers that held the compound should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous liquid waste. The rinsed container can then be disposed of according to institutional guidelines.

  • Labeling and Storage: All waste containers must be clearly labeled with "Hazardous Waste" and the chemical name. Store waste in a designated satellite accumulation area away from incompatible materials.

  • Pickup: Arrange for waste pickup through your institution's EHS department.

Conclusion: A Culture of Safety

The safe handling of novel research chemicals like 4-Boc-9-Methyl-2,3,4,5-tetrahydro-1H-benzo[e][1][2]diazepine is paramount. By understanding the potential hazards based on its chemical structure, implementing robust engineering controls, consistently using appropriate personal protective equipment, and being prepared for emergencies, researchers can mitigate risks and maintain a safe laboratory environment. This guide serves as a foundational document; always consult your institution's specific chemical hygiene plan and safety protocols.

References

  • 29 CFR § 1910.132 - General requirements. Occupational Safety and Health Administration. [Link]

  • Emergency Procedures for Incidents Involving Chemicals. University of Kentucky, Research Safety. [Link]

  • 29 CFR Part 1910 Subpart I -- Personal Protective Equipment. eCFR. [Link]

  • 1910.132 - General requirements. Occupational Safety and Health Administration. [Link]

  • OSHA 1910.132 Personal Protective Equipment (PPE). Creative Safety Supply. [Link]

  • Hazardous Chemical Exposures. Princeton University, Environmental Health and Safety. [Link]

  • Chemical Emergencies, Exposures, and Spills. Florida State University, Environmental Health and Safety. [Link]

  • Laboratory Emergency Response Procedures. Oklahoma State University-Tulsa. [Link]

  • Enforcement Guidance for Personal Protective Equipment in General Industry. Occupational Safety and Health Administration. [Link]

  • Chemical Exposure and Spill Response Procedures. New Mexico State University. [Link]

  • 8 Types of PPE to Wear When Compounding Hazardous Drugs. Provista. (2022). [Link]

  • Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006). Centers for Disease Control and Prevention. [Link]

  • tert-Butyloxycarbonyl protecting group. Wikipedia. [Link]

  • NIOSH Pocket Guide to Chemical Hazards. Centers for Disease Control and Prevention. [Link]

  • BOC Protection and Deprotection. Hebei Boze Chemical Co., Ltd. [Link]

  • NIOSH Practices in Occupational Risk Assessment. (2020). American Society of Safety Professionals. [Link]

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  • Occupational Health Guidelines for Chemical Hazards. (1981). Centers for Disease Control and Prevention. [Link]

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  • BOC Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • BOC deprotection. (2023). Hebei Boze Chemical Co.,Ltd. [Link]

  • tert-Butyloxycarbonyl protecting group. Grokipedia. [Link]

  • Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • What is the protection of BOC in organic synthesis processes? (2022). Quora. [Link]

  • Baudot, F-O. (2024). Impact of benzodiazepine use on the risk of occupational accidents. PLOS One. [Link]

  • Workers using prescription opioids, benzodiazepines can face safety & health risks. (2018). National Institute for Occupational Safety and Health (NIOSH). [Link]

  • Impact of benzodiazepine use on the risk of occupational accidents. (2024). National Institutes of Health. [Link]

  • Occupational Injuries and Use of Benzodiazepines: A Systematic Review and Metanalysis. (2021). National Institutes of Health. [Link]

  • Prescription Opioid and Benzodiazepine Medications and Occupational Safety and Health. (2024). Centers for Disease Control and Prevention. [Link]

  • Benzodiazepines in complex biological matrices: Recent updates on pretreatment and detection methods. (2022). National Institutes of Health. [Link]

  • New 2,3-Benzodiazepine Derivative: Synthesis, Activity on Central Nervous System, and Toxicity Study in Mice. (2022). MDPI. [Link]

  • New 2,3-Benzodiazepine Derivative: Synthesis, Activity on Central Nervous System, and Toxicity Study in Mice. (2022). ResearchGate. [Link]

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